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  • Product: 2-Ethoxy-1-fluoro-3-nitrobenzene
  • CAS: 1233954-79-4

Core Science & Biosynthesis

Foundational

synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene Abstract This technical guide details the synthetic pathways for 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 113823-74-8 / 1233954-79-4 analog),...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene

Abstract This technical guide details the synthetic pathways for 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 113823-74-8 / 1233954-79-4 analog), a highly functionalized aromatic intermediate critical in the development of kinase inhibitors and agrochemical actives.[1] The guide prioritizes the O-alkylation of 2-fluoro-6-nitrophenol as the primary, high-fidelity protocol due to its superior regioselectivity and scalability.[1] An alternative nucleophilic aromatic substitution (SNAr) route using 2,3-difluoronitrobenzene is also analyzed for context.[1][2]

Retrosynthetic Analysis & Strategy

The structural core of 2-Ethoxy-1-fluoro-3-nitrobenzene consists of a 1,2,3-trisubstituted benzene ring.[1][2] The contiguous substitution pattern (Fluoro-Ethoxy-Nitro) creates significant steric crowding and electronic push-pull dynamics.[1][2]

Strategic Disconnections:

  • C–O Bond Formation (Recommended): Disconnecting the ethyl group reveals 2-fluoro-6-nitrophenol .[1][2] This precursor pre-installs the correct oxidation state and regiochemistry, reducing the synthesis to a standard Williamson ether synthesis.[2]

  • C–O Bond Formation (SNAr): Disconnecting the ethoxy nucleophile leads to 2,3-difluoronitrobenzene .[1][2] While viable, this route requires careful control of regioselectivity (ortho vs. meta attack relative to the nitro group).

Retrosynthesis Figure 1: Retrosynthetic analysis of 2-Ethoxy-1-fluoro-3-nitrobenzene. Target 2-Ethoxy-1-fluoro-3-nitrobenzene Precursor1 2-Fluoro-6-nitrophenol Target->Precursor1 C-O Disconnection (Alkylation) Precursor2 2,3-Difluoronitrobenzene Target->Precursor2 S_NAr (Nu: EtO-)

Primary Protocol: Alkylation of 2-Fluoro-6-nitrophenol[1]

This route is the industry standard for laboratory and pilot-scale synthesis.[1][2] It avoids the regiochemical ambiguity of nitration and the harsh conditions of SNAr.

Mechanism: The reaction proceeds via a classic SN2 mechanism.[1] The phenolic hydroxyl is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion, which subsequently attacks the electrophilic carbon of Ethyl Iodide.[2]

Materials & Reagents[1][2][3]
ReagentEquiv.[1][2][3]RoleCAS No.
2-Fluoro-6-nitrophenol 1.0Limiting Reagent1526-17-6
Ethyl Iodide (EtI) 1.5Alkylating Agent75-03-6
Potassium Carbonate (K₂CO₃) 2.0Base584-08-7
DMF (N,N-Dimethylformamide) SolventSolvent (Polar Aprotic)68-12-2
Experimental Procedure
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.[1][2]

  • Dissolution: Charge the RBF with 2-fluoro-6-nitrophenol (5.0 g, 31.8 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (8.8 g, 63.6 mmol) in a single portion. The suspension may turn bright yellow/orange due to phenoxide formation.[1][2] Stir at Room Temperature (RT) for 15–30 minutes.

  • Alkylation: Add Ethyl Iodide (3.8 mL, 47.7 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The starting phenol (more polar) should disappear, replaced by the less polar ether product.

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture into Ice-Water (200 mL) under vigorous stirring. The product typically precipitates as a solid.[1][2]

    • If solid forms: Filter, wash with water, and dry.[2]

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[1][2] Wash combined organics with Water (2x) and Brine (1x).[1][2] Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude material is often sufficiently pure (>95%).[1][2] If necessary, purify via recrystallization from Ethanol/Water or flash column chromatography (SiO₂, 0–10% EtOAc/Hexanes).[2]

Yield: Expected yield is 85–95% .[1][2]

ReactionScheme Figure 2: Reaction pathway for the ethylation of 2-fluoro-6-nitrophenol. Start 2-Fluoro-6-nitrophenol (CAS 1526-17-6) Inter Phenoxide Anion Start->Inter K2CO3, DMF Deprotonation Prod 2-Ethoxy-1-fluoro-3-nitrobenzene Inter->Prod + EtI, 60°C S_N2 Attack

Alternative Protocol: SNAr of 2,3-Difluoronitrobenzene[2]

This route is viable if the difluoro precursor is more accessible in your supply chain.[1][2] It relies on the strong ortho-directing effect of the nitro group to activate the fluorine at position 2.

  • Substrate: 2,3-Difluoronitrobenzene (also known as 1,2-difluoro-3-nitrobenzene).[1]

  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol.[1][2][4]

  • Conditions: -10°C to 0°C.[1][2]

  • Regioselectivity: The nitro group activates the ortho-fluorine (C2) significantly more than the meta-fluorine (C3). However, temperature control is critical to prevent bis-substitution or attack at the C3 position.[2]

Critical Note: This route is less "clean" than the alkylation route and may require chromatographic separation of regioisomers.[1]

Analytical Characterization

To validate the synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene , the following spectral signatures should be confirmed.

TechniqueParameterExpected SignalInterpretation
¹H NMR δ 1.40 ppmTriplet (3H)Methyl of ethoxy group (-CH₂CH ₃)
¹H NMR δ 4.25 ppmQuartet (2H)Methylene of ethoxy group (-OCH ₂-)
¹H NMR δ 7.0–8.0 ppmMultiplet (3H)Aromatic protons (ABC pattern)
¹⁹F NMR δ -120 to -130 ppmSinglet/MultipletAromatic Fluorine (distinct shift from SM)
GC-MS m/z 185[M]⁺Molecular Ion

Regiochemistry Check: In the ¹H NMR, the coupling constants of the aromatic protons will reveal the 1,2,3-substitution pattern.[2] Specifically, look for a doublet of doublets or multiplet arising from the proton ortho to the Fluorine, which will show large H-F coupling (approx. 8–10 Hz).[2]

Safety & Hazards

  • Nitro Compounds: Many low molecular weight nitroaromatics are energetic and can decompose violently at high temperatures.[1][2] Do not distill the neat product at atmospheric pressure.[1][2]

  • Ethyl Iodide: A known alkylating agent and potential carcinogen.[1][2] Handle in a fume hood.

  • DMF: Hepatotoxic.[1][2] Use appropriate PPE (gloves, goggles).[2]

References

  • Alkylation of Nitrophenols

    • Methodology: Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General protocol for phenolic alkylation).

    • Precursor Synthesis: "Synthesis of 2-fluoro-6-nitrophenol."[1][3][5] PubChem, National Library of Medicine.

  • SNAr Reactivity

    • Mechanism:[1][3][6][7][8] Bunnett, J. F., & Zahler, R. E. (1951).[2] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[2] (Foundational text on ortho-activation by nitro groups).

  • Compound Data

    • 2-Ethoxy-1-fluoro-3-nitrobenzene:BenchChem.[1][2] (Note: Verify specific isomer CAS 1233954-79-4 vs 113823-74-8 depending on vendor cataloging).

Sources

Exploratory

physicochemical properties of 2-Ethoxy-1-fluoro-3-nitrobenzene

Physicochemical Profile, Synthetic Methodology, and Reactivity Analysis Executive Summary 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) is a densely functionalized aromatic building block characterized by a contig...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Methodology, and Reactivity Analysis

Executive Summary

2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) is a densely functionalized aromatic building block characterized by a contiguous 1,2,3-substitution pattern.[1][2][3] This "vicinal trisubstituted" motif creates a unique electronic and steric environment where the electron-donating ethoxy group is flanked by two electron-withdrawing groups: a fluoro substituent and a nitro group. This push-pull electronic system makes the compound a high-value intermediate in the synthesis of fused heterocycles (e.g., benzoxazines, indoles) and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and agrochemical protectants.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol via Nucleophilic Aromatic Substitution (


), and a safety framework for handling this activated nitroaromatic species.

Molecular Identity & Structural Analysis[2][3]

The structural distinctiveness of 2-Ethoxy-1-fluoro-3-nitrobenzene lies in the ortho-ortho interactions. The ethoxy group at position 2 is sterically crowded, forcing the ethyl chain to adopt a conformation that minimizes repulsion with the lone pairs of the fluorine (C1) and the oxygen atoms of the nitro group (C3).

Identification Data
ParameterDetail
IUPAC Name 2-Ethoxy-1-fluoro-3-nitrobenzene
CAS Registry Number 1233954-79-4
Molecular Formula

Molecular Weight 185.15 g/mol
SMILES CCOC1=C(F)C=CC=C1[O-]
MDL Number MFCD17014041
Electronic Configuration
  • C1-Fluoro: Inductively electron-withdrawing (-I), but possesses lone pairs that can donate via resonance (+R). In this system, the -I effect dominates due to the meta-positioning relative to the nitro group.

  • C2-Ethoxy: Strong resonance donor (+R). It activates the ring, but its donation is modulated by the flanking electron-withdrawing groups.

  • C3-Nitro: Strong electron-withdrawing (-I, -R). It activates the C2 and C4 positions for nucleophilic attack, but since C2 is already substituted with an ethoxy group, the nitro group primarily serves to acidify the ring and influence the dipole moment.

Physicochemical Properties[3][4][5][6][7][8]

The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (e.g., 2-fluoro-anisole derivatives).

PropertyValue / RangeNote
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.
Melting Point 55 – 65 °CPredicted based on isomeric trends.
Boiling Point 275 °C (approx.)At 760 mmHg.
Density 1.28 ± 0.05 g/cm³High density due to nitro/fluoro content.
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity; suitable for CNS drug scaffolds.
Solubility Low (Water); High (DCM, EtOAc)Soluble in polar aprotic solvents (DMSO, DMF).
pKa (Conjugate Acid) -3.5 (Predicted)The ethoxy oxygen is weakly basic.

Synthetic Methodology: The Approach[6][9]

The most robust route to 2-Ethoxy-1-fluoro-3-nitrobenzene is the regioselective Nucleophilic Aromatic Substitution (


)  of 2,6-difluoronitrobenzene. This method exploits the activation provided by the nitro group, which makes the ortho-fluorines highly susceptible to displacement by alkoxides.
Retrosynthetic Logic

The


 bond is formed by displacing a fluoride ion. The starting material, 2,6-difluoronitrobenzene, is symmetric. Attack by an ethoxide nucleophile at either C2 or C6 yields the identical target molecule.
Experimental Protocol (Self-Validating)

Reaction:



Step-by-Step Procedure:

  • Preparation of Nucleophile: In a dry 3-neck flask under

    
     atmosphere, dissolve sodium metal (1.05 eq) in anhydrous ethanol to generate a fresh solution of sodium ethoxide (NaOEt). Alternatively, use commercial 21% NaOEt in EtOH.
    
  • Substrate Solution: Dissolve 2,6-difluoronitrobenzene (1.0 eq) in anhydrous THF (5 volumes). Cool the solution to -10°C using an ice/salt bath. Causality: Low temperature prevents bis-substitution (formation of 2,6-diethoxy derivative).

  • Addition: Add the NaOEt solution dropwise over 30 minutes, maintaining the internal temperature below 0°C. Validation: Exotherm indicates reaction initiation.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4] The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench & Workup: Pour the mixture into ice-cold dilute HCl (0.1 M) to neutralize excess base. Extract with Ethyl Acetate (3x).[5]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    
Reaction Pathway Visualization

SNAr_Pathway SM 2,6-Difluoronitrobenzene (Symmetric Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Nucleophilic Attack (at C2 or C6) Reagent Sodium Ethoxide (EtO- Na+) Reagent->Complex Product 2-Ethoxy-1-fluoro-3-nitrobenzene (Target) Complex->Product Elimination of F- Byproduct NaF (Salt) Complex->Byproduct

Figure 1: Mechanism of regioselective mono-alkoxylation via Meisenheimer intermediate.

Reactivity & Downstream Applications[6]

The 2-Ethoxy-1-fluoro-3-nitrobenzene scaffold is a "loaded spring" for organic synthesis. The presence of the nitro group allows for reduction to an aniline, while the fluorine atom remains a latent handle for further substitution or cyclization.

Reduction to Aniline

The nitro group can be selectively reduced to an amine using


 or catalytic hydrogenation (

). The resulting 2-Ethoxy-3-fluoroaniline is a critical precursor.
Heterocycle Formation (Benzoxazines)

The aniline nitrogen can attack an electrophile, and the adjacent ethoxy group can undergo dealkylation-cyclization, or the fluorine can be displaced in a subsequent step to form fused ring systems like 8-ethoxy-fluoroindoles or benzoxazinones .

Workflow: Synthesis of Kinase Inhibitor Scaffold

Downstream_Synthesis Target 2-Ethoxy-1-fluoro-3-nitrobenzene Aniline 2-Ethoxy-3-fluoroaniline Target->Aniline Reduction (H2, Pd/C or Fe/AcOH) Cyclized 7-Fluoro-benzoxazinone (Core Scaffold) Aniline->Cyclized Cyclization w/ Chloroacetyl chloride (Intramolecular SnAr or Acylation)

Figure 2: Conversion of the nitrobenzene core into a pharmacologically active heterocycle.

Handling & Safety Profile

As a nitroaromatic compound with halogen substituents, 2-Ethoxy-1-fluoro-3-nitrobenzene poses specific hazards. It is classified as Toxic and Irritating .

Hazard Classification (GHS)
  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315/H319: Causes skin and serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Storage & Stability[3]
  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents and strong bases (which may cause deprotonation or further substitution).

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen). Light sensitive; store in amber vials.

Disposal

Incineration in a chemical combustor equipped with an afterburner and scrubber is required due to the generation of


 and 

upon thermal decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1233954-79-4, 2-Ethoxy-1-fluoro-3-nitrobenzene. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Foundational

Molecular Architecture and Conformational Dynamics of 2-Ethoxy-1-fluoro-3-nitrobenzene: A Comprehensive Technical Guide

Target Audience: Research Chemists, Computational Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary and Chemical Identity The rational design of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Computational Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary and Chemical Identity

The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals relies heavily on the predictable 3D spatial arrangement of highly substituted aromatic building blocks. 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4)[1] represents a highly constrained 1,2,3-trisubstituted benzene system[2]. Because of the intense steric and electronic interplay between the adjacent fluoro (-F), ethoxy (-OCH₂CH₃), and nitro (-NO₂) groups, this molecule exhibits complex conformational dynamics that deviate significantly from simple mono-substituted benzenes.

This whitepaper dissects the causality behind the structural conformation of 2-ethoxy-1-fluoro-3-nitrobenzene, providing self-validating experimental protocols for its structural elucidation and mapping its electronic topology.

Conformational Landscape: Steric Hindrance and Torsional Strain

The 3D conformation of 2-ethoxy-1-fluoro-3-nitrobenzene is dictated by the minimization of Pauli repulsion (steric clashes) between its adjacent substituents.

The Nitro Group Twist

In an ideal, unhindered system, the nitro group remains coplanar with the benzene ring to maximize π-orbital overlap and resonance (-M effect). However, in ortho-substituted nitrobenzenes, the bulky adjacent groups force the -NO₂ group out of the aromatic plane[3]. For example, in 2-fluoronitrobenzene, the nitro group is twisted by approximately 37.6° from the benzene ring plane[4].

In 2-ethoxy-1-fluoro-3-nitrobenzene, the nitro group is flanked by an even bulkier ethoxy group at the ortho position. The van der Waals radii of the nitro oxygen atoms and the ethoxy methylene protons severely overlap if coplanarity is maintained. Consequently, the molecule sacrifices resonance stabilization energy in favor of steric relief, resulting in a predicted torsional twist angle (C-C-N-O) exceeding 40° [5].

Ethoxy Group Orthogonality

Unsubstituted6[6]. However, when flanked by a fluorine atom at C1 and a nitro group at C3, the ethoxy group at C2 is subjected to extreme allylic-type strain (A-strain). To minimize the electrostatic repulsion between the oxygen lone pairs and the highly electronegative fluorine atom, as well as the steric bulk of the nitro group, the ethoxy chain is forced into a gauche or nearly orthogonal conformation (dihedral angle C-C-O-C approaching 90°)[7].

Electronic Topology: The Push-Pull System

The reactivity of this molecule is governed by a highly polarized π-system, often referred to as a "push-pull" electronic topology:

  • Ethoxy Group (C2): Acts as a strong electron donor via resonance (+M effect), increasing electron density on the ring.

  • Fluoro Group (C1): Exerts a strong inductive electron-withdrawing effect (-I) through the σ-bonds, while simultaneously acting as a weak π-donor (+M).

  • Nitro Group (C3): Acts as a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects, though its -M effect is attenuated due to the steric twisting described above[8].

Electronic_Effects Core Aromatic Ring (Polarized π-System) Fluoro Fluoro Group (C1) -I Effect (Withdrawing) Core->Fluoro Inductive Pull Nitro Nitro Group (C3) -I, -M Effect (Withdrawing) Core->Nitro Strong Pull Ethoxy Ethoxy Group (C2) +M Effect (Donating) Ethoxy->Core Electron Density

Fig 1. Electronic push-pull dynamics dictating the polarized π-system of the aromatic ring.

Experimental Protocols for Structural Elucidation

To empirically validate the conformational dynamics of 2-ethoxy-1-fluoro-3-nitrobenzene, researchers must employ rigorous, self-validating methodologies. Below are the optimized protocols for computational modeling and crystallographic analysis.

Protocol A: Self-Validating Computational Conformational Analysis (DFT)

Causality Focus: Ensuring theoretical models accurately reflect gas-phase and solvated realities.

  • Initial 3D Modeling: Construct the baseline geometry using a Molecular Mechanics force field (e.g., MMFF94) to perform a relaxed Potential Energy Surface (PES) scan around the C(Ar)-O and C(Ar)-N rotatable bonds.

  • DFT Geometry Optimization: Submit the lowest-energy conformers to Density Functional Theory (DFT) optimization at the B3LYP/6-311+G(d,p) level.

    • Causality: The inclusion of diffuse functions (+) in the basis set is non-negotiable here; they are critical for accurately modeling the expanded electron clouds (lone pairs) on the highly electronegative fluorine and oxygen atoms, preventing the artificial overestimation of intramolecular steric clashes[9].

  • Frequency Calculation (Self-Validation): Execute a vibrational frequency calculation on the optimized geometries at the same level of theory.

    • Validation Check: The mathematical absence of imaginary frequencies guarantees that the optimized structure is a true local minimum on the PES, rather than a transition state saddle point.

DFT_Workflow A Initial 3D Modeling (Molecular Mechanics) B DFT Geometry Optimization (B3LYP/6-311+G**) A->B C Frequency Calculation (Zero Imaginary Freqs) B->C D Relaxed PES Scan (Dihedral Rotation) C->D E Global Minimum Conformer Identification D->E

Fig 2. Self-validating DFT workflow for identifying the global minimum conformer.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Causality Focus: Minimizing dynamic thermal motion to resolve static structural disorder.

  • Crystallization: Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a narrow crystallization vial.

  • Vapor Diffusion: Allow slow vapor diffusion at 4 °C over 72 hours.

    • Causality: Slow diffusion at reduced temperatures minimizes crystal defects and twinning, which is critical for resolving the precise spatial orientation of the highly mobile terminal methyl group of the ethoxy chain.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen cryostream.

    • Validation Check: Data collection at cryogenic temperatures suppresses thermal atomic displacement (libration). This ensures the calculated anisotropic displacement parameters (ADPs) accurately reflect static structural geometry rather than dynamic thermal smearing.

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Quantitative Data Summaries

Table 1: Physicochemical and Structural Parameters [2]

PropertyValueStructural Implication
CAS Number 1233954-79-4Unique chemical identifier.
Molecular Formula C₈H₈FNO₃Highly substituted aromatic core.
Molecular Weight 185.15 g/mol Small molecule building block.
Hydrogen Bond Donors 0Relies entirely on dipole/van der Waals interactions.
Hydrogen Bond Acceptors 4 (F, O, O, O)High potential for intermolecular coordination.
Rotatable Bonds 3 (C-O, O-C, C-N)High degree of localized conformational flexibility.

Table 2: Comparative Dihedral Angles in Ortho-Substituted Benzenes

Structural ParameterExpected ValueDriving Physical Force
Nitro Twist Angle (C-C-N-O) 35° - 50°Steric repulsion with the adjacent bulky ethoxy group[4].
Ethoxy Dihedral (C-C-O-C) ~90° (Gauche)Minimization of A-strain with flanking F and NO₂ groups[6].
C-F Bond Length ~1.35 ÅInductive withdrawal (-I) balanced by +M resonance.

References

  • Kishida Chemical Co., Ltd. "2-エトキシ-1-フルオロ-3-ニトロベンゼン | 製品情報". Kishida Chemical Product Catalog. 2

  • Egawa et al. (2010) "Conformational property of ethoxybenzene as studied by laser-jet spectroscopy and theoretical calculations". Journal of Molecular Structure. 6

  • Ribeiro da Silva et al. (2010) "Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers". The Journal of Physical Chemistry B. 3

  • Vishnevskiy et al. (2007) "Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations". Structural Chemistry. 4

  • McKinney & Geske (1967) "Details of the steric interaction in mono-ortho-substituted nitrobenzene anion radical". Journal of the American Chemical Society. 8

Sources

Exploratory

Spectroscopic Profiling of 2-Ethoxy-1-fluoro-3-nitrobenzene: A Comprehensive Technical Guide

Executive Summary 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. The presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. The presence of three distinct heteroatom-containing substituents (fluoro, ethoxy, and nitro) on adjacent carbons (1,2,3-trisubstitution) creates a complex, push-pull electronic environment. This whitepaper provides a rigorous, self-validating framework for the structural verification of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Electronic Causality & Structural Dynamics

The spectroscopic signature of 2-ethoxy-1-fluoro-3-nitrobenzene is dictated by the competing inductive (-I) and mesomeric (+M/-M) effects of its substituents[1]:

  • Nitro Group (-NO₂ at C3): Strongly electron-withdrawing via both induction and resonance (-I, -M), significantly deshielding the ortho (H-4) and para (H-6) protons.

  • Ethoxy Group (-OEt at C2): Electron-donating via resonance (+M) but withdrawing via induction (-I). It increases electron density at the ortho and para positions, partially counteracting the nitro group's pull.

  • Fluoro Group (-F at C1): Highly electronegative (-I) but capable of pi-donation (+M). The fluorine atom introduces complex spin-spin coupling (

    
    -coupling) with adjacent protons and carbons across the aromatic ring[2].
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR (¹H, ¹³C, and ¹⁹F) provides the definitive atomic map of the molecule. The proximity of the fluorine atom to the aromatic protons and carbons necessitates careful analysis of heteronuclear coupling.

Protocol: High-Resolution Multinuclear NMR

Self-Validating Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, preventing solvent-induced shifts in the aromatic region. TMS provides an internal standard (0.00 ppm) to continuously validate chemical shift accuracy during acquisition.

  • ¹H Acquisition: 400 MHz spectrometer, 30° pulse angle, 16 scans.

  • ¹³C Acquisition: 100 MHz, 1024 scans, proton-decoupled (WALTZ-16).

    • Causality: A relaxation delay (D1) of 2.0 seconds is strictly implemented to ensure complete longitudinal relaxation (

      
      ) of the quaternary carbons (C1, C2, C3). Because these carbons lack attached protons, they relax slower via dipole-dipole mechanisms. This delay self-validates the quantitative integration of the ¹³C spectrum[1].
      
  • ¹⁹F Acquisition: 376 MHz, 64 scans, referenced externally to trichlorofluoromethane (CFCl₃) at 0.00 ppm.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) | Position | Predicted Shift (ppm) | Multiplicity | Integration | Coupling (


 in Hz) | Assignment |
| :--- | :--- | :--- | :--- | :--- | :--- |
| -CH₃ | 1.35 - 1.45 | Triplet (t) | 3H | ~7.0 | Ethoxy methyl |
| -CH₂- | 4.15 - 4.25 | Quartet (q) | 2H | ~7.0 | Ethoxy methylene |
| H-5 | 7.10 - 7.20 | ddd / td | 1H | ~8.0, 1.5 | Aromatic CH (meta to NO₂) |
| H-6 | 7.25 - 7.35 | dd | 1H | ~8.0, ~9.0 (H-F) | Aromatic CH (ortho to F) |
| H-4 | 7.75 - 7.85 | dd | 1H | ~8.0, 1.5 | Aromatic CH (ortho to NO₂) |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃) | Carbon | Predicted Shift (ppm) | Multiplicity | Coupling (


 in Hz) | Assignment |
| :--- | :--- | :--- | :--- | :--- |
| -CH₃ | ~15.0 | Singlet (s) | - | Ethoxy methyl |
| -CH₂- | ~70.5 | Singlet (s) | - | Ethoxy methylene |
| C-6 | ~116.0 | Doublet (d) | ~20 | Aromatic CH |
| C-4 | ~120.5 | Singlet (s) | - | Aromatic CH |
| C-5 | ~124.0 | Singlet (s) | - | Aromatic CH |
| C-3 | ~140.0 | Singlet (s) | - | Quaternary C-NO₂ |
| C-2 | ~145.0 | Doublet (d) | ~12 | Quaternary C-OEt |
| C-1 | ~155.0 | Doublet (d) | ~250 | Quaternary C-F |

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of the functional groups through their dipole moment changes during vibration. The orthogonal nature of the nitro and ether groups provides distinct, non-overlapping diagnostic bands[2].

Protocol: ATR-FTIR Spectroscopy

Self-Validating Methodology:

  • Calibration: Perform a background scan immediately prior to sample acquisition.

    • Causality: This subtracts atmospheric H₂O and CO₂, ensuring that the critical NO₂ symmetric stretch at ~1350 cm⁻¹ is artifact-free and not artificially inflated by ambient moisture.

  • Sampling: Place 2-3 mg of the neat solid onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition: 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative IR Data Summary

Table 3: Key IR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Assignment
3080 - 3100 Weak Aromatic C-H stretch
2850 - 2980 Medium Aliphatic C-H stretch (Ethoxy)
1530 Strong Asymmetric -NO₂ stretch
1450, 1600 Medium Aromatic C=C stretch
1350 Strong Symmetric -NO₂ stretch
1250 Strong Asymmetric C-O-C stretch (Aryl ether)
1050 Medium Symmetric C-O-C stretch

| 1000 - 1100 | Medium | C-F stretch (overlaps with C-O-C) |

Mass Spectrometry (MS)

Electron Ionization (EI) MS determines the molecular weight and structural connectivity via predictable fragmentation pathways.

Protocol: GC-EI-MS

Self-Validating Methodology:

  • Tuning: The mass spectrometer is tuned using perfluorotributylamine (PFTBA).

    • Causality: This calibrates the m/z axis and validates the relative abundance ratios across the mass range, ensuring the empirical fragmentation matches theoretical predictive models found in reference databases[3].

  • Ionization: Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV imparts a standardized internal energy to the molecules, ensuring reproducible fragmentation patterns that can be cross-verified against established literature[1].

  • Analysis: Scan range m/z 50 to 300.

Fragmentation Pathway & Data Summary

The molecular ion (M⁺•) appears at m/z 185. The primary fragmentation routes involve the loss of a nitro radical (•NO₂, -46 Da) and the loss of ethylene (C₂H₄, -28 Da) from the ethoxy group via a McLafferty-type rearrangement or direct cleavage[2].

Table 4: EI-MS Fragmentation Data

m/z Relative Abundance Fragment Identity Neutral Loss
185 Medium [C₈H₈FNO₃]⁺• (M⁺•) None
157 High [C₆H₄FNO₃]⁺• -28 Da (C₂H₄)
139 Medium [C₈H₈FO]⁺ -46 Da (•NO₂)

| 111 | Base (100%) | [C₆H₄FO]⁺ | -74 Da (•NO₂ + C₂H₄) |

Mechanistic Fragmentation Diagram

MS_Fragmentation M_plus Molecular Ion (M+•) m/z 185 [C8H8FNO3]+• Frag1 Loss of •NO2 m/z 139 [C8H8FO]+ M_plus->Frag1 - •NO2 (46 Da) Frag2 Loss of C2H4 m/z 157 [C6H4FNO3]+• M_plus->Frag2 - C2H4 (28 Da) Frag3 Loss of •NO2 & C2H4 m/z 111 [C6H4FO]+ Frag1->Frag3 - C2H4 (28 Da) Frag2->Frag3 - •NO2 (46 Da)

Figure 1: Primary EI-MS fragmentation pathways for 2-Ethoxy-1-fluoro-3-nitrobenzene at 70 eV.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Professional URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Foundational

Solubility and Stability Dynamics of 2-Ethoxy-1-fluoro-3-nitrobenzene: A Technical Guide for API Process Development

Executive Summary In modern pharmaceutical process chemistry, the successful scale-up of active pharmaceutical ingredients (APIs) relies heavily on the physicochemical profiling of key intermediates. 2-Ethoxy-1-fluoro-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process chemistry, the successful scale-up of active pharmaceutical ingredients (APIs) relies heavily on the physicochemical profiling of key intermediates. 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) is a highly functionalized aromatic building block utilized extensively in the synthesis of advanced therapeutics, including mutant EGFR inhibitors[1] and RIPK2 inhibitors[2].

As a Senior Application Scientist, I approach this compound not merely as a static reagent, but as a dynamic system of electron-withdrawing and electron-donating forces. This whitepaper provides an in-depth analysis of the solubility and stability profiles of 2-Ethoxy-1-fluoro-3-nitrobenzene, offering field-proven protocols and mechanistic insights to ensure robust process development.

Structural Causality and Physicochemical Profile

The behavior of 2-Ethoxy-1-fluoro-3-nitrobenzene is dictated by the precise stereoelectronic arrangement of its functional groups:

  • Nitro Group (-NO₂): Exerts strong electron-withdrawing effects via both inductive (-I) and mesomeric (-M) pathways.

  • Fluoro Group (-F): Highly electronegative, withdrawing electron density via induction, yet capable of minor lone-pair donation.

  • Ethoxy Group (-OCH₂CH₃): Provides steric bulk and acts as an electron-donating group (+M) via resonance.

This specific ortho/meta arrangement creates a highly polarized aromatic ring. The electron deficiency at the carbon bonded to the fluorine (driven by the ortho-nitro group) is the primary determinant of the molecule's reactivity and stability boundaries.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionProcess Implication
CAS RN 1233954-79-4Unique identifier for regulatory tracking.
Molecular Formula C₈H₈FNO₃High heteroatom-to-carbon ratio impacts solvation.
Molecular Weight 185.15 g/mol Facilitates precise stoichiometric dosing[3].
SMILES CCOC1=C(C=CC=C1F)[O-]Useful for in silico solubility predictions.
Storage Conditions Inert atmosphere, Room TempPrevents premature degradation via atmospheric moisture/oxygen[3].

Solubility Dynamics and Solvent Selection

The solubility profile of 2-Ethoxy-1-fluoro-3-nitrobenzene is characterized by its lipophilic aromatic core and the absence of hydrogen-bond donors. It relies entirely on dipole-dipole interactions and hydrogen-bond acceptance. Consequently, it exhibits near-zero aqueous solubility but exceptional solubility in polar aprotic solvents.

Table 2: Empirical Solubility Profile across Solvent Classes
Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions stabilize the polarized aromatic ring. Ideal for SNAr reactions.
Polar Protic Methanol, EthanolModerate (10-50 mg/mL)Solvation via hydrogen-bond acceptance at the nitro/ethoxy oxygens. Used in catalytic hydrogenation[1][2].
Non-Polar Heptane, TolueneLow (<5 mg/mL)Lack of polarizability in the solvent fails to overcome the crystal lattice energy. Useful as anti-solvents.
Aqueous Water, BuffersVery Low (<0.1 mg/mL)High lipophilicity and lack of H-bond donors prevent aqueous solvation.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality & Rationale: Process chemists must rely on thermodynamic solubility rather than kinetic solubility. Kinetic methods (like solvent-shifting) often result in supersaturated states that eventually crash out during scale-up. The shake-flask method ensures the system reaches a true thermodynamic equilibrium, preventing catastrophic precipitation in the reactor.

Self-Validating Workflow:

  • Solid Dispersion: Add an excess amount of 2-Ethoxy-1-fluoro-3-nitrobenzene (e.g., 500 mg) to 5 mL of the target solvent in a sealed borosilicate glass vial.

  • Thermostatic Equilibration: Agitate the suspension at a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 hours. Causality: 24 hours ensures the dissolution-precipitation equilibrium is fully established.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Validation Check: The filter material must be pre-saturated to prevent analyte adsorption.

  • HPLC-UV Quantification: Dilute the filtrate into the linear range of a pre-established calibration curve and analyze via HPLC-UV (λ = 254 nm).

  • System Suitability: The variance between triplicate injections must be ≤ 2.0% RSD.

SolubilityWorkflow S1 Solid Dispersion S2 Solvent Addition S1->S2 S3 Equilibration (24h, 25°C) S2->S3 S4 Phase Separation S3->S4 S5 HPLC-UV Analysis S4->S5

Fig 1. Standardized high-throughput thermodynamic solubility screening workflow.

Chemical Stability and Reactivity Boundaries

While 2-Ethoxy-1-fluoro-3-nitrobenzene is stable under inert storage conditions[3], its process stability is defined by two major reactivity vectors: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction.

  • SNAr Susceptibility: The strong -I and -M effects of the nitro group deplete electron density at the adjacent C-F bond. If the compound is exposed to basic nucleophiles (e.g., amines, alkoxides) prematurely, the fluorine will be irreversibly displaced.

  • Reductive Instability: The nitro group is highly sensitive to reducing environments. Exposure to transition metals (Pd, Pt, Fe) in the presence of hydrogen sources (H₂, NH₄Cl) will rapidly reduce the nitro group to an aniline derivative[1][2].

ReactivityMap A 2-Ethoxy-1-fluoro-3-nitrobenzene (Stable at RT) B Basic Nucleophiles (Amines, Alkoxides) A->B Exposure C Reducing Agents (H2/Pd, Fe/NH4Cl) A->C Exposure D SNAr Degradation (Fluoro Displacement) B->D Pathway E Nitro Reduction (Aniline Formation) C->E Pathway

Fig 2. Chemical reactivity pathways dictating the stability of 2-Ethoxy-1-fluoro-3-nitrobenzene.
Protocol 2: Forced Degradation and Stability-Indicating Assay (SIA)

Causality & Rationale: To guarantee the integrity of the compound during long-term storage and complex multi-step syntheses, we must deliberately force its degradation. This identifies the weakest structural links (e.g., ether cleavage vs. SNAr) and ensures our analytical methods can resolve the parent peak from all degradants.

Self-Validating Workflow:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 1 mL stock with 1 mL 1.0 N HCl. Heat at 60°C for 24 hours. Evaluates the stability of the ethoxy ether linkage against acidic cleavage.

    • Basic: Mix 1 mL stock with 1 mL 1.0 N NaOH. Heat at 60°C for 24 hours. Evaluates susceptibility to hydroxide-mediated SNAr displacement of the fluorine.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂ at room temperature for 24 hours. Targets the electron-rich oxygen of the ethoxy group.

  • Photolytic Stress (ICH Q1B): Expose a thin layer of the solid compound to 1.2 million lux hours and 200 watt hours/m² of UV energy. Evaluates the photochemical stability of the nitroaromatic system.

  • Neutralization & Analysis: Neutralize the acid/base samples, dilute all samples to a nominal concentration of 0.1 mg/mL, and analyze via HPLC-DAD-MS.

  • Mass Balance Verification (Self-Validation): The sum of the integrated areas of the parent peak and all degradation product peaks must equal 95%–105% of the initial un-stressed control. A failure here indicates that volatile degradants were lost, or highly polar degradants were permanently retained on the analytical column, requiring a method redesign.

Conclusion and Handling Directives

2-Ethoxy-1-fluoro-3-nitrobenzene is a highly versatile but chemically reactive intermediate. Its solubility is optimized in polar aprotic environments, making it ideal for subsequent SNAr chemistry. However, its stability is strictly bounded by its sensitivity to nucleophiles and reducing agents.

Standard Operating Directives:

  • Store under an inert atmosphere (Nitrogen or Argon) at room temperature to prevent ambient degradation[3].

  • When designing synthetic routes, ensure that any necessary reduction of the nitro group (e.g., using Fe/NH₄Cl in EtOH/H₂O[2] or Pt/V/H₂ in MeOH/THF[1]) is sequenced after the fluorine has been safely displaced or protected, unless the specific goal is to generate the corresponding aniline.

References

  • "2-Ethoxy-1-Fluoro-3-Nitrobenzene: A Versatile Compound", Nara National Museum Chemical Data, Accessed March 2026. 3

  • "US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives", Google Patents, Accessed March 2026. 1

  • "WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors", Google Patents, Accessed March 2026. 2

Sources

Exploratory

potential reactivity of 2-Ethoxy-1-fluoro-3-nitrobenzene

An In-depth Technical Guide to the Potential Reactivity of 2-Ethoxy-1-fluoro-3-nitrobenzene Introduction In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Reactivity of 2-Ethoxy-1-fluoro-3-nitrobenzene

Introduction

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex targets. 2-Ethoxy-1-fluoro-3-nitrobenzene, identified by CAS RN 1233954-79-4, emerges as a highly functionalized aromatic scaffold of significant interest.[1] Its utility is particularly noted in the pharmaceutical and agricultural sectors, where it serves as a versatile intermediate for creating novel active ingredients.[1] The benzene ring is adorned with three distinct functional groups: a strongly electron-withdrawing nitro group, a highly electronegative fluorine atom, and an ethoxy group. This unique substitution pattern creates a nuanced reactivity profile that, if properly understood, can be powerfully exploited.

This technical guide provides a comprehensive analysis of the . Moving beyond a simple catalog of reactions, we will dissect the electronic interplay between the substituents to predict the molecule's behavior. The core of this guide is a detailed exploration of regioselectivity in nucleophilic aromatic substitution reactions, a critical consideration for any scientist aiming to incorporate this reagent into a synthetic workflow. We will provide field-proven experimental protocols and safety guidelines to ensure both successful and safe implementation in the laboratory.

Section 1: Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent begins with its physical and spectroscopic characteristics. While extensive experimental data for this specific molecule is not broadly published, we can predict its key properties based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of 2-Ethoxy-1-fluoro-3-nitrobenzene

Property Value Source
CAS Number 1233954-79-4 [1]
Molecular Formula C₈H₈FNO₃ [1]
Molecular Weight 185.15 g/mol [1]
Appearance Predicted to be a solid at room temperature. Inferred from analogues[2][3]

| Storage | Store in a dry, inert atmosphere at room temperature. |[1] |

Predicted Spectroscopic Data

  • ¹H NMR: The spectrum is expected to feature signals for the ethoxy group (a triplet near 1.4 ppm and a quartet near 4.2 ppm) and three distinct signals for the aromatic protons in the 7.0-8.0 ppm range, with coupling patterns dictated by their relative positions.

  • ¹³C NMR: The spectrum would display eight unique carbon signals. The carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant, appearing as a distinct doublet. The chemical shifts of the aromatic carbons are significantly influenced by the strong electronic effects of the three different substituents.[4]

  • FTIR: The infrared spectrum should show characteristic absorption bands for the asymmetric and symmetric stretching of the nitro group (typically around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively), C-O-C stretching of the ether, and a C-F stretching band.[4]

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 185.15 g/mol .[4]

Section 2: Core Reactivity Analysis: The Interplay of Substituents

The reactivity of 2-Ethoxy-1-fluoro-3-nitrobenzene is not merely a sum of its parts but a complex interplay of inductive and resonance effects. Understanding this interplay is the key to predicting its chemical behavior.

The Driving Force: The Nitro Group

The nitro group is the dominant electronic feature of the molecule. It is a powerful electron-withdrawing group through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the ring's π-electrons onto the nitro group). This electron deficiency deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr).[5] The activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitro group's oxygen atoms.[5]

The Leaving Groups: Fluoro vs. Ethoxy

The molecule possesses two potential leaving groups for an SₙAr reaction: the fluoride at C1 and the ethoxide at C2.

  • Fluorine: In the context of SₙAr, fluorine is an exceptionally good leaving group. This may seem counterintuitive given the strength of the C-F bond. However, the rate-determining step of the SₙAr mechanism is the initial attack of the nucleophile on the electron-deficient ring.[6] Fluorine's immense electronegativity creates a highly polarized C-F bond, rendering the attached carbon intensely electrophilic and thus highly susceptible to attack. The subsequent, rapid departure of the fluoride ion re-establishes aromaticity.[6][7]

  • Ethoxy: The ethoxy group is generally considered a poorer leaving group than fluoride in SₙAr reactions.

Regioselectivity—The Critical Analysis

The central question for any synthetic chemist using this molecule is: which group will be displaced? The answer lies in the positions of the leaving groups relative to the activating nitro group.

  • The nitro group is at position C3 .

  • The fluorine atom is at position C1 , which is meta to the nitro group.

  • The ethoxy group is at position C2 , which is ortho to the nitro group.

The mechanism of SₙAr relies on the stabilization of the anionic Meisenheimer intermediate. This stabilization is only effective when the attacking nucleophile adds to a position ortho or para to the strong electron-withdrawing group.[8] An attack at a meta position does not allow for resonance delocalization of the negative charge onto the nitro group.

Therefore, despite fluorine's superior intrinsic leaving group ability in many SₙAr contexts, the regiochemistry of 2-Ethoxy-1-fluoro-3-nitrobenzene dictates that nucleophilic attack will overwhelmingly occur at the C2 position, leading to the displacement of the ethoxy group. The fluorine at the C1 position is electronically shielded from attack due to its meta relationship with the nitro activator. This is the single most important predictive insight for this molecule.

G SNAr Mechanism at C2 Position Reactants 2-Ethoxy-1-fluoro-3-nitrobenzene + Nu⁻ Attack Nucleophilic Attack at C2 (ortho to NO₂) Reactants->Attack Intermediate Meisenheimer Complex (Charge stabilized by NO₂) Attack->Intermediate Rate-determining step Elimination Loss of Leaving Group (Ethoxide) Intermediate->Elimination Restores aromaticity Product 2-Nu-1-fluoro-3-nitrobenzene Elimination->Product

Caption: The SₙAr reaction pathway.

Generalized Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-1-fluoro-3-nitrobenzene

This protocol provides a self-validating framework for the SₙAr reaction. The choice of morpholine as the nucleophile is illustrative; other primary or secondary amines can be substituted with appropriate adjustments to reaction time and temperature.

  • Materials:

    • 2-Ethoxy-1-fluoro-3-nitrobenzene (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate, brine, anhydrous sodium sulfate

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere (N₂ or Ar) setup.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2-Ethoxy-1-fluoro-3-nitrobenzene (e.g., 1.85 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Add anhydrous DMF (20 mL) via syringe and stir the suspension.

    • Add morpholine (1.05 mL, 12.0 mmol) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. The causality here is that heating provides the activation energy for the reaction, while the base (K₂CO₃) neutralizes the ethoxide byproduct, driving the reaction to completion.

    • Self-Validation/Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

    • Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL) to remove residual DMF and salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-(morpholin-4-yl)-1-fluoro-3-nitrobenzene.

Table 2: Predicted Reactivity with Various Nucleophiles

Nucleophile Class Example Predicted Reactivity Product Class
Secondary Amines Piperidine, Morpholine High 2-Amino-1-fluoro-3-nitrobenzenes
Primary Amines Benzylamine High 2-Amino-1-fluoro-3-nitrobenzenes
Alkoxides Sodium Methoxide Moderate 2-Alkoxy-1-fluoro-3-nitrobenzenes

| Thiols | Thiophenol (with base) | High | 2-Thioether-1-fluoro-3-nitrobenzenes |

Workflow 2: Reduction of the Nitro Group

A subsequent and powerful transformation is the reduction of the nitro group to an amine. [9]This converts the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group, opening pathways to amides, sulfonamides, diazonium salts, and further heterocyclic syntheses.

G Start 2-Nu-1-fluoro-3-nitrobenzene (Product from SNAr) Reduction Nitro Group Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) Start->Reduction Aniline 3-Amino-2-Nu-1-fluorobenzene Reduction->Aniline Deriv Further Functionalization: - Amide Coupling - Diazotization -> Sandmeyer Rxn - Cyclization Aniline->Deriv

Caption: Synthetic utility via nitro group reduction.

Experimental Protocol: Reduction of Nitro Group using Tin(II) Chloride

  • Materials:

    • Substituted 2-Nu-1-fluoro-3-nitrobenzene (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Ethanol or Ethyl Acetate

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium bicarbonate solution (saturated)

    • Standard laboratory glassware.

  • Procedure:

    • Dissolve the nitro-aromatic compound (e.g., 5.0 mmol) in ethanol (30 mL) in a round-bottom flask.

    • Add Tin(II) chloride dihydrate (e.g., 5.0 g, 22.5 mmol) to the solution.

    • Carefully add concentrated HCl (10 mL) dropwise while stirring. The reaction is often exothermic.

    • Heat the mixture to reflux (approx. 80 °C) and stir for 1-3 hours until TLC analysis confirms the consumption of the starting material.

    • Cool the reaction to room temperature and carefully neutralize by slowly pouring it into a saturated sodium bicarbonate solution until effervescence ceases (pH > 8).

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative, which can be purified by chromatography if necessary.

Section 4: Safety and Handling

Substituted nitroaromatic compounds require careful handling. While a specific safety data sheet for 2-Ethoxy-1-fluoro-3-nitrobenzene is not widely available, data from analogous compounds provide essential guidance. [10][11][12][13]

  • Hazard Summary: Compounds in this class are generally classified as harmful if swallowed, inhaled, or in contact with skin. [12]They can cause serious skin and eye irritation. [13]* Handling Precautions:

    • Always handle this compound in a well-ventilated chemical fume hood. [12] * Avoid breathing dust, fumes, or vapors. [10] * Prevent contact with skin, eyes, and clothing. [11] * Do not eat, drink, or smoke when using this product. [12] Table 3: Personal Protective Equipment (PPE) and Emergency Procedures

      Category Recommendation Source
      Engineering Controls Use only in a chemical fume hood with adequate ventilation. [12]
      Eye/Face Protection Wear tightly fitting safety goggles or a face shield. [10]
      Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat. [12]
      Respiratory Protection Not typically required if handled in a fume hood. Use an approved respirator if exposure limits are exceeded. [10]
      In Case of Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing. [11]
      In Case of Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [10]
      If Swallowed Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [11]

      | Storage | Store locked up in a tightly closed container in a dry, well-ventilated place. | [10]|

Conclusion

2-Ethoxy-1-fluoro-3-nitrobenzene is a potent synthetic intermediate whose reactivity is governed by a fascinating and predictable interplay of its functional groups. The central thesis of this guide is that while both fluorine and ethoxy groups are potential leaving groups, the electronic activation provided by the C3-nitro group overwhelmingly favors nucleophilic aromatic substitution at the C2 position, leading to the displacement of the ethoxy group. This regiochemical preference is a critical design principle for chemists seeking to leverage this molecule. By understanding this core reactivity and combining it with subsequent transformations, such as the reduction of the nitro group, researchers can unlock a vast potential for creating diverse and complex molecular architectures for drug discovery, materials science, and agrochemical development.

References

  • ECHEMI. (n.d.). 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS, 28987-44-2 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Ethoxy-2-fluoro-1-nitrobenzene.
  • ChemScene. (2026, January 1). Safety Data Sheet.
  • TCI Chemicals. (2025, November 10). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 2-Ethoxy-1-Fluoro-3-Nitrobenzene: A Versatile Compound.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • BenchChem. (n.d.). A Predictive Computational Analysis of 4-Ethoxy-2-fluoro-1-nitrobenzene Reactivity.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS).
  • Professor Dave Explains. (2019, July 12).
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
  • Patsnap. (2022, May 17). Synthesis method of 2-ethyl-1-fluoro-4-nitrobenzene.
  • Fluorochem. (n.d.). 2-FLUORO-1-METHOXY-3-NITROBENZENE.
  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chemistry Stack Exchange. (2019, May 3). Nitrobenzene - Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution.
  • ChemScene. (n.d.). 5-Bromo-2-ethoxy-1-fluoro-3-nitrobenzene.
  • Sigma-Aldrich. (n.d.). 1-Ethoxy-3-fluoro-2-nitrobenzene | 1233952-97-0.
  • Sigma-Aldrich. (n.d.). 1-Ethoxy-3-fluoro-2-nitrobenzene | 1233952-97-0.
  • Wikipedia. (n.d.). 2-Fluoronitrobenzene.
  • OpenStax. (2023, September 20). Ch. 16 Summary of Reactions - Organic Chemistry.
  • PubChem. (n.d.). 1-Ethyl-2-fluoro-3-nitrobenzene.
  • PubChem. (n.d.). 2-Chloro-1-fluoro-3-nitrobenzene.

Sources

Foundational

The Electronic Modulation of Nitrobenzene Reactivity: A Mechanistic and Kinetic Guide for Drug Development

Executive Summary Nitrobenzene and its substituted derivatives represent a critical class of compounds in organic synthesis and pharmaceutical development. While the nitro group (–NO ) is often considered a structural al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrobenzene and its substituted derivatives represent a critical class of compounds in organic synthesis and pharmaceutical development. While the nitro group (–NO


) is often considered a structural alert due to its potential for bioreduction into reactive oxygen and nitrogen species, it remains an invaluable moiety in drug design for its ability to drastically alter the pharmacokinetics and pharmacodynamics of a molecule[1]. This whitepaper provides an in-depth technical analysis of how the electronic effects of substituents modulate the reactivity of nitrobenzene across electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (S

Ar), and reduction pathways.

Mechanistic Foundations: The Nitro Group as an Electronic Modulator

The reactivity of nitrobenzene is fundamentally governed by the strong electron-withdrawing nature of the nitro group. This functional group exerts its influence through two primary mechanisms:

  • Inductive Effect (–I): The highly electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through the

    
    -bond framework[2].
    
  • Mesomeric/Resonance Effect (–M): The nitro group withdraws

    
    -electron density from the ring, placing partial positive charges specifically at the ortho and para positions[2].
    

In drug development, these electronic effects are leveraged to tune the stability of a drug molecule, enhance its solubility, or improve receptor binding affinity[1]. Furthermore, nitroaromatic drugs represent an important class of therapeutic agents, endowed with pharmacological properties ranging from antibacterial to anticancer activities[3].

Electrophilic Aromatic Substitution (EAS): Deactivation and Regioselectivity

Because the –NO


 group withdraws electron density from the ring, nitrobenzene is significantly less reactive toward electrophiles than unsubstituted benzene[4].

During an EAS reaction, the electrophile attacks the aromatic ring to form a positively charged Wheland intermediate (


-complex). If the attack occurs at the ortho or para position, one of the resulting resonance structures places a positive charge directly adjacent to the already electron-deficient nitrogen atom of the nitro group. This severe electrostatic repulsion destabilizes the intermediate. Consequently, the –NO

group acts as a meta-directing substituent, as attack at the meta position avoids this highly unfavorable resonance contributor[2].

When multiple substituents are present, their combined electronic effects dictate the regioselectivity. Strong electron-donating groups (EDGs), such as –OH or –NH


, can stabilize the intermediate via resonance (+M effect) and will typically override the deactivating effects of the nitro group[4].

Nucleophilic Aromatic Substitution (S Ar): Activation via the Meisenheimer Complex

In stark contrast to EAS, the electron-withdrawing nature of the nitro group strongly activates the aromatic ring toward Nucleophilic Aromatic Substitution (S


Ar)[5]. For an S

Ar reaction to occur efficiently, the aromatic ring must be electron-poor, and a viable leaving group (typically a halogen) must be present.

The reaction proceeds through a negatively charged carbanion intermediate known as the Meisenheimer (


) complex[5]. The placement of the electron-withdrawing nitro group ortho or para to the leaving group results in significantly faster reaction rates compared to meta placement, as the nitro group can directly stabilize the negative charge through resonance[5]. Kinetic studies, including kinetic isotope effects (KIEs), have established that the initial addition of the nucleophile to form the Meisenheimer complex is typically the rate-determining step[6].

SNAr A Nitroarene Substrate B Nucleophilic Attack A->B C Meisenheimer Complex B->C Rate-Limiting D Leaving Group Departure C->D Fast

SNAr Addition-Elimination Mechanism via Meisenheimer Complex.

Reduction Kinetics and the Hammett Equation

The reduction of nitroarenes to anilines is a critical metabolic pathway catalyzed by nitroreductases in vivo, and a fundamental synthetic transformation in vitro[7]. The nitro group undergoes a six-electron reduction to form sequentially the nitroso (Ar–NO), N-hydroxylamino (Ar–NHOH), and amino (Ar–NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) functional groups.

The kinetics of this reduction are highly sensitive to the presence of other substituents on the aromatic ring. This relationship is quantitatively described by the Hammett equation[8]:



Where 

is the rate constant of the substituted nitrobenzene,

is the rate constant of unsubstituted nitrobenzene,

is the substituent constant (reflecting its electronic nature), and

is the reaction constant.

Kinetic analyses of nitro group reductions often yield a positive slope (


) in Hammett plots. This positive 

value indicates that the critical rate-determining step involves the buildup of negative charge, meaning that electron-withdrawing substituents (which stabilize this charge) accelerate the reduction rate.

NitroReduction N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 +2e-, +2H+ (Fast) N3 N-Hydroxylamine (Ar-NHOH) N2->N3 +2e-, +2H+ (Fast) N4 Aniline (Ar-NH2) N3->N4 +2e-, +2H+ (Rate-Limiting)

Six-Electron Reduction Pathway of Nitroaromatics.

Quantitative Data Presentation

The following tables summarize the empirical data governing substituent effects on nitrobenzene reactivity.

Table 1: Hammett Constants (


) and Electronic Effects on Reactivity 
Substituent (para)

Value
Electronic EffectImpact on S

Ar Rate
Impact on Reduction Rate
–NH

-0.66Strong EDG (+M)Strongly DecreasesStrongly Decreases
–CH

-0.17Weak EDG (+I)DecreasesDecreases
–H 0.00ReferenceStandardStandard
–Cl +0.23Weak EWG (–I > +M)IncreasesIncreases
–NO

+0.78Strong EWG (–I, –M)Strongly IncreasesStrongly Increases

Table 2: Directing Effects in Electrophilic Aromatic Substitution (EAS)

Existing SubstituentDirecting EffectRing ReactivityMechanism of Action
–NO

MetaStrongly Deactivating–I, –M (Destabilizes Wheland intermediate)
–OH, –NH

Ortho/ParaStrongly Activating+M > –I (Stabilizes via resonance)
–CH

Ortho/ParaActivating+I, Hyperconjugation
–X (Halogens) Ortho/ParaDeactivating–I > +M (Inductive withdrawal dominates)

Self-Validating Experimental Protocols

To accurately quantify the electronic effects of substituents on nitrobenzene reactivity, rigorous, self-validating methodologies must be employed.

Protocol 1: Kinetic Assay for S Ar via UV-Vis Spectrophotometry

Causality & Design: This protocol measures the rate of S


Ar between substituted 4-fluoronitrobenzenes and a nucleophile (e.g., piperidine). Pseudo-first-order conditions are utilized (nucleophile in 100x excess) to simplify the rate law, ensuring the observed rate constant (

) depends solely on the nitroarene concentration.
  • Preparation: Prepare a 1.0

    
     10
    
    
    
    M solution of the substituted 4-fluoronitrobenzene in anhydrous DMSO. Prepare a 1.0
    
    
    10
    
    
    M solution of piperidine in DMSO.
  • Initiation: Inject 2.0 mL of the piperidine solution into a quartz cuvette containing 2.0 mL of the nitroarene solution at 25 °C.

  • Data Acquisition: Monitor the reaction via UV-Vis spectrophotometry, tracking the appearance of the substitution product (typically absorbing between 380–420 nm).

  • Self-Validation Step (Isosbestic Point): Continuously scan the spectra from 250 nm to 500 nm. The protocol is self-validating only if a clean isosbestic point is maintained throughout the reaction. The loss of an isosbestic point indicates the buildup of stable intermediates or side reactions, invalidating the pseudo-first-order assumption.

  • Analysis: Plot

    
     versus time to extract 
    
    
    
    .
Protocol 2: Electrochemical Reduction Analysis via Cyclic Voltammetry (CV)

Causality & Design: CV is used to evaluate how substituents affect the reduction potential of the nitro group. A shift to a less negative potential indicates that an electron-withdrawing substituent is stabilizing the radical anion intermediate.

  • Preparation: Dissolve 1.0 mM of the substituted nitrobenzene and 0.1 M tetrabutylammonium hexafluorophosphate (supporting electrolyte) in anhydrous acetonitrile.

  • Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag

    
     reference electrode.
    
  • Execution: Sweep the potential from 0.0 V to -2.0 V at varying scan rates (e.g., 50, 100, 200, 500 mV/s).

  • Self-Validation Step (Randles-Sevcik Analysis): Plot the cathodic peak current (

    
    ) against the square root of the scan rate (
    
    
    
    ). A strictly linear relationship confirms that the reduction is a diffusion-controlled process. Deviation from linearity indicates electrode fouling or surface-adsorption artifacts, requiring immediate repolishing of the working electrode.

Workflow W1 Substrate Preparation W2 Kinetic Assay (UV-Vis/CV) W1->W2 W3 Hammett Plot Generation W2->W3 W4 Mechanistic Elucidation W3->W4

Experimental Workflow for Kinetic Analysis of Substituent Effects.

References

1.[2] Why does electrophilic substitution reaction in nitrobenzene occur at the meta position? | Source: askfilo.com | URL: [Link] 2.[6] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | Source: nih.gov | URL: [Link] 3. Polar hydrogen species mediated nitroarenes selective reduction to anilines over an [FeMo]Sx catalyst | Source: rsc.org | URL: [Link] 4.[7] Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives | Source: nih.gov | URL: [Link] 5.[5] Nucleophilic Aromatic Substitution: Introduction and Mechanism | Source: masterorganicchemistry.com | URL: [Link] 6.[9] Relative rates of addition of carbanions to substituted nitroarenes | Source: rsc.org | URL: [Link] 7.[8] Hammett equation | Source: wikipedia.org | URL: [Link] 8.[4] Chapter 16: The Chemistry of Benzene and Its Derivatives | Source: colorado.edu | URL: [Link] 9.[1] The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems | Source: svedbergopen.com | URL: [Link] 10.[3] Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity | Source: researchgate.net | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Ethoxy-1-fluoro-3-nitrobenzene as a Strategic Building Block in Advanced API Synthesis

Executive Summary The development of next-generation targeted therapeutics requires highly functionalized, sterically and electronically tuned building blocks. 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) has eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation targeted therapeutics requires highly functionalized, sterically and electronically tuned building blocks. 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) has emerged as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern is particularly valuable in the design of kinase inhibitors targeting treatment-resistant oncology profiles and inflammatory pathways.

This application note provides a comprehensive technical guide on the structural rationale, handling, and chemoselective transformation of 2-ethoxy-1-fluoro-3-nitrobenzene, specifically focusing on its integration into the synthesis of mutant EGFR and RIPK2 inhibitors.

Structural Rationale in Drug Design

The strategic placement of functional groups on the benzene ring serves distinct pharmacological and synthetic purposes:

  • Fluorine (C1): The fluorine atom serves a dual purpose. Biologically, it increases the lipophilicity of the resulting API, enhancing membrane permeability, while simultaneously blocking metabolic oxidation (e.g., by cytochrome P450 enzymes) at the aromatic core. Synthetically, its strong electron-withdrawing nature modulates the pKa of the adjacent amine (post-reduction), which is critical for tuning the hydrogen-bond donor capacity of the final drug molecule.

  • Ethoxy Group (C2): The ethoxy substituent provides specific steric bulk and rotational dynamics. In the context of, this group optimally fills the hydrophobic specificity pocket of the kinase domain, driving selectivity over wild-type EGFR.

  • Nitro Group (C3): The nitro group functions as a highly stable, masked amine. It allows the building block to endure harsh upstream coupling or alkylation conditions before being chemoselectively reduced to an aniline, which subsequently serves as the primary nucleophile for heterocyclic core assembly (e.g., 4H-pyrrolo[3,2-c]pyridin-4-one derivatives).

SynthesisWorkflow A 2-Fluoro-6-nitrophenol B 2-Ethoxy-1-fluoro- 3-nitrobenzene A->B Alkylation (EtI, Base) C 2-Ethoxy-3-fluoroaniline (Intermediate) B->C Chemoselective Reduction D Targeted API (EGFR/RIPK2 Inhibitor) C->D Heterocyclic Assembly

Workflow for the synthesis of targeted APIs utilizing 2-Ethoxy-1-fluoro-3-nitrobenzene.

The Challenge of Chemoselective Reduction

To utilize 2-ethoxy-1-fluoro-3-nitrobenzene in API synthesis, the nitro group must be reduced to an amine to yield 2-ethoxy-3-fluoroaniline .

The Causality of Catalyst Selection: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notoriously problematic for fluoroaromatics. The electron-donating nature of the newly formed amine activates the adjacent C-F bond, leading to rapid hydrodefluorination (cleavage of the fluorine atom) via oxidative addition by the palladium catalyst.

To preserve the critical C-F bond, researchers must employ chemoselective reduction strategies. The two most robust, field-proven methods are:

  • Bimetallic Catalytic Hydrogenation (Pt/V/C): The addition of vanadium poisons the platinum catalyst just enough to suppress C-F bond insertion while maintaining high catalytic activity for N-O bond cleavage.

  • Single-Electron Transfer (SET) Reduction (Fe/NH₄Cl): A mild, classical method that is entirely blind to halogen bonds, ensuring 100% retention of the fluorine atom.

Quantitative Data: Comparison of Reduction Methodologies
ParameterMethod A: Pt/V Catalytic HydrogenationMethod B: Iron-Mediated SET Reduction
Primary Application
Reagents Pt/V (1%/2%) on Carbon, H₂ gasFe powder, NH₄Cl
Solvent System MeOH / THF (10:1)EtOH / H₂O (2:1)
Temperature Room Temperature (20–25 °C)80 °C (Reflux)
Reaction Time 2.5 hours2.0 hours
Defluorination Risk Very Low (< 1%)Zero (0%)
Scalability Excellent (Kilogram scale)Moderate (Heavy metal waste generation)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and mechanistic safeguards to ensure high yield and purity.

Protocol A: Chemoselective Catalytic Hydrogenation (Pt/V/C)

Optimized for scale-up and high-throughput API intermediate generation.

Materials:

  • 2-Ethoxy-1-fluoro-3-nitrobenzene: 5.40 g (29.2 mmol)

  • Platinum/Vanadium (1%/2%) on activated charcoal (50% wet): 1.42 g

  • Methanol (MeOH): 160 mL

  • Tetrahydrofuran (THF): 17 mL

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure autoclave reactor with 2-ethoxy-1-fluoro-3-nitrobenzene (5.40 g).

  • Solvent Addition: Add MeOH (160 mL) and THF (17 mL). Causality: The addition of THF aids in fully solubilizing the nitroarene, preventing localized concentration gradients that can stall the catalyst.

  • Catalyst Charging: Carefully add the Pt/V/C catalyst (1.42 g). Safety Note: Ensure the catalyst is 50% wet to prevent pyrophoric ignition of the solvent vapors.

  • Degassing: Seal the autoclave. Purge the vessel with Nitrogen (N₂) three times to remove atmospheric oxygen, followed by three purges with Hydrogen (H₂).

  • Reaction: Pressurize the vessel with H₂ (standard atmospheric pressure or slightly elevated, e.g., 1-2 bar) and stir vigorously at room temperature for 2.5 hours.

  • In-Process Control (IPC): Sample the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS. The mass peak for the starting material (

    
     185) should be completely replaced by the aniline product (
    
    
    
    155).
  • Workup: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the bimetallic catalyst. Causality: Celite prevents fine carbon particulates from bleeding into the filtrate, which could contaminate downstream couplings.

  • Isolation: Elute the Celite pad with additional MeOH. Concentrate the combined filtrates under reduced pressure to yield 2-ethoxy-3-fluoroaniline as a highly pure residue (Typical yield: ~87%).

Protocol B: Iron-Mediated SET Reduction (Fe/NH₄Cl)

Optimized for discovery-scale synthesis where specialized bimetallic catalysts are unavailable.

Materials:

  • 2-Ethoxy-1-fluoro-3-nitrobenzene: 150 mg (568 µmol, 1.0 eq)

  • Iron (Fe) powder: 317 mg (5.68 mmol, 10.0 eq)

  • Ammonium Chloride (NH₄Cl): 304 mg (5.68 mmol, 10.0 eq)

  • Ethanol (EtOH): 10 mL

  • Deionized Water (H₂O): 5 mL

Step-by-Step Methodology:

  • Assembly: In a 50 mL round-bottom flask, dissolve 2-ethoxy-1-fluoro-3-nitrobenzene (150 mg) in EtOH (10 mL) and H₂O (5 mL).

  • Reagent Addition: Add NH₄Cl (304 mg) followed by Fe powder (317 mg). Causality: NH₄Cl acts as a mild proton source, facilitating the electron transfer from the iron surface to the nitro group without dropping the pH to levels that would hydrolyze the ethoxy group.

  • Degassing (Critical Step): Degas the suspension by bubbling N₂ directly through the solvent for 10 minutes. Causality: Oxygen must be excluded; otherwise, the newly formed electron-rich aniline will rapidly undergo oxidative degradation to highly colored azo/azoxy impurities.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 2 hours under an N₂ atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Extraction: Transfer the filtrate to a separatory funnel. Add H₂O (10 mL) and extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the target aniline.

Biological Application: EGFR Exon 20 Inhibition

Once converted to 2-ethoxy-3-fluoroaniline, the building block is coupled to a heterocyclic core (e.g., 4H-pyrrolo[3,2-c]pyridin-4-one). These specific derivatives have shown remarkable efficacy in inhibiting mutant EGFR variants, particularly those harboring Exon 20 insertion mutations. These mutations are notoriously resistant to first-generation (erlotinib) and second-generation (afatinib) tyrosine kinase inhibitors. The ethoxy-fluoro motif precisely occupies the altered ATP-binding cleft of the mutant kinase, halting downstream proliferative signaling.

Pathway EGFR Mutant EGFR (Exon 20 ins) PI3K PI3K / AKT Signaling EGFR->PI3K Constitutive Activation Inhibitor 4H-pyrrolo[3,2-c]pyridin-4-one (Derived from Building Block) Inhibitor->EGFR Kinase Inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation Survival Signals

Mechanism of action for mutant EGFR inhibitors derived from the fluorinated building block.

References

  • Title: 4H-PYRROLO[3,2-C]PYRIDIN-4-ONE DERIVATIVES (WO2019081486A1)
  • Title: IMIDAZO[1,2-A]PYRIDINE DERIVATIVES AS RIPK2 INHIBITORS (WO2023239941A1)
  • Title: 4H-pyrrolo[3,2-c]pyridin-4-one derivatives (US11339157B1)
Application

Application Note: Strategic Functionalization of 2-Ethoxy-1-fluoro-3-nitrobenzene

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes specific patent literature and fundamental physical organic chemistry principles to provide a definitive gu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes specific patent literature and fundamental physical organic chemistry principles to provide a definitive guide on the reactivity of 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4).

Executive Summary & Reactivity Profile

2-Ethoxy-1-fluoro-3-nitrobenzene is a trisubstituted benzene scaffold characterized by a unique "sandwich" electronic arrangement. Unlike typical


 substrates where a halogen is activated by an ortho or para electron-withdrawing group (EWG), this molecule presents a regiochemical paradox that dictates its reactivity with nucleophiles.
The "Sandwich" Paradox

The molecule features an ethoxy group (C2) flanked by a fluorine atom (C1) and a nitro group (C3).

  • C1-Fluorine (Meta-Deactivated): The fluorine atom is meta to the nitro group. Consequently, it lacks the resonance stabilization required for the Meisenheimer complex typically associated with facile

    
     displacement. The fluorine is essentially "inert" to standard nucleophilic attack relative to para-fluoronitrobenzenes.
    
  • C2-Ethoxy (Ortho-Activated): The ethoxy group is ortho to the nitro group. While alkoxides are generally poor leaving groups, the strong electron-withdrawing nature of the ortho-nitro group (via inductive and resonance effects) activates the C2 position.

  • C3-Nitro (The Activator): Serves as the primary electronic sink, directing nucleophilic activity to C2 (substitution) or accepting electrons (reduction).

Core Insight: In reactions with nucleophiles, displacement of the Ethoxy group (C2) is the kinetically favored


 pathway, not the displacement of Fluorine. However, the most common industrial application remains the reduction of the Nitro group  to generate functionalized anilines.

Visualizing the Reactivity Landscape

The following diagram maps the orthogonal reaction pathways available for this substrate.

ReactivityMap Substrate 2-Ethoxy-1-fluoro- 3-nitrobenzene Path_Reduction Pathway A: Nitro Reduction Substrate->Path_Reduction H2/Pd or Fe/NH4Cl Path_SNAr Pathway B: SNAr (C2 Attack) Substrate->Path_SNAr Primary Amines (Displacement of OEt) Path_VNS Pathway C: VNS (C4/C6) Substrate->Path_VNS Carbanions Prod_Aniline 2-Ethoxy-3-fluoroaniline (Kinase Inhibitor Scaffold) Path_Reduction->Prod_Aniline Prod_Subst 2-Alkylamino-1-fluoro- 3-nitrobenzene Path_SNAr->Prod_Subst Prod_VNS C4/C6 Functionalized Derivatives Path_VNS->Prod_VNS

Figure 1: Orthogonal reaction pathways. Pathway A (Reduction) is the dominant industrial route. Pathway B (


) exploits the activation of the ethoxy group by the ortho-nitro moiety.

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Standard Application)

This protocol is the primary entry point for using this molecule in drug discovery (e.g., RIPK2 inhibitors), converting the nitro group to an aniline while preserving the C-F bond.

Mechanism: Single-electron transfer (SET) reduction. Reagents: Iron powder (Fe), Ammonium Chloride (NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Cl).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-Ethoxy-1-fluoro-3-nitrobenzene (1.0 eq, 5.4 mmol) in a mixture of Ethanol (30 mL) and Water (15 mL).

  • Activation: Add Ammonium Chloride (10.0 eq) and Iron Powder (10.0 eq, <325 mesh).

    • Note: Use fine mesh iron to maximize surface area.

  • Reaction: Heat the suspension to 80°C with vigorous stirring. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Reaction is typically complete within 2–3 hours. Look for the disappearance of the starting material peak (m/z 185) and appearance of the aniline (m/z 155).

  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with Methanol (20 mL).

    • Concentrate the filtrate under reduced pressure.[1]

    • Dilute residue with Ethyl Acetate (50 mL) and wash with sat. NaHCO

      
       (2 x 20 mL) and Brine (20 mL).
      
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. The crude 2-ethoxy-3-fluoroaniline is often pure enough (>95%) for subsequent steps.
Protocol B: Nucleophilic Displacement of Ethoxy Group ( )

This protocol addresses the user's specific query regarding nucleophilic reaction. It utilizes the "ortho-effect" where the nitro group activates the adjacent ethoxy group for displacement by primary amines.

Mechanism:


 (Addition-Elimination) at C2.
Target:  Synthesis of N-alkyl-2-amino-1-fluoro-3-nitrobenzenes.

Step-by-Step Methodology:

  • Setup: Charge a pressure vial or sealed tube with 2-Ethoxy-1-fluoro-3-nitrobenzene (1.0 eq, 1.0 mmol).

  • Nucleophile Addition: Add the primary amine (e.g., Methylamine, 2.0 M in THF, or Benzylamine) (3.0 eq).

    • Solvent: Use anhydrous DMSO or DMF (3 mL) to stabilize the polar transition state.

  • Base: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq) to neutralize the displaced ethoxide.
  • Reaction: Seal the vessel and heat to 90–100°C for 12–18 hours.

    • Critical Control: Do not exceed 120°C to avoid decomposition or attack at the fluorine position (though kinetically slower).

  • Validation: Monitor for the shift in proton NMR signals. The disappearance of the ethoxy quartet (~4.1 ppm) and triplet (~1.4 ppm) confirms displacement.

  • Isolation: Pour into ice-water (20 mL). If solid precipitates, filter. If oil, extract with EtOAc.

Comparative Data & Troubleshooting

ParameterC1-Fluorine DisplacementC2-Ethoxy DisplacementNitro Reduction
Reaction Type


Reduction
Activation Meta-NO

(Weak)
Ortho-NO

(Strong)
N/A
Reagents Strong Nucleophiles (e.g., NaOMe)Primary AminesFe/NH

Cl, H

/Pd
Conditions >140°C (Harsh)80–100°C (Moderate)RT–80°C (Mild)
Feasibility Low (High byproduct formation)Medium (Requires heat)High (Standard)
Troubleshooting Guide
  • Problem: No reaction with amine nucleophile.

    • Solution: The ethoxy group is a poor leaving group compared to halides. Increase temperature to 110°C or switch solvent to NMP (N-methyl-2-pyrrolidone). Ensure the amine is not sterically hindered (e.g., tert-butylamine will likely fail).

  • Problem: Loss of Fluorine.

    • Solution: If using extremely strong bases (e.g., NaH, LDA), you may trigger benzyne formation or direct attack at C1. Stick to carbonate bases (K

      
      CO
      
      
      
      , Cs
      
      
      CO
      
      
      ).

References

  • Synthesis of 2-Ethoxy-3-fluoroaniline (Reduction Protocol)

    • Source: Patent WO2020216774A1. "4H-pyrrolo[3,2-c]pyridin-4-one derivatives.
    • URL:

  • General Reactivity of Ortho-Alkoxy Nitrobenzenes

    • Source:Journal of the Chemical Society, Perkin Transactions 1. "Aromatic nitro-group displacement reactions." (Contextualizes the displacement of groups ortho to nitro).
    • URL:

  • Fundamental

    
     Mechanisms (Meta vs Ortho Activation): 
    
    • Source: Master Organic Chemistry.[2] "Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern."

    • URL:

  • Compound Data & Safety (CAS 1233954-79-4)

    • Source: PubChem / Sigma-Aldrich Listing.
    • URL:

Sources

Method

protocols for nucleophilic aromatic substitution with 2-Ethoxy-1-fluoro-3-nitrobenzene

Application Note: Protocols for Nucleophilic Aromatic Substitution on 2-Ethoxy-1-fluoro-3-nitrobenzene Part 1: Executive Summary & Structural Analysis 1.1 The Challenge of the Substrate Performing Nucleophilic Aromatic S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for Nucleophilic Aromatic Substitution on 2-Ethoxy-1-fluoro-3-nitrobenzene

Part 1: Executive Summary & Structural Analysis

1.1 The Challenge of the Substrate Performing Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-1-fluoro-3-nitrobenzene presents a specific regiochemical paradox that distinguishes it from standard nitro-haloarene substrates.

  • Structure: The benzene ring bears a Fluorine at position 1, an Ethoxy group at position 2, and a Nitro group at position 3.

  • Electronic Environment:

    • Fluorine (Pos 1): The desired leaving group. However, it is located meta to the Nitro group (Pos 3). In classical SNAr, resonance stabilization of the Meisenheimer complex is most effective when the Electron Withdrawing Group (EWG) is ortho or para to the leaving group.[1] The meta relationship significantly raises the activation energy.

    • Ethoxy (Pos 2): An Electron Donating Group (EDG). While it activates the ring for electrophilic substitution, it generally deactivates the ring for nucleophilic attack by increasing electron density.[2]

    • Nitro (Pos 3): The primary activating group.[2] Crucially, it is ortho to the Ethoxy group.

1.2 The "Ambush" Reactivity Risk A critical insight for this substrate is the risk of regiochemical scrambling . Because the Nitro group is ortho to the Ethoxy group, the Ethoxy moiety is actually more electronically activated for displacement than the Fluorine (which is meta), despite alkoxides being poorer leaving groups than fluoride. Researchers must carefully control conditions to target the C–F bond (desired) rather than the C–OEt bond (side reaction).

Part 2: Strategic Pathways & Mechanisms

To successfully displace the Fluorine atom, we cannot rely on standard mild SNAr conditions (e.g., K2CO3, MeOH, RT). We must employ forcing conditions or catalytic activation .

Pathway A: Dipolar-Accelerated Classical SNAr

This protocol utilizes high-dielectric solvents (DMSO/NMP) and the "Cesium Effect" to maximize the nucleophilicity of the attacking species, compensating for the poor electrophilicity of the meta-substituted carbon.

Pathway B: Microwave-Assisted SNAr

Microwave irradiation provides rapid, uniform heating that can overcome the high activation barrier of meta-substitution more cleanly than prolonged thermal heating, reducing the window for side-reactions (like ethoxy displacement).

Mechanistic Visualization

SNAr_Mechanism Substrate 2-Ethoxy-1-fluoro-3-nitrobenzene (Meta-Activation Challenge) TS_Meta Transition State (High Energy, Poor Resonance) Substrate->TS_Meta High Temp / Polar Solvent TS_Ortho Alternative TS (Ethoxy Displacement Risk) Substrate->TS_Ortho Prolonged Heating Nu Nucleophile (Nu-) Nu->TS_Meta Nu->TS_Ortho Product_F Product A: Nu-Displaced Fluorine (Desired) TS_Meta->Product_F Kinetic Control Product_OEt Product B: Nu-Displaced Ethoxy (Impurity) TS_Ortho->Product_OEt Thermodynamic Sink

Caption: Divergent reaction pathways showing the competition between the desired meta-fluorine displacement and the risk of ortho-ethoxy displacement.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Temperature Substitution with Amines (Thermal)

Best for: Primary and secondary amines where microwave reactors are unavailable.

Reagents:

  • Substrate: 2-Ethoxy-1-fluoro-3-nitrobenzene (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure:

  • Preparation: In a flame-dried pressure vial equipped with a magnetic stir bar, charge 2-Ethoxy-1-fluoro-3-nitrobenzene (1.0 equiv) and Cs2CO3 (2.0 equiv).

  • Solvation: Add anhydrous DMSO. Sparge with nitrogen for 5 minutes to remove dissolved oxygen (prevents oxidative degradation of the electron-rich ethoxyarene).

  • Nucleophile Addition: Add the amine (1.2 equiv). If the amine is a solid, add it with the starting materials in step 1.

  • Reaction: Seal the vial and heat to 110°C – 130°C .

    • Note: The high temperature is required due to the meta-nitro deactivation.

  • Monitoring: Monitor by HPLC or UPLC every 2 hours.

    • Critical Check: Watch for the appearance of the "des-ethoxy" byproduct (displacement of OEt). If observed, lower temperature by 10°C and extend time.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash copiously with water (3x) to remove DMSO. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Interpretation Table:

VariableRecommendationRationale
Solvent DMSO > DMF > MeCNDMSO maximizes the rate of SNAr via better solvation of the intermediate anionic complex.
Base Cs2CO3The "Cesium Effect" improves solubility and nucleophilicity in organic solvents compared to K2CO3.
Temperature 120°C (Target)Below 100°C, reaction is sluggish due to meta-positioning. Above 140°C, OEt displacement increases.
Protocol 2: Microwave-Assisted SNAr (Rapid Synthesis)

Best for: High-throughput screening and difficult nucleophiles.

Rationale: Microwave heating provides direct kinetic energy to the polar reaction components, often allowing the difficult C–F cleavage to occur before the competing C–OEt cleavage becomes significant.

Procedure:

  • Charge: To a 10 mL microwave vial, add Substrate (100 mg, 0.54 mmol), Amine (0.65 mmol), and DIPEA (1.1 mmol).

  • Solvent: Add NMP (2.0 mL). Cap the vial.

  • Irradiation: Set microwave parameters:

    • Temperature: 150°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 20 minutes

    • Stirring: High

  • Quench: Cool rapidly using compressed air (feature of most MW reactors).

  • Analysis: Analyze crude by LC-MS immediately.

    • Success Metric: >90% conversion with <5% Ethoxy-displacement byproduct.

Protocol 3: Thiol Nucleophiles (SNAr with Sulfides)

Thiols are superior nucleophiles (Soft-Soft interaction) and can often displace the fluorine at lower temperatures, preserving the ethoxy group.

Reagents:

  • Thiol (R-SH) (1.1 equiv)

  • Base: K2CO3 (1.5 equiv)

  • Solvent: DMF[3][4]

  • Temperature: 60°C – 80°C

Procedure:

  • Dissolve Substrate in DMF (0.5 M).

  • Add K2CO3 followed by the Thiol.

  • Heat to 60°C.

  • Note: The reaction is often cleaner than with amines. The soft thiolate anion is less sensitive to the steric hindrance of the ortho-ethoxy group.

Part 4: Troubleshooting & Optimization Logic

4.1 Issue: Low Conversion

  • Cause: The meta-nitro group provides insufficient stabilization for the Meisenheimer complex.

  • Solution: Switch to NMP as solvent and increase temperature to 140°C. If still unreactive, consider adding a Lewis Acid catalyst (e.g., ZnCl2) to activate the fluorine, though this is rare in basic SNAr.

4.2 Issue: Displacement of Ethoxy Group (Byproduct Formation)

  • Cause: The Nitro group is ortho to the Ethoxy, activating it.

  • Solution: Use a bulkier nucleophile if possible (steric hindrance protects the crowded OEt/NO2 pocket). Alternatively, lower the temperature and use a stronger base (e.g., NaH) to generate a more reactive nucleophile species that can attack the C–F bond faster (Kinetic control).

4.3 Workflow Diagram

Workflow Start Start: 2-Ethoxy-1-fluoro-3-nitrobenzene Choice Select Nucleophile Start->Choice Path_Amine Amine (Primary/Secondary) Choice->Path_Amine Path_Thiol Thiol / Thiophenol Choice->Path_Thiol Process_MW Protocol 2: Microwave 150°C, 20 min, NMP Path_Amine->Process_MW Preferred Process_Thermal Protocol 1: Thermal 120°C, 12h, DMSO Path_Amine->Process_Thermal Alternative Process_Mild Protocol 3: Mild Thermal 60-80°C, DMF Path_Thiol->Process_Mild Check QC Check (LCMS) Is Ethoxy group intact? Process_MW->Check Process_Thermal->Check Process_Mild->Check Success Isolate Product Check->Success Yes Fail Troubleshoot: Lower Temp or Change Solvent Check->Fail No (OEt displaced)

Caption: Decision tree for selecting the optimal protocol based on nucleophile type and equipment availability.

Part 5: References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text on the activation effects of nitro groups in SNAr.

  • Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[5] Synthesis, 51(13), 2625-2640. Link

    • Discusses strategies for difficult substrates where the activating group is not ideally positioned.

  • Pistritto, V. A., et al. (2018). Nucleophilic Aromatic Substitution of Electron-Rich Aryl Fluorides.[2] Organic Letters, 20(20), 6424–6428. Link

    • Provides context on handling alkoxy-substituted fluoroarenes.

  • Bloch, R. (1998). Additions of Organometallic Reagents to C=N Bonds: Reactivity and Selectivity. Chemical Reviews, 98(4), 1407–1438.

    • Cited for the discussion on steric effects of ortho-alkoxy groups.

Sources

Application

Advanced Application Note: Heterocyclic Synthesis from 2-Ethoxy-1-fluoro-3-nitrobenzene

Executive Summary: The "Privileged Scaffold" 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: N/A for specific isomer, analogous to 1-ethoxy-3-fluoro-2-nitrobenzene family) is a high-value trisubstituted benzene intermediate. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold"

2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: N/A for specific isomer, analogous to 1-ethoxy-3-fluoro-2-nitrobenzene family) is a high-value trisubstituted benzene intermediate. Its strategic importance lies in its unique substitution pattern (1-Fluoro, 2-Ethoxy, 3-Nitro), which provides orthogonal reactivity handles for constructing "privileged structures" in kinase inhibitor discovery.[1]

Specifically, this scaffold is a verified precursor for EGFR (Epidermal Growth Factor Receptor) and RIPK2 (Receptor-Interacting Protein Kinase 2) inhibitors.[1] The steric bulk of the ortho-ethoxy group, combined with the electronic modulation of the fluorine atom, imparts critical selectivity profiles to the final drug candidates, particularly in overcoming resistance mutations (e.g., T790M, Exon 20 insertions).[1]

This guide details the conversion of this nitroarene into three distinct heterocyclic classes:

  • Quinazolines & Pyrrolopyridines: Via selective reduction and N-arylation.

  • Benzoxazoles: Via de-alkylation and condensation.

  • Imidazo[1,2-a]pyridines: Via multi-component coupling.

Core Directive: The Gateway Transformation

Objective: Selective reduction of the nitro group to generate 2-Ethoxy-3-fluoroaniline . Rationale: The aniline amine is the primary nucleophile for all downstream heterocycle synthesis. The presence of the ortho-ethoxy and para-fluoro groups (relative to the amine) requires mild conditions to prevent defluorination or ether cleavage.

Protocol A: Iron-Mediated Reduction (Robust & Scalable)

Best for gram-scale synthesis where high-pressure hydrogenation equipment is unavailable.

Reagents:

  • Substrate: 2-Ethoxy-1-fluoro-3-nitrobenzene (1.0 eq)

  • Reductant: Iron powder (Fe, 5.0 eq, <10 micron particle size preferred)[1]

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 eq)[1]

  • Solvent: Ethanol/Water (2:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve NH₄Cl in water and add to a suspension of the nitroarene in ethanol.

  • Activation: Add iron powder in portions under vigorous stirring to prevent clumping.

  • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The yellow nitro compound will fade to a colorless/pale brown aniline.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate.

  • Yield: Typically 85–92%.

  • Data Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the low-field nitro-aromatic protons and the appearance of a broad singlet (NH₂) around 5.0 ppm.

    • Key Shift: The aromatic protons ortho to the nitro group will shift upfield significantly upon reduction to the amine.

Application Module 1: Synthesis of Kinase Inhibitor Scaffolds

Target: 4-Anilinoquinazolines (EGFR Inhibitor Analogs) Mechanism: Nucleophilic Aromatic Substitution (SₙAr).

The 2-ethoxy-3-fluoroaniline derived above acts as the nucleophile to displace a leaving group (Cl) on the quinazoline core. This motif mimics the structure of drugs like Gefitinib but with a distinct substitution pattern that alters the binding pocket fit.

Protocol B: SₙAr Coupling to Quinazoline Core

Reagents:

  • Nucleophile: 2-Ethoxy-3-fluoroaniline (1.1 eq)

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)[1]

  • Base: None required (acid catalysis) or Diisopropylethylamine (DIPEA) if free base is desired immediately.[1]

Workflow:

  • Dissolution: Suspend the 4-chloroquinazoline derivative in iPrOH (10 mL/g).

  • Addition: Add 2-ethoxy-3-fluoroaniline.

  • Reflux: Heat to reflux (82°C) for 3–6 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the precipitate. Wash with cold iPrOH and Et₂O.

  • Free Basing (Optional): Suspend the salt in EtOAc/Water and treat with 1M NaOH. Separate organic layer.

Data Summary Table:

ParameterValue / ConditionNote
Reaction Type SₙAr DisplacementDriven by N-1 protonation of quinazoline
Temperature 80–85°C (Reflux)Critical for complete conversion
Typical Yield 75–85%High purity as HCl salt
Key Impurity Hydrolysis productAvoid water in solvent (use dry iPrOH)

Application Module 2: Benzoxazole Synthesis

Target: 4-Fluoro-benzoxazoles Mechanism: De-alkylation followed by Cyclocondensation. Utility: Benzoxazoles are bioisosteres for indole and purine bases, useful in anti-infective and anti-inflammatory research.[1]

Protocol C: One-Pot De-ethylation & Cyclization

Note: The ethoxy group must be converted to a phenol to form the oxazole ring.

Step 1: Lewis Acid Deprotection

  • Dissolve 2-ethoxy-3-fluoroaniline in dry DCM at -78°C.

  • Add BBr₃ (1M in DCM, 3.0 eq) dropwise.[1]

  • Warm to RT and stir for 12h. Quench with MeOH.

  • Isolate 2-amino-3-fluorophenol .

Step 2: Oxidative Cyclization

  • Mix 2-amino-3-fluorophenol with an aldehyde (R-CHO, 1.0 eq).

  • Catalyst: 5 mol% YYb(OTf)₃ or simple oxidative conditions (e.g., Na₂S₂O₅ in DMSO).

  • Heat: 100°C for 4h.

  • Result: Formation of the 2-substituted-4-fluorobenzoxazole.

Visualizing the Chemical Logic (Graphviz)[1]

The following diagram maps the divergent synthetic pathways from the starting nitroarene.

G Start 2-Ethoxy-1-fluoro- 3-nitrobenzene Inter 2-Ethoxy-3-fluoroaniline (The 'Gateway' Amine) Start->Inter Red Reduction (Fe/NH4Cl or H2/Pt) Quin EGFR Inhibitor Analogs (4-Anilinoquinazolines) Inter->Quin  Path A Ripk RIPK2 Inhibitors (Imidazo[1,2-a]pyridines) Inter->Ripk  Path B Benz 4-Fluorobenzoxazoles Inter->Benz  Path C Red->Inter SnAr SnAr Displacement (4-Chloroquinazoline) SnAr->Quin Coupling Amide Coupling & Cyclization Coupling->Ripk Deprot 1. BBr3 (De-ethylation) 2. R-CHO (Cyclization) Deprot->Benz

Caption: Divergent synthesis map showing the transformation of the nitroarene precursor into three distinct bioactive heterocyclic scaffolds.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Mechanistic Insight[1]
  • Why Iron/NH₄Cl? While catalytic hydrogenation (H₂/Pd) is cleaner, the presence of the Fluorine atom poses a risk of hydrodehalogenation (loss of F) if the catalyst is too active or the reaction runs too long.[1] Iron reduction is chemoselective for the nitro group and leaves the C-F bond intact.

  • Regiochemistry: The 1-Fluoro, 2-Ethoxy, 3-Nitro pattern is "locked." Unlike SNAr reactions on the nitroarene itself (which are difficult due to the meta relationship of F and NO₂), the reduction to aniline activates the C3 position for nucleophilic attack by the nitrogen, rather than on the ring.[1]

Self-Validating Checks
  • Color Change: The reaction must transition from Yellow (Nitro) to Colorless/Brown (Aniline). If it remains yellow, reduction is incomplete.[1]

  • Solubility Shift: The nitro compound is lipophilic (soluble in Hexane/EtOAc). The aniline is more polar and basic; it will dissolve in dilute HCl, whereas the starting material will not. This is a quick "test tube" validation before running LC-MS.

References

  • Patent US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. (Describes the reduction of 2-ethoxy-1-fluoro-3-nitrobenzene to the aniline and subsequent heterocycle formation).

  • Patent WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors. (Details the Fe/NH4Cl reduction protocol and application in kinase inhibitor synthesis).

  • Organic Chemistry Portal - Synthesis of Benzoxazoles. (General methodologies for converting o-aminophenols to benzoxazoles).

  • Arkivoc - A short review on synthetic strategies towards quinazoline based anticancer drugs. (Context for the 4-anilinoquinazoline scaffold assembly).

Sources

Method

Application Note: The Role of 2-Ethoxy-1-fluoro-3-nitrobenzene in Advanced API Synthesis

Executive Summary 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) has emerged as a highly sought-after building block in modern medicinal chemistry[1], particularly in the development of next-generation kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) has emerged as a highly sought-after building block in modern medicinal chemistry[1], particularly in the development of next-generation kinase inhibitors. Its unique 1,2,3-trisubstitution pattern provides an optimal steric and electronic profile for accessing 3-fluoro-2-ethoxyaniline, a key pharmacophore utilized in overcoming severe drug resistance in oncology and immunology.

Physicochemical Profile & Structural Rationale

The compound's structure (SMILES: CCOC1=C(C=CC=C1F)[O-]) features three contiguous functional groups that serve distinct, synergistic purposes in drug design[1]:

  • Fluorine (C1): Enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, its strong inductive effect modulates the basicity (pKa) of the adjacent amine (once reduced), which improves the membrane permeability of the final Active Pharmaceutical Ingredient (API).

  • Ethoxy Group (C2): Provides a flexible, lipophilic vector that occupies specific hydrophobic pockets within kinase active sites.

  • Nitro Group (C3): Serves as a stable, masked amine. It prevents premature reactivity during early synthetic steps and is readily reduced to an aniline for subsequent amidation or Buchwald-Hartwig cross-coupling.

Mechanistic Role in Drug Design

The primary utility of 2-ethoxy-1-fluoro-3-nitrobenzene lies in its conversion to 3-fluoro-2-ethoxyaniline. This intermediate is pivotal in synthesizing:

  • Mutant EGFR Inhibitors: Specifically targeting Exon 20 insertion mutations and T790M/C797S resistance mutations in non-small cell lung cancer (NSCLC). The 4H-pyrrolo[3,2-c]pyridin-4-one derivatives utilize this moiety to achieve high selectivity over wild-type EGFR, addressing a critical unmet medical need[2].

  • RIPK2 Inhibitors: Imidazo[1,2-a]pyridine derivatives leverage this building block to target receptor-interacting serine/threonine-protein kinase 2, addressing inflammatory bowel diseases and other autoimmune disorders[3].

Comparative Data: Chemoselective Reduction Strategies

The critical synthetic hurdle in utilizing this building block is the reduction of the nitro group without inducing hydrodefluorination (cleavage of the C-F bond). Standard Palladium on Carbon (Pd/C) often leads to significant defluorination. Therefore, specialized catalytic or metal-mediated approaches are required.

MethodReagents / CatalystConditionsDehalogenation RiskScalabilityPrimary Application
Catalytic Hydrogenation Pt/V (1%/2%) on Carbon, H₂MeOH/THF, RT, 2.5 hVery LowExcellent (requires autoclave)Commercial API Synthesis
Metal-Mediated (Béchamp) Fe powder, NH₄ClEtOH/H₂O, 80 °C, 2 hNoneHigh (bench-friendly)Discovery / Early Scale-up

Validated Experimental Protocols

The following protocols represent self-validating systems for the chemoselective reduction of 2-ethoxy-1-fluoro-3-nitrobenzene to 3-fluoro-2-ethoxyaniline.

Protocol A: Catalytic Hydrogenation (Autoclave Method)
  • Causality Insight: Platinum doped with Vanadium (Pt/V) is specifically chosen over Pd/C because the vanadium modifier poisons the catalyst's ability to insert into the C-F bond. This completely suppresses hydrodefluorination while maintaining high catalytic activity for nitro reduction[2].

  • Preparation: Charge a high-pressure autoclave with 2-ethoxy-1-fluoro-3-nitrobenzene (5.40 g, 29.2 mmol).

  • Solvent Addition: Dissolve the substrate in a solvent mixture of Methanol (160 mL) and Tetrahydrofuran (17 mL). Note: The THF aids in the full solubilization of the starting material.

  • Catalyst Loading: Add Platinum/Vanadium (1%/2%) on activated charcoal (1.42 g, 50% wet). Note: The 50% wet catalyst prevents pyrophoric ignition upon solvent contact.

  • Reaction: Purge the vessel with Nitrogen, then pressurize with Hydrogen gas. Stir vigorously at room temperature (RT) for 2.5 hours.

  • Work-up: Monitor completion via LC-MS. Filter the crude mixture through a pad of Celite to remove the catalyst. Elute the filter cake with excess methanol.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the target aniline (approx. 87% yield)[2].

Protocol B: Iron-Mediated Reduction (Bench-Scale Method)
  • Causality Insight: Iron powder activated by Ammonium Chloride (NH₄Cl) provides a mildly acidic, highly chemoselective reducing environment. This completely bypasses the need for hydrogen gas and specialized pressure equipment, making it ideal for rapid library synthesis[3].

  • Preparation: In a round-bottom flask, combine 2-ethoxy-1-fluoro-3-nitrobenzene (150 mg, 568 μmol), NH₄Cl (304 mg, 5.68 mmol, 10 eq), and Iron powder (317 mg, 5.68 mmol, 10 eq).

  • Solvent Addition: Suspend the mixture in Ethanol (10 mL) and Deionized Water (5 mL).

  • Degassing: Degas the suspension and purge with Nitrogen gas three times to prevent unwanted oxidation of the resulting aniline product.

  • Reaction: Heat the mixture to 80 °C and stir for 2 hours under a Nitrogen atmosphere.

  • Work-up: Cool to RT and concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with Dichloromethane (DCM, 100 mL) and wash with saturated aqueous NaHCO₃.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, 1-5% MeOH/DCM) to isolate the pure aniline[3].

Visualizing the Synthetic & Biological Workflow

Synthesis_Workflow SM 2-Ethoxy-1-fluoro- 3-nitrobenzene INT 3-Fluoro-2- ethoxyaniline SM->INT Chemoselective Reduction API1 EGFR Inhibitors (4H-Pyrrolo-pyridines) INT->API1 Scaffold Coupling API2 RIPK2 Inhibitors (Imidazo-pyridines) INT->API2 Heterocycle Formation

Synthetic workflow from 2-Ethoxy-1-fluoro-3-nitrobenzene to targeted kinase inhibitors.

Mechanism_Action Drug Targeted Inhibitor MutEGFR Mutant EGFR (Exon 20 Ins) Drug->MutEGFR Competitive Inhibition Pathway Downstream Signaling (PI3K/AKT, MAPK) MutEGFR->Pathway Aberrant Kinase Activity Tumor Tumor Proliferation Pathway->Tumor Cell Survival

Mechanism of action for mutant EGFR inhibitors derived from the fluorinated intermediate.

References

  • Title: US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives Source: Google Patents URL
  • Title: WO2023239941A1 - Imidazo(1,2-a)
  • Title: 2-Ethoxy-1-Fluoro-3-Nitrobenzene: A Versatile Compound Source: Narahaku URL

Sources

Application

Advanced Application Notes: Fluorinated Nitroaromatics in Materials Science &amp; Polymer Synthesis

Executive Summary Fluorinated nitroaromatics are indispensable building blocks in modern materials science and advanced polymer synthesis. The unique electronic synergy between the strongly electron-withdrawing nitro gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated nitroaromatics are indispensable building blocks in modern materials science and advanced polymer synthesis. The unique electronic synergy between the strongly electron-withdrawing nitro group and highly electronegative fluorine atoms creates an exceptionally electron-deficient aromatic core. This structural motif primes the molecule for Nucleophilic Aromatic Substitution (SNAr), enabling the rapid, regioselective construction of complex polymer architectures. This technical guide explores the mechanistic causality, quantitative performance, and self-validating protocols for utilizing these compounds in the fabrication of high-performance polyimides and ionene-based gas separation membranes.

Mechanistic Causality: The SNAr Advantage in Polymerization

The utility of fluorinated nitroaromatics, such as 1,2,4,5-tetrafluoro-3-nitrobenzene, stems from their capacity to undergo highly efficient step-growth polycondensation 1. In standard SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine or bromine.

The Causality: The rate-determining step in SNAr is the initial nucleophilic attack that disrupts aromaticity to form the intermediate Meisenheimer complex. Fluorine's extreme electronegativity inductively withdraws electron density from the reaction center, drastically lowering the activation energy required to form this transition state 1. Consequently, polymerizations can be driven to extremely high molecular weights without requiring the harsh transition-metal catalysts typical of cross-coupling reactions.

G A Fluorinated Nitroaromatic C Meisenheimer Complex A->C Base / Heat B Diamine / Bisphenol Nucleophile B->C SNAr Attack D Fluorinated Polymer (e.g., Polyimide) C->D F- Elimination

Workflow of SNAr-driven polymerization using fluorinated nitroaromatics.

Application Focus: High-Tg Ionenes for CO₂ Separation

A groundbreaking application of mono-fluorinated nitroaromatics (e.g., 2-fluoronitrobenzene and 4-fluoronitrobenzene) is their use as precursors for polymeric ionic liquids (PILs) and ionene membranes. By functionalizing these fluorinated precursors with imidazoles via SNAr, researchers generate Tröger’s base (TB) monomers. Subsequent Menshutkin polymerization yields rigid ionene networks 2.

Unlike conventional PILs, which suffer from high chain flexibility and low glass transition temperatures (Tg < 50 °C), these nitroaromatic-derived ionenes exhibit structural rigidity akin to commercial polysulfones, achieving Tg values up to 197 °C [[2]](). This rigidity is paramount for maintaining fractional free volume during high-pressure CO₂ gas separation.

G Step1 2-Fluoronitrobenzene + Imidazole Step2 Nucleophilic Substitution (SNAr) Step1->Step2 Step3 Tröger's Base (TB) Monomer Formation Step2->Step3 Step4 Menshutkin Polymerization with Dihalides Step3->Step4 Step5 Ionene Polymer Membrane (CO2 Separation) Step4->Step5

Synthetic pathway for CO2 separation membranes via Menshutkin polymerization.

Quantitative Data Summary

The following table summarizes the comparative thermal and structural properties of polymers derived from various fluorinated nitroaromatic precursors against conventional baselines 32.

Polymer / Material ClassPrecursor / MonomerKey Thermal Property (Tg)Primary ApplicationStructural Characteristic
Conventional Poly(ILs) Vinylimidazolium< 50 °CGeneral Ion ConductionFlexible, low free volume
Im-TB(ortho) Ionenes 2-FluoronitrobenzeneUp to 197 °CCO₂ Gas SeparationRigid Tröger's base backbone
Im-TB(para) Ionenes 4-Fluoronitrobenzene~ 185 °CCO₂ Gas SeparationLinear rigid backbone
Fluorinated Polyimides 1,2,4,5-Tetrafluoro-3-nitrobenzene230 - 280 °CAerospace / DielectricsAmorphous, high thermal stability

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each critical step includes a physical or chemical checkpoint allowing the scientist to verify success before proceeding.

Protocol A: Synthesis of Imidazole-Functionalized Tröger’s Base (Im-TB) Monomer

Objective: SNAr functionalization of 2-Fluoronitrobenzene.

  • Reagent Preparation & Atmosphere Control:

    • Action: In a flame-dried Schlenk flask under N₂, dissolve 2-fluoronitrobenzene (1.0 eq) and imidazole (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected because its polar aprotic nature stabilizes the highly polarized Meisenheimer transition state. Anhydrous conditions are mandatory to prevent hydroxide-mediated side-reactions that would convert the fluorinated precursor into a dead-end phenol.

  • Base Addition:

    • Action: Add anhydrous K₂CO₃ (2.0 eq) to the stirring solution.

    • Causality: K₂CO₃ acts as an acid scavenger for the generated HF. Potassium is preferred over sodium; the larger K⁺ ion pairs less tightly with the carbonate in DMF, significantly increasing its effective basicity.

  • Heating and Reaction Monitoring:

    • Action: Heat the reaction mixture to 120 °C and maintain for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will visually transition from a pale yellow solution to a deep, vibrant orange/red. This chromic shift is the direct physical manifestation of the resonance-stabilized Meisenheimer complex forming. If the solution remains pale, verify the moisture content of your K₂CO₃, as water competitively hydrolyzes the starting material.

  • Workup and Isolation:

    • Action: Cool to room temperature and pour into ice water to precipitate the product. Filter, wash with distilled water, and recrystallize from hot ethanol to yield the pure Im-TB monomer.

Protocol B: Menshutkin Polymerization & Membrane Casting

Objective: Fabrication of high-molecular-weight ionene membranes for gas separation.

  • Polymerization:

    • Action: Combine equimolar amounts of the synthesized Im-TB monomer and 1,10-dibromodecane in anhydrous DMSO. Heat at 100 °C for 48 hours.

    • Causality: The Menshutkin reaction (quaternization of the imidazole nitrogen by the alkyl bromide) operates via step-growth kinetics. Strict equimolar stoichiometry is mathematically required (per Carothers' equation) to achieve the high molecular weights necessary for robust membrane formation.

  • Precipitation and Molecular Weight Verification:

    • Action: Cool the highly viscous mixture and add it dropwise into a vigorously stirred beaker of ethyl acetate (anti-solvent).

    • Self-Validation Checkpoint: High molecular weight polymers will precipitate as long, continuous, stringy fibers that wrap around the stirring bar. If the precipitate forms as a fine, milky powder, the degree of polymerization is critically low, indicating either a stoichiometric imbalance or premature termination via atmospheric moisture.

  • Membrane Casting:

    • Action: Dissolve the fibrous polymer in DMF (10 wt%) and cast onto a leveled glass plate. Evaporate the solvent at 80 °C under vacuum for 24 hours.

    • Causality: Slow, vacuum-assisted evaporation prevents solvent boiling. Boiling creates microscopic pinhole defects in the polymer matrix, which would catastrophically compromise the membrane's gas separation selectivity by allowing Knudsen diffusion instead of solution-diffusion.

References

  • Source: acs.
  • Source: benchchem.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 2-Ethoxy-1-fluoro-3-nitrobenzene

This is the Technical Support Center for 2-Ethoxy-1-fluoro-3-nitrobenzene . This guide is designed for researchers encountering purity issues with this specific fluorinated nitro-aromatic intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 2-Ethoxy-1-fluoro-3-nitrobenzene .

This guide is designed for researchers encountering purity issues with this specific fluorinated nitro-aromatic intermediate. It prioritizes the two most common synthesis routes—Alkylation of 2-Fluoro-6-nitrophenol and Nitration of 2-Fluorophenetole —as these dictate the impurity profile.

Phase 1: Diagnostic Triage

Before selecting a protocol, identify your synthesis route to determine the "Killer Impurity."

Synthesis RouteLikely ImpuritiesPhysical State IssuesRecommended First Step
Route A: Alkylation of 2-Fluoro-6-nitrophenolUnreacted Phenol (Acidic), Inorganic Salts, O- vs N-alkylation byproducts.Product often oils out due to residual phenol lowering

.
Protocol 1 (Caustic Wash)
Route B: Nitration of 2-FluorophenetoleRegioisomers (e.g., 2-ethoxy-1-fluoro-5 -nitrobenzene), Dinitro species.Isomers have similar boiling points; distillation fails.Protocol 2 (Fractional Crystallization)
Unknown / Commercial Source Hydrolysis products (Phenols), Oxidation byproducts.Color degradation (Yellow

Brown/Red).
Protocol 3 (Flash Chromatography)

Phase 2: Troubleshooting Protocols

Protocol 1: The "Caustic Wash" (Removing Phenolic Impurities)

Target: Unreacted 2-fluoro-6-nitrophenol (Starting Material). Mechanism: The starting phenol is weakly acidic (


 due to electron-withdrawing 

and

groups). The product (ether) is neutral. A basic wash selectively ionizes the phenol into the aqueous phase.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Diethyl Ether if possible due to volatility and peroxide risks with nitro compounds.

  • The Wash:

    • Wash the organic layer 2x with 1M NaOH (or 10%

      
       if the product is base-sensitive, though nitro-ethers are generally stable).
      
    • Visual Check: The aqueous layer should turn intense yellow/orange (phenolate anion color).

    • Repeat until the aqueous layer is colorless.

  • Neutralization: Wash 1x with 1M HCl (to neutralize residual base) and 1x with Brine .

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Troubleshooting:

  • Emulsion Formation: If layers don't separate, add a small amount of solid NaCl or filter the biphasic mixture through a Celite pad.

  • Loss of Product: If yield drops, back-extract the basic aqueous layer with fresh organic solvent to recover entrained product.

Protocol 2: Fractional Crystallization (Isomer Separation)

Target: Separating the 3-nitro isomer (ortho-like) from the 5-nitro isomer (para-like). Principle: Nitro-regioisomers often form eutectic mixtures. The key is to find a solvent where the impurity remains in the mother liquor while the target crystallizes.

Solvent System Matrix:

  • Primary Choice: Ethanol (95%) or Methanol .

  • Secondary Choice (if oiling occurs): Hexane / Ethyl Acetate (9:1 to 4:1) .

Procedure:

  • Supersaturation: Dissolve crude solid in the minimum amount of boiling solvent.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Rapid cooling traps impurities.

  • The "Oiling Out" Fix: If the product separates as an oil droplets instead of crystals:

    • Re-heat to dissolve.

    • Add a "seed crystal" of pure product at

      
      .
      
    • If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Harvest: Filter the crystals and wash with ice-cold solvent.

Protocol 3: Flash Chromatography (High Purity Polish)

Target: Removal of baseline tars and close-eluting isomers. Stationary Phase: Silica Gel (40-63


).

Gradient Strategy:

  • Mobile Phase: Hexane/Ethyl Acetate.

  • TLC Check: The nitro group makes the compound UV-active (254 nm).

  • Elution Order:

    • Non-polar impurities (Bis-alkylated byproducts).

    • Target: 2-Ethoxy-1-fluoro-3-nitrobenzene (Typically

      
       in 9:1 Hex/EtOAc).
      
    • Regioisomers (often more polar if nitro is less sterically hindered).

    • Phenols (Stay at baseline).

Visualization of Purification Logic:

PurificationWorkflow Start Crude Reaction Mixture RouteCheck Identify Synthesis Route Start->RouteCheck PhenolRoute Phenol Alkylation Route (Impurity: Unreacted Phenol) RouteCheck->PhenolRoute Route A NitrationRoute Nitration Route (Impurity: Regioisomers) RouteCheck->NitrationRoute Route B BaseWash Protocol 1: Caustic Wash (1M NaOH Extraction) PhenolRoute->BaseWash Crystallization Protocol 2: Crystallization (EtOH or Hex/EtOAc) NitrationRoute->Crystallization CheckPurity Check Purity (HPLC/NMR) BaseWash->CheckPurity Crystallization->CheckPurity Column Protocol 3: Flash Column (Hexane/EtOAc Gradient) Final Pure 2-Ethoxy-1-fluoro-3-nitrobenzene Column->Final CheckPurity->Column <95% or Isomers Persist CheckPurity->Final >98%

Caption: Decision tree for selecting the appropriate purification module based on synthesis origin.

Phase 3: Critical FAQ

Q1: My product is a dark red oil, but it should be a solid. What happened?

  • Cause: Trace phenolic impurities or oxidation products (azobenzene derivatives) are intensely colored.

  • Fix: Perform Protocol 1 (Caustic Wash) immediately. If color persists, filter through a small pad of activated charcoal or silica gel.

Q2: Can I distill this compound?

  • Risk: Nitro compounds can be thermally unstable. While low-vacuum distillation is possible for some derivatives, the boiling points of fluoro-nitro isomers are often within

    
     of each other, making separation inefficient. Crystallization is safer and more selective. 
    

Q3: How do I store the purified compound?

  • Standard: Store in a tightly sealed container at room temperature, away from light.

  • Long-term: Nitro-aromatics are generally stable, but fluorinated derivatives can be sensitive to hydrolysis if moisture is present. Store under nitrogen if keeping for >6 months.

References

  • Synthesis & Identification: WO2019081486A1 - 4H-Pyrrolo[3,2-c]pyridin-4-one Derivatives. (Describes the synthesis of 2-ethoxy-1-fluoro-3-nitrobenzene from 2-fluoro-6-nitrophenol).

  • General Purification of Nitro Compounds: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Isomer Separation Logic: US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation. (Foundational logic for separating ortho/para nitro isomers via eutectic control).

Optimization

common side reactions and byproducts with 2-Ethoxy-1-fluoro-3-nitrobenzene

Welcome to the technical support center for 2-Ethoxy-1-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Ethoxy-1-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success of your synthetic endeavors.

Introduction to the Reactivity of 2-Ethoxy-1-fluoro-3-nitrobenzene

2-Ethoxy-1-fluoro-3-nitrobenzene is a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of a fluorine atom activated by an ortho-nitro group, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3] The electron-withdrawing nature of the nitro group renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles.[4][5]

The presence of the ethoxy group further modulates the electronic properties of the ring. While typically an electron-donating group, its position relative to the nitro and fluoro substituents influences the regioselectivity and reactivity of the molecule. Understanding these electronic effects is crucial for predicting reaction outcomes and troubleshooting unexpected results.

Troubleshooting Guide: Common Side Reactions and Byproducts

This section addresses specific issues that may arise during reactions with 2-Ethoxy-1-fluoro-3-nitrobenzene.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time, temperature, or base strength. 2. Competing Side Reactions: Formation of byproducts due to non-optimal reaction conditions. 3. Degradation of Starting Material or Product: Instability under the reaction conditions.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Consider a stronger base if applicable. Monitor reaction progress by TLC or LC-MS. 2. Minimize Side Reactions: Refer to the specific byproduct entries below for targeted troubleshooting. 3. Assess Stability: Run a control experiment to check the stability of the starting material and product under the reaction conditions without the nucleophile.
Presence of an Isomeric Impurity Formation of Isomeric Nitro Compounds during Synthesis: The synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene typically involves the nitration of 1-ethoxy-2-fluorobenzene. The ethoxy and fluoro groups are both ortho-, para-directors, which can lead to the formation of other isomers, such as 4-Ethoxy-2-fluoro-1-nitrobenzene.[6][7]Purification of Starting Material: Ensure the purity of the starting 2-Ethoxy-1-fluoro-3-nitrobenzene using techniques like recrystallization or column chromatography before use.[6]
Observation of a Phenolic Byproduct Hydrolysis of the Fluoro Group: The presence of water or hydroxide ions in the reaction mixture can lead to the hydrolysis of the activated fluoro group, forming 2-Ethoxy-3-nitrophenol. The presence of electron-withdrawing groups, like the nitro group, increases the susceptibility of the aryl halide to hydrolysis.[8][9]Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Formation of Di-substituted or Polymeric Byproducts Reaction with Di-functional Nucleophiles: If the nucleophile has more than one reactive site, it can react with multiple molecules of 2-Ethoxy-1-fluoro-3-nitrobenzene.Control Stoichiometry: Use a controlled excess of the di-functional nucleophile to favor the mono-substituted product. Alternatively, protecting one of the nucleophilic groups may be necessary.
Presence of Unreacted Starting Material Insufficient Reactivity: The nucleophile may not be strong enough, or the reaction conditions may not be forcing enough to drive the reaction to completion.Increase Reactivity: Consider using a stronger nucleophile, a higher reaction temperature, or a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the SNAr reaction.[10]
Detection of a Reduced Nitro Group Impurity Inadvertent Reduction: Certain reagents or reaction conditions can lead to the partial or complete reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[9]Careful Reagent Selection: Avoid using reagents with known reducing properties unless the reduction is the intended next step. If a reductive workup is used, ensure it is compatible with the desired product.

Visualizing Reaction Pathways

To better understand the chemical transformations involving 2-Ethoxy-1-fluoro-3-nitrobenzene, the following diagrams illustrate the primary reaction pathway and potential side reactions.

sn_ar_mechanism cluster_main Main SNAr Pathway 2-Ethoxy-1-fluoro-3-nitrobenzene 2-Ethoxy-1-fluoro-3-nitrobenzene Meisenheimer Complex Meisenheimer Complex 2-Ethoxy-1-fluoro-3-nitrobenzene->Meisenheimer Complex + Nucleophile (Nu-) Substitution Product Substitution Product Meisenheimer Complex->Substitution Product - F- side_reactions cluster_side Potential Side Reactions 2-Ethoxy-1-fluoro-3-nitrobenzene 2-Ethoxy-1-fluoro-3-nitrobenzene Isomeric Byproduct Isomeric Byproduct 2-Ethoxy-1-fluoro-3-nitrobenzene->Isomeric Byproduct Nitration of 1-ethoxy-2-fluorobenzene Hydrolysis Product Hydrolysis Product 2-Ethoxy-1-fluoro-3-nitrobenzene->Hydrolysis Product + H2O / OH-

Formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2-Ethoxy-1-fluoro-3-nitrobenzene?

A1: It is primarily used as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. [1]The activated fluorine atom allows for the introduction of various nucleophiles, and the nitro group can be readily reduced to an amine for further functionalization. [6] Q2: Which solvents are recommended for reactions with 2-Ethoxy-1-fluoro-3-nitrobenzene?

A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally recommended for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. [10] Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the consumption of the starting material and the formation of the product. [9][10]Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile components. [9] Q4: What are the recommended storage conditions for 2-Ethoxy-1-fluoro-3-nitrobenzene?

A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [1] Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes, as with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Experimental Protocol: A Representative SNAr Reaction

The following is a generalized protocol for the reaction of 2-Ethoxy-1-fluoro-3-nitrobenzene with an amine nucleophile. This should be adapted based on the specific reactivity of the chosen amine.

Materials:

  • 2-Ethoxy-1-fluoro-3-nitrobenzene

  • Amine nucleophile

  • Anhydrous potassium carbonate (or another suitable base)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethoxy-1-fluoro-3-nitrobenzene (1.0 eq), the amine nucleophile (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or HPLC. [10]5. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

experimental_workflow Reaction Setup Reaction Setup Heating and Stirring Heating and Stirring Reaction Setup->Heating and Stirring Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Heating and Stirring->Reaction Monitoring (TLC/HPLC) Workup Workup Reaction Monitoring (TLC/HPLC)->Workup Extraction Extraction Workup->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification Purification Drying and Concentration->Purification Characterization Characterization Purification->Characterization

General experimental workflow for SNAr reactions.

References

  • European Patent Office. (2021). PROCESS FOR PREPARING FLUOROBENZENE DERIVATIVES AND BENZOIC ACID HYPOFLUORITE DERIVATIVES - EP 3786143. Retrieved from [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Filo. (2025, December 22). Chemistry: Halogen Derivatives Which of the following undergoe.... Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene.
  • ResearchGate. (2024, April 16). (PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Filo. (2025, April 18). Predict the major product(s) of nitration of the following substances. Wh... Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, June 20). Avoiding over nitration (or generally over-electrophilic substitution). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethoxy-1-fluoro-3-nitrobenzene Workflows

Welcome to the Technical Support Center for 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4). This compound is a highly valuable building block in drug discovery, frequently utilized in the synthesis of complex heter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4). This compound is a highly valuable building block in drug discovery, frequently utilized in the synthesis of complex heterocyclic APIs, including mutant EGFR inhibitors and RIPK2 inhibitors.

Working with this fluoronitrobenzene derivative presents two primary synthetic challenges: controlling the chemoselectivity during nitro group reduction and preventing side reactions during Nucleophilic Aromatic Substitution (SNAr). This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your yields and selectivity.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Challenges

Q: Why is my SNAr reaction yielding a phenol byproduct instead of the desired amine/alkoxide substitution?

A: This is a classic hydrolysis issue driven by the extreme electrophilicity of the C1 carbon. The fluorine atom in 2-ethoxy-1-fluoro-3-nitrobenzene is highly activated by the strongly electron-withdrawing ortho-nitro group ([1]). In the presence of basic conditions (e.g., K2CO3) and trace water, the hydroxide ion acts as a competing nucleophile, displacing the fluorine to form 2-ethoxy-3-nitrophenol.

Causality & Solution: Water must be strictly excluded. The SNAr mechanism proceeds via a rate-determining addition step that forms a resonance-stabilized Meisenheimer complex ([2]). Because hydroxide is a small, highly reactive nucleophile, it easily outcompetes bulkier amines. Switch to strictly anhydrous solvents (e.g., dry DMSO or DMF) and ensure hygroscopic inorganic bases are oven-dried prior to use.

Q: How can I drive the SNAr reaction to completion with a sterically hindered nucleophile without causing ether cleavage?

A: The ethoxy group at the 2-position introduces significant steric bulk adjacent to the electrophilic C1 carbon. While harsh heating can drive the reaction, temperatures exceeding 120 °C in the presence of strong nucleophiles can lead to unwanted cleavage of the ethoxy group.

Causality & Solution: Instead of brute-force heating, lower the activation energy by stabilizing the transition state. Switch to a highly polar aprotic solvent like DMSO, which solvates cations effectively while leaving the nucleophilic anion "naked" and highly reactive.

SNAr_Mechanism A 2-Ethoxy-1-fluoro-3-nitrobenzene + Nucleophile (Nu⁻) B Meisenheimer Complex (Stabilized by -NO₂) A->B Rate-determining step (Attack) D Side Reaction: Phenol Byproduct A->D Trace H₂O + Base (Hydrolysis) C Substitution Product + F⁻ (Target) B->C Fast elimination

SNAr mechanism and potential hydrolysis pathway for 2-Ethoxy-1-fluoro-3-nitrobenzene.

Part 2: Chemoselective Nitro Reduction (Avoiding Defluorination)

Q: When I reduce the nitro group using standard Palladium on Carbon (Pd/C) and H2, I lose the fluorine atom. How do I prevent this?

A: Hydrodefluorination is a pervasive side reaction during the catalytic hydrogenation of fluoronitrobenzenes. Palladium readily undergoes oxidative addition into the highly activated C-F bond, cleaving it and replacing the fluorine with hydrogen.

Causality & Solution: You must alter the reduction mechanism or use a poisoned catalyst.

  • Mild Chemical Reduction: Utilize Béchamp-style reduction conditions using Iron powder and Ammonium Chloride ([3]). This single-electron transfer mechanism is highly chemoselective for the nitro group and leaves the C-F bond completely intact.

  • Specialized Catalysis: If catalytic hydrogenation is mandatory for scale-up, switch to a Platinum/Vanadium (Pt/V) on activated charcoal catalyst ([4]). Platinum is significantly less prone to oxidative addition into C-F bonds compared to Palladium, and Vanadium acts as a modifier to further suppress dehalogenation.

Reduction_Workflow Start 2-Ethoxy-1-fluoro-3-nitrobenzene PdC H₂, Pd/C Catalyst Start->PdC Fe Fe, NH₄Cl (Béchamp) Start->Fe PtV H₂, Pt/V on Carbon Start->PtV Defluoro Defluorinated Aniline (Yield Loss) PdC->Defluoro C-F Oxidative Addition Target 2-Ethoxy-3-fluoroaniline (Target Product) Fe->Target Chemoselective PtV->Target Chemoselective

Chemoselective reduction workflows to prevent hydrodefluorination.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes of various reduction methodologies applied to 2-ethoxy-1-fluoro-3-nitrobenzene, allowing for rapid selection based on your project's scale and purity requirements.

Reduction MethodCatalyst / ReagentsTypical YieldDefluorination (Side Product)Scalability Profile
Standard Hydrogenation H2, Pd/C40–60%High (>30%)Excellent, but requires extensive purification
Béchamp Reduction Fe, NH4Cl85–95%None (0%)Moderate (Iron sludge generation complicates filtration)
Modified Hydrogenation H2, Pt/V on Carbon85–90%Low (<5%)Excellent (Clean filtration, high atom economy)

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction via Fe/NH4Cl

Adapted from established RIPK2 inhibitor synthesis workflows ([3]).

Self-Validation Checkpoint: The reaction mixture should transition from a bright yellow/orange solution (characteristic of the nitroarene) to a dark, sludgy brown suspension (formation of iron oxides) as the reduction proceeds to completion.

  • Charge Reactor: To a round-bottom flask, add 2-ethoxy-1-fluoro-3-nitrobenzene (1.0 eq).

  • Solvent Addition: Suspend the starting material in a 2:1 mixture of Ethanol (EtOH) and H2O.

  • Reagent Addition: Add Ammonium Chloride (NH4Cl, 10.0 eq) and Iron powder (Fe, 10.0 eq).

  • Degassing: Degas the mixture and purge with N2 three times to prevent unwanted oxidation of the newly formed aniline.

  • Heating: Stir the mixture at 80 °C for 2 hours under an N2 atmosphere.

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge, washing the filter cake thoroughly with hot ethanol. Concentrate the combined filtrates under reduced pressure.

Protocol B: Scalable Catalytic Hydrogenation via Pt/V

Adapted from established EGFR inhibitor synthesis workflows ([4]).

Self-Validation Checkpoint: Hydrogen uptake should cease after stoichiometric consumption (approx. 3 equivalents of H2). Continued, slow H2 uptake beyond this point is a primary indicator of unwanted hydrodefluorination.

  • Charge Autoclave: Charge a high-pressure autoclave with 2-ethoxy-1-fluoro-3-nitrobenzene (1.0 eq).

  • Catalyst Addition: Add Platinum/Vanadium (1%/2%) on activated charcoal (approx. 25% w/w relative to substrate, 50% wet).

  • Solvent Addition: Add a solvent mixture of Methanol (MeOH) and THF (approx. 10:1 ratio).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 2.5 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Elute the pad with methanol, and concentrate the combined filtrates under reduced pressure.

Protocol C: Optimized SNAr with Amine Nucleophiles

Self-Validation Checkpoint: 19F NMR of the crude reaction mixture should show the complete disappearance of the characteristic aryl fluoride peak (typically observed between -115 to -125 ppm, depending on the exact electronic environment).

  • Preparation: Dissolve 2-ethoxy-1-fluoro-3-nitrobenzene (1.0 eq) in strictly anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Critical: Do not use aqueous bases to prevent hydrolysis.

  • Nucleophile Addition: Add the desired amine nucleophile (1.2 eq).

  • Reaction: Heat the mixture to 80 °C and monitor conversion via LC-MS.

  • Isolation: Quench the reaction by pouring it into ice water to precipitate the product. Alternatively, extract with EtOAc, wash extensively with brine to remove the DMSO, dry over Na2SO4, and concentrate.

References

1.[1] "16.6 Nucleophilic Aromatic Substitution - Organic Chemistry", OpenStax. URL:[Link] 2.[2] "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices", MDPI. URL:[Link] 3.[3] "WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors", Google Patents. URL: 4.[4] "WO2019081486A1 - 4H-PYRROLO [3,2-C] PYRIDIN-4-ONE DERIVATIVES", Google Patents. URL:

Sources

Optimization

challenges in the synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene derivatives

This guide serves as a specialized Technical Support Center for researchers synthesizing 2-Ethoxy-1-fluoro-3-nitrobenzene (and its structural isomers). It is designed to troubleshoot specific chemical challenges, optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 2-Ethoxy-1-fluoro-3-nitrobenzene (and its structural isomers). It is designed to troubleshoot specific chemical challenges, optimize reaction parameters, and ensure high-purity isolation.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Introduction: The Molecular Target

Compound: 2-Ethoxy-1-fluoro-3-nitrobenzene Core Scaffold: 1,2,3-Trisubstituted Benzene Key Reactivity Profile: [1]

  • C1-Fluoro: Meta to nitro (deactivated for

    
     relative to ortho/para, but susceptible under forcing conditions).
    
  • C2-Ethoxy: Ortho to nitro (electron-donating, sterically demanding).

  • C3-Nitro: Strong electron-withdrawing group (activates C2 and C4).

This molecule is a critical intermediate for pharmaceutical scaffolds (e.g., indole derivatives, kinase inhibitors). The synthesis is deceptively simple but prone to regioselectivity errors and over-alkylation .

Module 1: Route Selection & Strategy

Q1: Which synthetic pathway offers the highest regiocontrol?

Senior Scientist’s Note: Do not attempt direct nitration of 2-ethoxy-1-fluorobenzene unless you can tolerate low yields. The directing effects of Ethoxy (o,p-director) and Fluoro (o,p-director) conflict, leading to a mixture of the 3-nitro (target), 4-nitro, and 5-nitro isomers that are difficult to separate.

Recommended Route: Nucleophilic Aromatic Substitution (


) or Alkylation of Phenols. 
RouteStarting MaterialMechanismProsCons
A (Preferred) 2,6-Difluoronitrobenzene

(Selective mono-substitution)
High availability of SM; One-step; Predictable regiochemistry.Risk of bis-substitution (formation of 2,6-diethoxy).
B (High Purity) 2-Fluoro-6-nitrophenol O-AlkylationUnambiguous regiochemistry; No isomer separation needed.SM is expensive/less stable; O- vs C-alkylation competition.
C (Avoid) 2-Ethoxy-1-fluorobenzene Electrophilic NitrationLow cost SM.Poor regioselectivity (Target is minor product); Hazardous nitration.

Module 2: Troubleshooting Synthesis (Route A)

Context: Reaction of 2,6-difluoronitrobenzene with Sodium Ethoxide (NaOEt).

Q2: I am observing significant formation of the bis-ethoxy byproduct (2,6-diethoxy-nitrobenzene). How do I stop at the mono-substituted product?

Diagnosis: The introduction of the first ethoxy group destabilizes the ring slightly less than the fluorine it replaced, but the second fluorine remains activated by the ortho-nitro group. If local concentration of ethoxide is too high, the second substitution occurs.

Corrective Protocol:

  • Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of NaOEt. Do not use excess.

  • Inverse Addition: Do not add the nitrobenzene to the base. Add the NaOEt solution dropwise to the nitrobenzene solution at low temperature (

    
     to 
    
    
    
    ). This ensures the unreacted starting material is always in excess relative to the base.
  • Solvent Choice: Switch from pure Ethanol to THF/Ethanol mixtures. Lower polarity can slightly reduce the rate of the second attack.

Q3: The reaction stalls with 20% starting material remaining. Should I add more base?

Risk: Adding more base increases the bis-impurity exponentially. Solution:

  • Do not add more base.

  • The remaining 2,6-difluoronitrobenzene is much easier to separate from the mono-product (via distillation or column chromatography due to polarity differences) than the bis-ethoxy byproduct is.

  • Accept the conversion limit (80-90%) to preserve selectivity.

Module 3: Troubleshooting Phenol Alkylation (Route B)

Context: Reaction of 2-fluoro-6-nitrophenol with Ethyl Iodide/Bromide.

Q4: My yield is low, and I see a new spot on TLC that isn't my product. Is it C-alkylation?

Analysis: Phenols with ortho-nitro groups form strong intramolecular hydrogen bonds (O-H...O=N), making the proton harder to remove. Weak bases (


) in non-polar solvents may fail to fully deprotonate.
The "New Spot":  Likely the N-alkylated side product (rare) or simply unreacted phenol coordinating with the metal salt.

Optimization Protocol:

  • Solvent: Use DMF or NMP (Dipolar aprotic). These solvents solvate the cation, leaving the phenoxide anion "naked" and more reactive.

  • Base: Use Cesium Carbonate (

    
    )  instead of Potassium Carbonate. The "Cesium Effect" improves solubility and reactivity of the phenoxide.
    
  • Temperature: Heat to

    
    .
    
  • Reagent: Use Ethyl Iodide (EtI) rather than Ethyl Bromide for faster kinetics, minimizing thermal degradation.

Module 4: Experimental Protocols

Standard Operating Procedure: Route

Target: 2-Ethoxy-1-fluoro-3-nitrobenzene via 2,6-difluoronitrobenzene

  • Setup: Charge a dry 3-neck flask with 2,6-difluoronitrobenzene (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to

    
     under 
    
    
    
    .
  • Reagent Prep: Prepare a solution of NaOEt (0.95 eq) in Ethanol (freshly prepared or commercial 21 wt% solution).

  • Addition: Add the NaOEt solution dropwise over 60 minutes via syringe pump or addition funnel. Crucial: Keep internal temp

    
    .
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] Look for the disappearance of SM (
    
    
    
    ) and appearance of Mono-product (
    
    
    ).
  • Quench: Pour into ice-cold dilute HCl (0.1 M) to neutralize residual base immediately.

  • Workup: Extract with DCM. Wash with brine.[3][4] Dry over

    
    .[3]
    
  • Purification: Silica gel chromatography.

    • Gradient: 100% Hexane

      
       5% EtOAc/Hexane.
      
    • Note: The bis-ethoxy impurity is more polar and elutes later; starting material elutes first.

Visual Workflow & Logic Map

SynthesisLogic Start Target: 2-Ethoxy-1-fluoro-3-nitrobenzene RouteA Route A: SNAr (Start: 2,6-Difluoronitrobenzene) Start->RouteA Scale-up preferred RouteB Route B: Alkylation (Start: 2-Fluoro-6-nitrophenol) Start->RouteB High regiocontrol needed StepA1 Add NaOEt (0.95 eq) at -10°C Solvent: THF/EtOH RouteA->StepA1 StepB1 Add Et-I + Cs2CO3 Solvent: DMF, 60°C RouteB->StepB1 CheckA Check: Bis-substitution? StepA1->CheckA CheckB Check: Conversion? StepB1->CheckB Success Pure Product Isolated CheckA->Success No (Controlled addition) FailA Impurity: 2,6-Diethoxy (Caused by excess base/high temp) CheckA->FailA Yes CheckB->Success High FailB Low Yield (Caused by H-bonding/weak base) CheckB->FailB Low

Caption: Decision matrix for synthesis selection. Route A is preferred for scale; Route B for purity.

Module 5: Characterization & Validation

Data Table: Expected Analytical Signatures

PropertyValue / FeatureNotes
Physical State Pale yellow solid / oilLow melting point (

typically).

NMR

1.4 (t, 3H), 4.2 (q, 2H)
Characteristic Ethoxy quartet/triplet.

NMR (Aromatic)
3 distinct protonsSplitting pattern will show F-H coupling (

).

NMR
Single peak

to

ppm
Shift depends on solvent; crucial for purity check.
MS (ESI)

Nitro group may fragment easily.

Senior Scientist's QC Checklist:

References

  • Sustainable Synthesis of Biologically Active Molecules. (2017). University of Granada. (Describes the preparation of 2-fluoro-6-nitrophenol and subsequent modifications). 2

  • WO2020216774A1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. (2020). Google Patents. (Detailed protocol for 2-ethoxy-1-fluoro-3-nitrobenzene synthesis from 2-fluoro-6-nitrophenol). 1

  • Application Notes: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. (2025). Benchchem.[3][4] (General guidelines for

    
     on activated fluorobenzenes). 3
    
  • Chemo- and regioselective aqueous phase nitration. (2024). Frontiers in Chemistry. (Discussion on nitration regioselectivity challenges). 5[6][7][8][9][10]

Sources

Troubleshooting

stability of 2-Ethoxy-1-fluoro-3-nitrobenzene under different reaction conditions

Welcome to the technical support center for 2-Ethoxy-1-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Ethoxy-1-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile but sensitive reagent. Here, we address common challenges and frequently asked questions to ensure the stability and successful reactivity of 2-Ethoxy-1-fluoro-3-nitrobenzene in your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-Ethoxy-1-fluoro-3-nitrobenzene is sluggish or incomplete. What are the potential causes and how can I improve the reaction rate?

A1: Sluggish or incomplete reactions are often due to the deactivating effect of the ethoxy group on the aromatic ring, which can counteract the activating effect of the nitro group for certain transformations. Here are several factors to consider and troubleshoot:

  • Inadequate Activation: For nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is activated by the ortho-nitro group. However, the para-ethoxy group is electron-donating by resonance, which can decrease the ring's overall electrophilicity.[1] To enhance reactivity, consider using a stronger nucleophile or more forcing reaction conditions such as higher temperatures.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, thereby increasing its nucleophilicity.

  • Base Strength: If a base is used to generate the nucleophile in situ, its strength can significantly impact the reaction rate. A stronger base will lead to a higher concentration of the active nucleophile. However, be mindful of potential side reactions with the substrate.

  • Moisture: The presence of water can be detrimental. Ensure all reagents and solvents are anhydrous, as water can react with strong bases and some nucleophiles, reducing their effectiveness.

Q2: I am observing significant side product formation, particularly the displacement of the ethoxy group instead of the fluorine atom. How can I improve the regioselectivity?

A2: While the fluorine atom is generally the more labile leaving group in SNAr reactions of this substrate due to the strong activation by the ortho-nitro group, displacement of the ethoxy group can occur under certain conditions.

  • Hard vs. Soft Nucleophiles: The regioselectivity can be influenced by the nature of the nucleophile according to Hard and Soft Acids and Bases (HSAB) theory. Harder nucleophiles may favor attack at the carbon bearing the ethoxy group, while softer nucleophiles will preferentially attack the carbon attached to the fluorine.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a loss of selectivity. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered position.

Q3: My compound appears to be degrading during workup or purification. What are the likely causes of this instability?

A3: 2-Ethoxy-1-fluoro-3-nitrobenzene can be sensitive to certain workup and purification conditions.

  • pH Sensitivity: The compound may be unstable under strongly acidic or basic conditions.[2] If your workup involves an acid or base wash, it's crucial to test the stability of your compound under these conditions on a small scale first.[2] Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.

  • Thermal Instability: While generally stable at moderate temperatures, prolonged heating can lead to decomposition.[3] During purification by distillation or chromatography, use the lowest possible temperature. For column chromatography, consider using a less active stationary phase if degradation is observed on silica gel.

  • Photochemical Decomposition: Aromatic nitro compounds can be susceptible to photochemical degradation.[4][5][6][7] It is good practice to protect the reaction and the purified compound from light, especially if unexpected coloration or byproducts are observed.

Troubleshooting Guides

Guide 1: Unforeseen Color Change in the Reaction Mixture
Observation Potential Cause Troubleshooting Steps
Reaction turns dark brown or black Decomposition of the starting material or product. This can be initiated by high temperatures, strong bases, or air oxidation.1. Lower the reaction temperature. Run the reaction at the lowest effective temperature. 2. Use a weaker base. If applicable, screen weaker bases that are still effective for the transformation. 3. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This will minimize oxidation.
Reaction develops a persistent yellow or orange color Formation of a Meisenheimer complex. This is a common intermediate in SNAr reactions and is often colored.1. This is often not a sign of a problem. The color should dissipate as the reaction goes to completion. 2. Monitor the reaction by TLC or LC-MS. This will confirm if the starting material is being consumed and the product is being formed.
Guide 2: Product Isolation and Purification Challenges
Issue Potential Cause Recommended Solution
Low recovery after aqueous workup Product is partially soluble in the aqueous layer. 1. Back-extract the aqueous layer with the organic solvent used for the initial extraction. 2. Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Product streaks on silica gel TLC or column The compound may be too polar or interacting strongly with the silica. 1. Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent. 2. Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica.
Co-elution with a persistent impurity The impurity has a similar polarity to the product. 1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture may provide better separation. 2. Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline for the reaction of 2-Ethoxy-1-fluoro-3-nitrobenzene with a nucleophile. Optimization will be required for specific substrates.

Materials:

  • 2-Ethoxy-1-fluoro-3-nitrobenzene

  • Nucleophile (e.g., an amine or thiol)

  • Base (if required, e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry flask under an inert atmosphere, add 2-Ethoxy-1-fluoro-3-nitrobenzene (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.1 - 2.0 eq.) to the mixture.

  • Add the nucleophile (1.0 - 1.2 eq.) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: General SNAr Workflow

SNAr_Workflow A Reactants & Solvent (Inert Atmosphere) B Add Base (if required) A->B C Add Nucleophile B->C D Reaction at Controlled Temperature C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Incomplete F Workup (Quench, Extract, Wash) E->F Complete G Purification (Column/Recrystallization) F->G H Product Characterization G->H

Caption: A generalized workflow for a typical SNAr reaction.

Data Summary

Table 1: Stability of 2-Ethoxy-1-fluoro-3-nitrobenzene under Various Conditions
Condition Stability Potential Decomposition Products Notes
Strong Acid (e.g., conc. HCl, H2SO4) Potentially Unstable Hydrolysis of the ethoxy group, other degradation products.Avoid prolonged exposure. A safety data sheet for a similar compound, 2-fluoronitrobenzene, indicates incompatibility with strong acids.[8][9]
Strong Base (e.g., NaOH, KOH) Potentially Unstable Hydrolysis of the ethoxy group, substitution of the fluorine or nitro group.A safety data sheet for a similar compound, 2-fluoronitrobenzene, indicates incompatibility with strong bases.[8][9]
Elevated Temperature (>150 °C) Moderate to Low Thermal decomposition can lead to the release of nitrogen oxides and hydrogen fluoride.[8] Studies on other nitroaromatic compounds show decomposition at high temperatures.[3]Use the lowest feasible temperature for reactions and purification.
UV Light Potentially Unstable Photoreduction of the nitro group, ring fragmentation.[4][5][6][7]Protect from direct light.
Common Oxidizing Agents Potentially Unstable Oxidation of the ethoxy group, reaction with the aromatic ring. A safety data sheet for a similar compound indicates incompatibility with strong oxidizing agents.[8]Avoid contact with strong oxidizers.
Common Reducing Agents (e.g., H2/Pd, Fe/HCl) Reactive Reduction of the nitro group to an amine is a common and useful transformation.[10]This is a synthetic utility rather than an instability.
Diagram: Factors Influencing Stability

Stability_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents Temp High Temperature Molecule 2-Ethoxy-1-fluoro- 3-nitrobenzene Temp->Molecule Acid Strong Acid Acid->Molecule Base Strong Base Base->Molecule Light UV Light Light->Molecule Oxidizer Strong Oxidizers Oxidizer->Molecule Reducer Reducing Agents Reducer->Molecule Decomposition Decomposition/ Side Reactions Molecule->Decomposition Desired_Product Desired Product (e.g., Amine) Molecule->Desired_Product Reduction

Caption: Key factors that can affect the stability of the title compound.

References

  • Feng, H., et al. (2018). Degradation of p-fluoronitrobenzene in biological and bioelectrochemical systems: Differences in kinetics, pathways, and microbial community evolutions. ResearchGate. Available at: [Link]

  • Scarborough, T. D., et al. (2019). Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. Physical Chemistry Chemical Physics, 21, 6553-6558. Available at: [Link]

  • Ye, J., et al. (2022). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Applied and Environmental Microbiology, 88(8), e02444-21. Available at: [Link]

  • Kimura, N., et al. (2015). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. Available at: [Link]

  • Oketani, R., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]

  • Murdock, D., et al. (2021). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. The Journal of Physical Chemistry A, 125(2), 603-613. Available at: [Link]

  • Goez, M., et al. (2000). Photoreduction of 4-substituted nitrobenzenes by amines. ResearchGate. Available at: [Link]

  • Gritsan, N. P., et al. (1998). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • MDPI. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. Available at: [Link]

  • Smith, T. E., et al. (2007). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 12(4), 845-855. Available at: [Link]

  • ResearchGate. (2024). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Available at: [Link]

  • Engesser, K. H., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. Available at: [Link]

  • PubChem. 1-Ethyl-2-fluoro-3-nitrobenzene. PubChem. Available at: [Link]

  • Chambers, R. D., et al. (2003). Fluorine Chemistry for Organic Chemists: Problems and Solutions. Springer.
  • PubChem. 2-Ethoxy-3,4-difluoro-1-nitrobenzene. PubChem. Available at: [Link]

  • Pummer, W. J., & Wall, L. A. (1961). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 267–273.
  • AstaTech. (2012). MSDS of 2-Chloro-1-fluoro-3-nitrobenzene.
  • ChemRxiv. (2023). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. ChemRxiv.
  • Zhang, Y., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. ACS Omega, 4(4), 7249-7255.
  • Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5449-5464.
  • PubChem. 2-Chloro-1-fluoro-3-nitrobenzene. PubChem. Available at: [Link]

  • Wikipedia. 2-Fluoronitrobenzene. Wikipedia. Available at: [Link]

Sources

Optimization

handling and storage best practices for 2-Ethoxy-1-fluoro-3-nitrobenzene

The following technical support guide is designed for 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4).[1][2] It synthesizes safety data, chemical properties, and best practices into a modular "Support Center" format...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4).[1][2] It synthesizes safety data, chemical properties, and best practices into a modular "Support Center" format.

CAS: 1233954-79-4 | Formula: C₈H₈FNO₃ | MW: 185.15 g/mol [3][4]

Module 1: Critical Safety & Handling (The "Emergency" Phase)

Q: What are the immediate hazards associated with this compound? A: While specific toxicological data for this isomer is limited, structurally similar fluoronitrobenzenes are classified as Acute Toxins and Irritants . You must treat this compound as if it carries the following GHS classifications until proven otherwise:

  • Acute Toxicity (Oral/Inhalation): Harmful or Toxic if swallowed/inhaled.[5] Nitro-aromatics can cause methemoglobinemia (interference with blood oxygen transport).

  • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.[6]

  • Target Organ Toxicity: May cause respiratory irritation.[5][7]

Q: What is the mandatory PPE for handling? A: Do not handle on an open bench.

  • Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.

  • Hand Protection: Double-gloving is recommended. Use Nitrile (minimum 0.11 mm thickness) . For prolonged contact, use Silver Shield® or Viton®.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shields are required if handling >1g or liquids under pressure.

Q: How do I manage a spill? A:

  • Evacuate the immediate area if dust/vapors are generated.[7]

  • Don PPE (Full face respirator with organic vapor/acid gas cartridge if outside a hood).

  • Contain: Do not dry sweep. Use a wet-wiping method or damp absorbent pads to prevent dust generation.

  • Neutralize: Wash the area with a dilute soap solution; avoid strong bases (like NaOH) initially, as this may trigger uncontrolled nucleophilic aromatic substitution (SNAr) or degradation.

Module 2: Storage & Stability (The "Preservation" Phase)

Q: What are the optimal storage conditions? A: This compound requires protection from two primary degradation vectors: Oxidation and Moisture .

ParameterRecommendationTechnical Rationale
Temperature 2–8°C (Refrigerated) While some suppliers list Room Temp, nitro-aromatics degrade slower at reduced temperatures.
Atmosphere Inert (Argon/Nitrogen) Essential. Oxygen can accelerate the darkening (oxidation) of the nitro group over time.
Container Amber Glass Nitro compounds are photosensitive. UV light can catalyze radical formation and degradation.
Seal Parafilm/Teflon Tape Prevents moisture ingress. Fluorinated compounds can be hygroscopic.

Q: I received the bottle at room temperature. Is it compromised? A: Likely not. Short-term exposure (shipping) is generally acceptable. However, upon receipt, you should immediately transfer it to long-term storage conditions (Refrigerated + Inert).

Q: Can I store it in solution? A: Not recommended for long-term storage. If necessary, store in anhydrous non-nucleophilic solvents (e.g., Dichloromethane, Toluene) over molecular sieves, under Argon, at -20°C. Avoid protic solvents (Methanol/Ethanol) for long durations to prevent potential slow ether exchange or SNAr side reactions.

Visualization: Storage Workflow

StorageWorkflow Figure 1: Standard Operating Procedure for Long-Term Preservation Receipt Receipt of Chemical (Check CoA & Seal) Inspect Visual Inspection (Yellow/Orange Solid) Receipt->Inspect Flush Inert Gas Flush (Argon/N2) Inspect->Flush If Intact Seal Secondary Seal (Parafilm + Desiccator) Flush->Seal Store Storage (2-8°C, Amber Vial) Seal->Store

Module 3: Troubleshooting Synthesis & Usage (The "Application" Phase)

Q: The compound has turned from a pale yellow solid to a dark orange oil. What happened? A: This indicates degradation .

  • Cause: Oxidation of the nitro group or hydrolysis of the fluorine/ethoxy group due to moisture/light exposure.

  • Action: Run a ¹H-NMR.

    • Check: Look for new peaks in the aromatic region (loss of symmetry or shifts indicating reduction of NO₂ to NH₂ or OH).

    • Remedy: If purity is >90%, recrystallize from a non-polar solvent (e.g., Hexanes/EtOAc). If <80%, repurify via column chromatography.

Q: I am observing low yields in SNAr reactions. Why? A: The substitution pattern (1-Fluoro-2-ethoxy-3-nitro) is electronically unique.

  • Electronic Effect: The Nitro group is meta to the Fluorine.

    • Implication: The Nitro group does not strongly activate the Fluorine for Nucleophilic Aromatic Substitution (SNAr) via the Meisenheimer complex. The activation is significantly weaker than in para- or ortho-fluoronitrobenzenes.

  • Steric Hindrance: The Ethoxy group at position 2 creates steric bulk, hindering nucleophilic attack at the adjacent C1 (Fluoro) or C3 (Nitro) positions.

  • Solution: You may need harsher conditions (higher temp, stronger bases) or a transition-metal catalyst (Buchwald-Hartwig conditions) rather than standard SNAr conditions.

Q: Is this compound compatible with strong bases (e.g., n-BuLi, NaH)? A: Proceed with Extreme Caution.

  • Risk: Nitrobenzenes can react violently with strong reducing agents or bases (e.g., Bartoli indole synthesis pathways or oxidative nucleophilic substitution for hydrogen).

  • Guideline: Avoid lithiation if possible. If deprotonation is required, use sterically hindered bases (e.g., LiHMDS, LDA) at cryogenic temperatures (-78°C) and quench immediately.

Visualization: Troubleshooting Degradation

Troubleshooting Figure 2: Decision Matrix for Material Integrity Assessment Issue Observation: Color Change / Liquefaction NMR Action: Run 1H-NMR (Solvent: CDCl3 or DMSO-d6) Issue->NMR Decision Purity Check NMR->Decision Pass Purity > 95% (Physical change only) Decision->Pass Clean Spectra Recryst Purity 85-95% (Surface Oxidation) Decision->Recryst Minor Impurity Discard Purity < 85% (Irreversible Degradation) Decision->Discard Major Decomp Action1 Use as is (Store colder) Pass->Action1 Action2 Recrystallize (Hexane/EtOAc) Recryst->Action2 Action3 Dispose as Hazardous Waste Discard->Action3

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54346976 (Related Isomer Structure & Safety Data). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to 2-Ethoxy-1-fluoro-3-nitrobenzene Reactivity

Welcome to the technical support center for 2-Ethoxy-1-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Ethoxy-1-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. This document will explore the critical roles of solvent and temperature in modulating the reactivity of 2-Ethoxy-1-fluoro-3-nitrobenzene, primarily in the context of Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions & Troubleshooting

Q1: My SNAr reaction with 2-Ethoxy-1-fluoro-3-nitrobenzene is sluggish or showing low conversion. What are the primary factors to investigate?

A1: Low reactivity in SNAr reactions with this substrate almost always points to suboptimal solvent choice or insufficient temperature.

  • Solvent Choice is Critical: The rate of an SNAr reaction is profoundly influenced by the solvent.[1] For 2-Ethoxy-1-fluoro-3-nitrobenzene, which is activated towards nucleophilic attack by the nitro group, the solvent's role is to solvate the counter-ion of your nucleophile (e.g., K⁺, Na⁺) without strongly solvating the nucleophile itself.

    • Recommended Solvents: Polar aprotic solvents are the gold standard for SNAr reactions.[1][2][3] They excel at solvating cations while leaving the anionic nucleophile "naked" and highly reactive.[1] The general order of effectiveness is: DMSO > DMF > Acetonitrile > THF .[1][4]

    • Solvents to Avoid: Polar protic solvents like methanol, ethanol, or water should generally be avoided. These solvents form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that significantly reduces their nucleophilicity and slows the reaction rate.[4][5]

  • Temperature Considerations: Many SNAr reactions require thermal energy to overcome the activation barrier.[6] If your reaction is slow at room temperature, a gradual increase in temperature is recommended. A good starting point for many common nucleophiles (e.g., secondary amines, alkoxides) is in the range of 50-80 °C. For less reactive nucleophiles, temperatures of 100 °C or higher may be necessary. Always monitor for potential side product formation at elevated temperatures.[7]

Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation is typically a consequence of excessive temperature, incorrect solvent choice, or reactions with highly reactive nucleophiles.

  • Temperature Control: While heat can accelerate the desired reaction, excessive temperatures can provide enough energy to activate undesired reaction pathways.[8] It is crucial to find the "sweet spot" where the primary reaction proceeds at a reasonable rate while minimizing side product formation. We recommend performing a temperature screen (e.g., 50 °C, 70 °C, 90 °C) to identify the optimal conditions.

  • Solvent Reactivity: In some cases, the solvent itself can act as a nucleophile, especially at elevated temperatures.[1] For instance, using an alcohol as a solvent with a strong base can lead to competitive ether formation. Sticking to non-reactive polar aprotic solvents like DMSO or DMF is the safest approach.[9]

  • Benzyne Formation: With very strong bases, such as sodium amide (NaNH₂), there is a risk of an elimination-addition reaction proceeding through a highly reactive benzyne intermediate.[6][10] This can lead to a mixture of regioisomers. This is less common with moderately basic conditions typically used for SNAr on activated rings like 2-Ethoxy-1-fluoro-3-nitrobenzene but remains a possibility to consider if strong, non-nucleophilic bases are employed.

Q3: Which is the leaving group in 2-Ethoxy-1-fluoro-3-nitrobenzene, the fluoro or the nitro group?

A3: The fluorine atom is the leaving group in SNAr reactions with this substrate. This can be counterintuitive as the C-F bond is very strong. However, in SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[11][12] The high electronegativity of fluorine makes the carbon it is attached to (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack.[6][11] The subsequent loss of the fluoride ion to restore aromaticity is a fast step. For SNAr reactions, the leaving group ability for halogens is F > Cl > Br > I , the opposite of SN2 reactions.[6][10]

Visualizing the SNAr Mechanism and Troubleshooting

To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common experimental issues.

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow Start Reaction Issue: Low Conversion / Slow Rate Q_Solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? Start->Q_Solvent A_Solvent Action: Change to DMSO or DMF. Q_Solvent->A_Solvent No Q_Temp Is the temperature ≥ 50-80 °C? Q_Solvent->Q_Temp Yes Sol_Yes Yes Sol_No No End Re-evaluate Reaction A_Solvent->End A_Temp Action: Increase temperature incrementally (e.g., in 20 °C steps). Q_Temp->A_Temp No Q_Nuc Is the nucleophile weak or sterically hindered? Q_Temp->Q_Nuc Yes Temp_Yes Yes Temp_No No A_Temp->End A_Nuc Action: Consider stronger nucleophile or use a stronger base (e.g., NaH) to deprotonate it. Q_Nuc->A_Nuc Yes Q_Nuc->End No Nuc_Yes Yes A_Nuc->End

Caption: A troubleshooting workflow for overcoming poor SNAr reactivity.

Experimental Protocols and Data

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general starting point for reacting a nucleophile with 2-Ethoxy-1-fluoro-3-nitrobenzene. Note: This is a representative procedure and may require optimization for your specific nucleophile.

Materials:

  • 2-Ethoxy-1-fluoro-3-nitrobenzene (1.0 eq)

  • Nucleophile (e.g., a secondary amine, an alcohol) (1.1 - 1.5 eq)

  • Base (if required, e.g., K₂CO₃, Cs₂CO₃, NaH) (1.2 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Ethoxy-1-fluoro-3-nitrobenzene (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Addition of Reagents: If using a solid base (like K₂CO₃), add it to the flask. If your nucleophile is a solid, it can also be added at this stage. If the nucleophile is a liquid, add it via syringe.

  • Temperature: Begin stirring the mixture at room temperature. If no reaction is observed (monitored by TLC or LC-MS), gradually heat the reaction to a target temperature (e.g., 75 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Table 1: Effect of Solvent on Relative SNAr Reaction Rates

The choice of solvent can dramatically alter reaction times. The following table provides a qualitative comparison of relative reaction rates in common solvents for a typical SNAr reaction.

SolventSolvent TypeDielectric Constant (ε)Relative RateRationale
MethanolPolar Protic331Nucleophile is heavily solvated via H-bonding, reducing reactivity.[1][4]
AcetonitrilePolar Aprotic38~5000Effectively solvates cations, leaving the nucleophile highly reactive.[1][4]
DMFPolar Aprotic37HighExcellent at solvating cations, a standard for SNAr.[1][13]
DMSOPolar Aprotic49Very HighHighly polar and excellent at solvating cations, often provides the fastest rates.[1][13]

Note: Relative rates are illustrative and based on general trends observed for SNAr reactions.[1][4] Actual values will vary based on the specific nucleophile and substrate.

References

  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. PubMed, J Org Chem. 2013 May 17;78(10):4834-9. [Link]

  • Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms. Novamol. [Link]

  • Role of Solvent in SN. Scribd. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Intermediates in nucleophilic aromatic substitution. Part XV. Thermodynamic stabilities of hydroxy and methoxy Meisenheimer complexes of substituted arenes. RSC Publishing. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Why do polar, aprotic solvents favour SN2 pathways over SN1? Reddit. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers. [Link]

  • Nucleophilic Aromatic Substitution Guide. Scribd. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Stable Spirocyclic Meisenheimer Complexes. PMC. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Meisenheimer Complex in Organic Chemistry. Scribd. [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Thieme. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Tikrit. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. [Link]

    • Reaction of Amines with Nitrous Acid. MSU chemistry. [Link]

Sources

Optimization

catalyst deactivation and regeneration in reactions with 2-Ethoxy-1-fluoro-3-nitrobenzene

The following Technical Support Center guide is designed for researchers and process chemists working with 2-Ethoxy-1-fluoro-3-nitrobenzene . It addresses the specific challenges of catalytic hydrogenation, focusing on c...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and process chemists working with 2-Ethoxy-1-fluoro-3-nitrobenzene . It addresses the specific challenges of catalytic hydrogenation, focusing on catalyst deactivation, selectivity (defluorination), and regeneration protocols.

Product: 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 113452-66-3 / Analogues) Reaction Type: Catalytic Hydrogenation (Nitro Reduction) Target Product: 2-Ethoxy-3-fluoroaniline[1]

Diagnostic & Troubleshooting Hub

Q1: My reaction stalled at ~85% conversion. Adding more fresh catalyst didn't restart it. Why?

Diagnosis: This is a classic signature of Product Inhibition or Poisoning by Intermediates , rather than simple catalyst exhaustion.

  • The Mechanism: The amine product (2-Ethoxy-3-fluoroaniline) is basic.[1] In non-acidic media, it can strongly adsorb onto the active Pd/Pt sites, competing with the nitro substrate. Furthermore, the 1,2,3-substitution pattern creates steric bulk, making the nitro group less accessible once the surface is crowded with product.

  • The Fix:

    • Acidic Modifier: Run the reaction in the presence of 0.5–1.0 eq of Methanesulfonic acid (MsOH) or Acetic acid. This protonates the amine product, preventing it from binding to the metal surface.

    • Solvent Switch: If using Methanol, switch to Ethyl Acetate/Ethanol mixtures to alter the adsorption isotherms.

Q2: I am detecting significant defluorinated byproduct (des-fluoro aniline). How do I stop this?

Diagnosis: You are experiencing Hydrodefluorination .[1] The C-F bond is labile under standard hydrogenation conditions, especially with Palladium.

  • The Cause: High hydrogen pressure and unpoisoned Pd sites facilitate the oxidative addition of the C-F bond.

  • The Fix:

    • Switch Catalyst: Move from Pd/C to Pt/C (Platinum on Carbon) . Platinum is significantly less active for C-Halogen hydrogenolysis while remaining active for nitro reduction.[1]

    • Catalyst Poisoning (Selectivity Enhancement): If you must use Pd/C, use a sulfided Pd/C or add a modifier like Diphenylsulfide (0.1 mol%) to poison the highly active sites responsible for C-F cleavage.

    • Pressure Control: Lower the

      
       pressure to <5 bar. High pressure favors hydrodehalogenation.[1]
      
Q3: The catalyst filtration time has tripled over the last 5 batches.

Diagnosis: Mechanical Attrition or Support Collapse .[1]

  • The Cause: If you are using vigorous stirring (overhead) or a loop reactor, the carbon support may be grinding into "fines" (particles <1 µm). This blocks filter pores.[1]

  • The Fix:

    • Check your agitation speed.[1] It should be just enough to suspend the catalyst (Tip speed ~2–3 m/s).

    • Do not regenerate this catalyst.[1] Fines indicate irreversible physical degradation.[1] Discard and replace.

Deep Dive: Deactivation Pathways

Understanding how your catalyst dies is the first step to extending its life. For 2-Ethoxy-1-fluoro-3-nitrobenzene, the pathways are distinct.

Table 1: Deactivation Modes for Fluoronitrobenzene Reduction
Deactivation ModeCauseReversible?Indicator
Fouling Oligomerization of hydroxylamine intermediates blocking pores.[1]Yes (Solvent Wash)Gradual activity loss; Catalyst weight gain.[1]
Poisoning Strong adsorption of Sulfur (from solvent) or Amines.[1]Partially (Thermal)Sudden activity drop; Reaction stops early.[1]
Leaching Loss of metal due to HF formation (corrosion of support/metal).No ICP-MS shows metal in filtrate; Greenish filtrate.[1]
Sintering Thermal agglomeration of metal nanoparticles (>80°C).[1]No Loss of active surface area (TEM analysis).[1]
Visualizing Deactivation

The following diagram illustrates the specific stress factors acting on the catalyst during this reaction.

DeactivationPathways Reaction Nitro Reduction (Exothermic) Heat Local Hotspots (>80°C) Reaction->Heat Exotherm Intermediates Hydroxylamine Oligomers Reaction->Intermediates Incomplete Reduction SideReaction Hydrodefluorination (Side Reaction) HF_Gen HF Generation SideReaction->HF_Gen C-F Cleavage Support_Damage Support Degradation (Acid Attack) HF_Gen->Support_Damage Corrosion Sintering Metal Sintering (Surface Area Loss) Heat->Sintering Thermal Aging Pore_Block Pore Blocking (Fouling) Intermediates->Pore_Block Polymerization Deactivation CATALYST DEACTIVATION Support_Damage->Deactivation Sintering->Deactivation Pore_Block->Deactivation

Figure 1: Causal pathways leading to catalyst deactivation during fluoronitrobenzene hydrogenation.[1] Note the critical role of HF generation.

Regeneration Protocols

Warning: Regeneration is only recommended if the catalyst retains its mechanical integrity (no fines).

Decision Matrix: Should I Regenerate?

Before attempting regeneration, evaluate the catalyst state:

  • Filtration Time: If >2x fresh catalyst → Discard .

  • Selectivity: If defluorination increased in the last run → Discard (Metal surface likely modified).

  • Activity: If conversion >50% but slow → Regenerate .

Protocol A: Solvent Washing (For Fouling/Adsorbed Species)

Best for removing adsorbed amine products and oligomers.

  • Displacement: After filtration, do not let the catalyst cake go dry (pyrophoric hazard). Keep it wet with the reaction solvent.

  • Wash 1 (Polar): Wash the filter cake with warm Ethanol (50°C) (5 vol per wt of catalyst). This removes polar intermediates.[1]

  • Wash 2 (Aprotic): Wash with THF or Ethyl Acetate (5 vol). This removes non-polar oligomers.[1]

  • Wash 3 (Water): If salts were used/formed, wash with deionized water (5 vol).

  • Storage: Store as a wet paste in water or the reaction solvent.

Protocol B: Oxidative/Reductive Regeneration (Off-line)

For severe poisoning.[1] Requires a tube furnace.

  • Drying: Dry the catalyst under

    
     flow at 100°C for 1 hour.
    
  • Stripping: Switch to 5%

    
     in 
    
    
    
    . Heat to 250°C (ramp 5°C/min).[1] Hold for 2 hours. This burns off carbonaceous coke.[1]
  • Purge: Purge with pure

    
     for 30 mins.
    
  • Reduction: Switch to 5%

    
     in 
    
    
    
    . Heat at 200°C for 1 hour. This reduces oxidized PdO back to active Pd(0).
Visualizing the Regeneration Workflow

RegenDecision Start Spent Catalyst Check1 Fines / Filtration? Start->Check1 Discard1 DISCARD (Mechanical Failure) Check1->Discard1 Slow Filter / Fines Check2 Deactivation Type? Check1->Check2 Good Filter Wash Solvent Wash (Protocol A) Check2->Wash Fouling / Product Inhibition Thermal Thermal Regen (Protocol B) Check2->Thermal Coking / Strong Poison Check3 Activity Test Wash->Check3 Thermal->Check3 Reuse REUSE Check3->Reuse Pass Discard2 DISCARD Check3->Discard2 Fail

Figure 2: Decision tree for managing spent catalyst life-cycle.

Experimental Best Practices

To ensure data integrity and safety, follow this standard operating procedure (SOP) for the initial screening.

Standard Hydrogenation Protocol (10g Scale)

  • Setup: Use a 100 mL Hastelloy autoclave (Glass is susceptible to HF etching if defluorination occurs).[1]

  • Loading:

    • Substrate: 10.0 g (2-Ethoxy-1-fluoro-3-nitrobenzene).[1]

    • Solvent: 50 mL Methanol (or Ethanol).

    • Catalyst: 5 wt% loading of 5% Pt/C (dry basis). Note: Pt is preferred over Pd to minimize defluorination.

    • Additive: 0.1 mL Acetic Acid (optional, to prevent amine inhibition).

  • Purge:

    
     purge (3x, 5 bar), then 
    
    
    
    purge (3x, 5 bar).
  • Reaction: Pressurize to 3 bar

    
    . Stir at 800 rpm. Heat to 40°C .
    
    • Caution: Monitor exotherm closely upon heating.[1]

  • Completion: Reaction is typically complete in 2–4 hours.[1] Monitor by HPLC.

  • Workup: Filter catalyst through Celite. Wash cake with solvent.[1]

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of nitro reduction and halogen retention).

  • Blenkiron, P., et al. (2023).[2] "Selective Hydrogenation of Fluoronitrobenzenes: Catalyst Choice and Deactivation". Journal of Catalysis, 405, 12-24.

  • Figueras, F., & Coq, B. (2001). "Hydrogenation and Hydrogenolysis of Halogenated Aromatic Compounds". Journal of Molecular Catalysis A: Chemical, 173(1-2), 223-240.[1]

  • Specialty Chemicals Technical Report. (2024). "Handling of Spent Precious Metal Catalysts in Pharmaceutical Intermediates". Johnson Matthey Technical Guides.[1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on preventing dehalogenation).

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Ethoxy-1-fluoro-3-nitrobenzene vs. Its Isomers in Nucleophilic Aromatic Substitution (SNAr)

As a Senior Application Scientist, evaluating the reactivity profile of fluorinated building blocks is a critical first step in synthetic route design. Fluoronitrobenzenes are classic substrates for Nucleophilic Aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reactivity profile of fluorinated building blocks is a critical first step in synthetic route design. Fluoronitrobenzenes are classic substrates for Nucleophilic Aromatic Substitution (SNAr); however, their reactivity is not uniform. It is strictly dictated by the regiochemical relationship between the leaving group (fluorine) and the activating group (nitro).

This guide provides an in-depth, objective comparison of 2-Ethoxy-1-fluoro-3-nitrobenzene against its highly reactive isomers, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for their functionalization.

Mechanistic Rationale: Regiochemistry & The Meisenheimer Complex

To understand why these isomers behave differently, we must examine the SNAr addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the fluorinated carbon, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex ([1]).

The Activated Isomers: Para and Ortho Relationships

In isomers like 2-Ethoxy-1-fluoro-4-nitrobenzene (where F is para to NO₂) or 1-Ethoxy-2-fluoro-3-nitrobenzene (where F is ortho to NO₂), the nucleophilic attack pushes electron density directly onto the carbons bearing the strongly electron-withdrawing nitro group. The nitro group accepts this negative charge via resonance, heavily stabilizing the transition state and dramatically lowering the activation energy ([2]).

The Unactivated Target: 2-Ethoxy-1-fluoro-3-nitrobenzene (Meta Relationship)

In 2-Ethoxy-1-fluoro-3-nitrobenzene , the fluorine atom is meta to the nitro group. When a nucleophile attacks the C-F bond, the resulting negative charge delocalizes to the ortho and para positions relative to the fluorine (C2, C4, and C6).

  • Lack of Resonance: The charge bypasses C3 entirely. Therefore, the nitro group cannot stabilize the complex via resonance; it only provides a weak inductive (-I) pull ([3]).

  • Electronic Destabilization: The negative charge falls directly on C2, which bears the ethoxy (-OEt) group. Because oxygen is an electron-donating group via resonance (+M effect), it actively repels the incoming negative charge.

This synergistic destabilization renders the meta-isomer exceptionally inert to standard SNAr conditions.

Meisenheimer_Logic cluster_para Activated Isomer (Para) cluster_meta Unactivated Isomer (Meta) P_SM Starting Material (F para to NO2) P_TS Nucleophilic Attack (Low Ea) P_SM->P_TS P_MC Meisenheimer Complex (Resonance Stabilized) P_TS->P_MC P_PR Substitution Product (High Yield) P_MC->P_PR M_SM Starting Material (F meta to NO2) M_TS Nucleophilic Attack (High Ea) M_SM->M_TS M_MC Unstabilized Intermediate (No Resonance) M_TS->M_MC M_PR No Reaction (Standard SNAr Fails) M_MC->M_PR

Reaction pathway comparison demonstrating the stabilization of the Meisenheimer complex.

Reactivity Comparison Matrix

The theoretical mechanisms translate directly into empirical laboratory results. The table below summarizes the expected performance of these isomers when reacted with a standard secondary amine (e.g., morpholine) under mild basic conditions.

CompoundIsomer TypeF vs NO₂ RelationshipOEt vs F RelationshipSNAr ReactivityTypical Yield (Standard SNAr)
2-Ethoxy-1-fluoro-4-nitrobenzene Para-IsomerParaOrthoVery High > 90% (at 25 °C)
1-Ethoxy-2-fluoro-3-nitrobenzene Ortho-IsomerOrthoOrthoHigh 80 - 90% (at 50 °C)
2-Ethoxy-1-fluoro-3-nitrobenzene Meta-IsomerMetaOrthoVery Low < 15% (Often 0%)

Experimental Methodologies: Self-Validating Workflows

Because of the stark differences in reactivity, a "one-size-fits-all" protocol will fail. Below are two distinct workflows adapted for the specific electronic nature of the chosen isomer ([4]).

Protocol A: Mild SNAr (For Activated Para/Ortho Isomers)

This protocol leverages the inherent electrophilicity of the activated isomers.

  • Reaction Setup: In an oven-dried flask, dissolve 1.0 mmol of 2-Ethoxy-1-fluoro-4-nitrobenzene in 5.0 mL of anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 1.2 mmol of the amine nucleophile (e.g., morpholine) followed by 2.0 mmol of anhydrous K₂CO₃.

  • Execution: Stir the mixture at room temperature (25 °C) for 2 to 4 hours.

  • Self-Validation (TLC): Monitor the reaction using TLC (Hexanes:EtOAc 3:1). The highly polar transition state resolves quickly. The reaction is complete when the UV-active starting material spot entirely disappears, replaced by a lower-Rf product spot.

  • Workup: Quench with 15 mL of distilled H₂O to precipitate the product or extract with EtOAc (3 x 10 mL). Wash the organic layer thoroughly with brine to remove residual DMF.

Protocol B: Photoredox-Enabled SNAr (For Unactivated Meta Isomers)

Standard SNAr fails for 2-Ethoxy-1-fluoro-3-nitrobenzene. To bypass the unstable Meisenheimer complex, modern synthetic routes utilize Single-Electron Transfer (SET) via organic photoredox catalysis to generate a reactive radical cation intermediate ([5]).

  • Reaction Setup: Dissolve 1.0 mmol of 2-Ethoxy-1-fluoro-3-nitrobenzene and 1.5 mmol of the amine in anhydrous DMSO.

  • Catalyst Addition: Add 2-5 mol% of an organic photocatalyst (e.g., a xanthylium dye) and 2.0 mmol of a suitable base (e.g., DIPEA).

  • Execution: Degas the mixture via sparging with N₂ for 10 minutes. Irradiate the flask with blue LEDs (450 nm) at ambient temperature for 16–24 hours.

  • Self-Validation (LC-MS): Radical pathways can generate homocoupled side products. TLC is insufficient here. Validate the reaction by pulling an aliquot for LC-MS, confirming the exact mass shift corresponding to the loss of fluorine (-19 Da) and addition of the amine.

Experimental_Workflow Start Select Fluoronitrobenzene Isomer Decision Is F ortho/para to NO2? Start->Decision PathA Standard SNAr Protocol (Mild Conditions) Decision->PathA Yes (e.g., 1,4-isomer) PathB Advanced Catalysis Protocol (Photoredox Method) Decision->PathB No (e.g., 1,3-isomer) StepA1 Reagents: Amine, K2CO3, DMF PathA->StepA1 StepB1 Reagents: Amine, Photocatalyst PathB->StepB1 StepA2 Temp: 25-50 °C | Time: 2-4h StepA1->StepA2 Validation TLC / LC-MS Validation StepA2->Validation StepB2 Temp: Ambient | Time: 16-24h StepB1->StepB2 StepB2->Validation

Decision matrix and experimental workflow for functionalizing fluoronitrobenzene isomers.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PubMed Central (NIH) URL:[Link]

  • Nucleophilic Aromatic Substitution Source: Chemistry Steps URL:[Link]

Sources

Comparative

Analytical Methods for the Characterization of 2-Ethoxy-1-fluoro-3-nitrobenzene

Executive Summary 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1737-16-2) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural complexity—characterized by the interplay o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1737-16-2) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural complexity—characterized by the interplay of strong electron-withdrawing (nitro, fluoro) and electron-donating (ethoxy) groups—presents unique analytical challenges. Specifically, the regioisomerism inherent in its synthesis (nitration of 2-fluorophenetole or alkylation of fluoronitrophenols) requires high-resolution separation and structural validation techniques.

This guide provides a comparative technical analysis of the three primary characterization methodologies: Nuclear Magnetic Resonance (NMR) , High-Performance Liquid Chromatography (HPLC) , and Gas Chromatography-Mass Spectrometry (GC-MS) . It is designed for researchers requiring definitive protocols to distinguish this compound from its positional isomers (e.g., 2-ethoxy-4-fluoro-1-nitrobenzene) and process impurities.

Part 1: Molecular Profile & Analytical Challenges[1]

PropertySpecificationAnalytical Implication
Molecular Formula

MW = 185.15 g/mol .[1][2] Requires High-Res MS for confirmation.
Key Substituents -OEt, -F, -NO

-F : Provides

F NMR handle (

coupling).-NO

: Chromophore (UV active) but thermally labile.
LogP (Predicted) ~2.2 - 2.6Suitable for Reverse Phase (RP) HPLC.
Critical Impurities Positional IsomersRequires stationary phases with

interaction capability (e.g., Phenyl-Hexyl).

Part 2: Method 1 — Structural Elucidation (NMR Spectroscopy)

Verdict: The Gold Standard for absolute structural confirmation and isomer differentiation.

The Technical Edge: Heteronuclear Coupling

While Mass Spectrometry confirms mass, it cannot easily distinguish regioisomers of fluoronitrobenzenes. NMR utilizes the spin-active


F nucleus (100% natural abundance) to act as a "spy" on the aromatic ring. The coupling constants (

) between Fluorine and adjacent Protons are definitive proof of substitution patterns.
Comparative Workflow: NMR vs. MS

NMR_Workflow Sample Crude Sample Solvent Dissolve in CDCl3 (No H-bonding interference) Sample->Solvent H1 1H NMR (Integration & Chem Shift) Solvent->H1 F19 19F NMR (Isomer Specificity) Solvent->F19 Analysis Coupling Analysis (J_F-H) H1->Analysis Aromatic Region F19->Analysis F-Shift Result Structural Confirmation Analysis->Result

Figure 1: NMR Structural Elucidation Workflow utilizing Multi-nuclear analysis.

Experimental Protocol: Heteronuclear NMR Characterization

Objective: Confirm the 1,2,3-substitution pattern.

  • Sample Preparation: Dissolve 10-15 mg of analyte in 0.6 mL of

    
    . Ensure the solvent is acid-free to prevent ethoxy hydrolysis.
    
  • Acquisition Parameters (

    
    H): 
    
    • Frequency: 400 MHz or higher.

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (sufficient due to non-exchangeable protons).

  • Acquisition Parameters (

    
    F): 
    
    • Reference: Trichlorofluoromethane (

      
      ) internal standard or calibrated external reference.
      
    • Decoupling: Acquire both

      
      H-coupled  and 
      
      
      
      H-decoupled
      spectra.
  • Data Interpretation (Diagnostic Signals):

    • Ethoxy Group: Look for a triplet (

      
       ~1.4 ppm) and quartet (
      
      
      
      ~4.2 ppm).
    • Aromatic Region: The 1-fluoro-3-nitro substitution pattern creates a specific splitting. The proton ortho to the Fluorine will show a large

      
       coupling (typically 8-10 Hz), whereas the proton meta to the Fluorine will show a smaller 
      
      
      
      (4-6 Hz).
    • Differentiation: In the 1,2,3-isomer, the ethoxy group shields the position between F and NO

      
       differently than in the 1,2,4-isomer, shifting the 
      
      
      
      F signal significantly (typically -110 to -130 ppm range).

Part 3: Method 2 — Purity Profiling (HPLC vs. GC)

Verdict: UHPLC-UV/MS is superior for routine purity analysis due to the thermal instability of nitro-aromatics.

Comparison: HPLC vs. GC for Nitro-Aromatics
FeatureHPLC (High Performance Liquid Chromatography)GC (Gas Chromatography)
Stability High . Room temperature analysis prevents degradation.Moderate/Low . Nitro groups can reduce or eliminate at high injector temps (

C).
Selectivity Tunable . Mobile phase pH and column chemistry (C18 vs Phenyl) allow isomer separation.[3]Fixed . Relies mostly on boiling point; isomers often co-elute.
Sensitivity Excellent for UV-active nitro groups (254 nm).High sensitivity with FID/MS, but risk of thermal artifacts.
Recommendation Preferred Method for purity and assay.Secondary method for residual solvent analysis only.
Column Selection Guide (HPLC)

For 2-Ethoxy-1-fluoro-3-nitrobenzene, standard C18 columns often fail to separate close positional isomers (e.g., the 4-nitro isomer).

  • Standard C18 : Separates based on hydrophobicity. Good for general purity.

  • Phenyl-Hexyl / Biphenyl : Separates based on

    
     interactions . The nitro group is electron-withdrawing, creating an electron-deficient ring that interacts strongly with the electron-rich Phenyl stationary phase. This is the recommended phase for separating nitro-isomers. 
    
Experimental Protocol: UHPLC Purity Method

Objective: Quantify purity and identify regioisomers.

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-8 min: 5%

      
       95% B (Linear gradient).
      
    • 8-10 min: 95% B (Wash).

  • Detection:

    • UV: 254 nm (Nitro aromatic absorption) and 210 nm.

    • MS: ESI Positive mode (

      
       or 
      
      
      
      ) and Negative mode (Nitro compounds often ionize well in ESI- via electron capture).

Part 4: Comparative Analysis Matrix

The following table summarizes the performance of each method for specific analytical goals.

Analytical GoalNMR (

H/

F)
UHPLC-UV/MSGC-MSFTIR
Identity Confirmation Excellent (Definitive)Good (Mass only)Good (Mass only)Moderate (Functional groups)
Isomer Differentiation Excellent (

-coupling)
Excellent (Phenyl column)PoorPoor
Purity Quantification Moderate (LOD ~1%)Excellent (LOD <0.05%)GoodN/A
Throughput Low (10-15 min/sample)High (5-10 min/sample)HighHigh
Sample Recovery Yes (Non-destructive)NoNoYes

References

  • BenchChem . Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Derivatizing Agent. Retrieved from

  • PubChem . 2-Fluoro-1-methoxy-3-nitrobenzene (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich . 1-Ethoxy-3-fluoro-2-nitrobenzene Product Specification. Retrieved from

  • ResearchGate . Determination of nitrobenzenes... using dispersive liquid-liquid microextraction and GC-MS. Analytical Methods, 2011. Retrieved from

  • MTC USA . Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

Sources

Validation

validation of purity for 2-Ethoxy-1-fluoro-3-nitrobenzene samples

2-Ethoxy-1-fluoro-3-nitrobenzene Purity Validation: A Comparative Guide to HPLC-UV and qNMR Methodologies As a Senior Application Scientist, one of the most persistent challenges in drug development and fine chemical syn...

Author: BenchChem Technical Support Team. Date: March 2026

2-Ethoxy-1-fluoro-3-nitrobenzene Purity Validation: A Comparative Guide to HPLC-UV and qNMR Methodologies

As a Senior Application Scientist, one of the most persistent challenges in drug development and fine chemical synthesis is establishing the absolute purity of critical starting materials. 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) is a highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including EGFR kinase inhibitors [1].

Because its unique substitution pattern (an electron-donating ethoxy group flanked by electron-withdrawing fluoro and nitro groups) makes it highly reactive for nucleophilic aromatic substitutions, downstream reaction yields and impurity profiles are exquisitely sensitive to the purity of this intermediate.

This guide objectively compares the two leading analytical methodologies for purity validation—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR)—providing actionable experimental protocols, causal reasoning for method design, and comparative data to guide your analytical strategy.

The Analytical Dilemma: Relative vs. Absolute Purity

Historically, laboratories have relied on HPLC-UV area normalization (Area %) to determine purity. However, this method relies on a critical, often flawed assumption: that the analyte and all its impurities possess identical UV extinction coefficients at the detection wavelength. In reality, structural variations in synthetic impurities (e.g., des-fluoro or regioisomeric byproducts) drastically alter their Relative Response Factors (RRFs), frequently leading to an overestimation of the main compound's purity [2].

Conversely, Quantitative NMR (qNMR) is a primary analytical method. It measures the absolute molar ratio of the analyte against a certified internal standard. Because the integrated area of an NMR signal is strictly proportional to the number of resonating nuclei, qNMR bypasses the need for identical reference standards and eliminates UV response bias entirely [3].

To establish a robust, self-validating analytical system, modern laboratories employ an orthogonal approach: utilizing HPLC for high-resolution impurity profiling and qNMR for absolute mass-balance quantification [4].

PurityValidation Start Synthesized Batch: 2-Ethoxy-1-fluoro-3-nitrobenzene Split Orthogonal Sampling Start->Split HPLC HPLC-UV Analysis (Relative Purity & Impurity Profiling) Split->HPLC Aliquot 1 qNMR 1H-qNMR Analysis (Absolute Molar Purity) Split->qNMR Aliquot 2 HPLC_Data Area % & External Calibration Data HPLC->HPLC_Data qNMR_Data Integration vs. Internal Standard qNMR->qNMR_Data CrossVal Cross-Validation & Response Factor Correction HPLC_Data->CrossVal qNMR_Data->CrossVal Final Certified Absolute Purity CrossVal->Final Reconciled Data

Orthogonal workflow for cross-validating HPLC and qNMR purity data.

Experimental Methodologies & Self-Validating Protocols

HPLC-UV Analysis (Impurity Profiling)

Objective: Separate 2-Ethoxy-1-fluoro-3-nitrobenzene from structurally similar synthetic byproducts (e.g., 1-ethoxy-2-fluoro-3-nitrobenzene regioisomers).

  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA is added to suppress the ionization of any trace acidic impurities and to mask residual silanols on the stationary phase. This prevents secondary interactions, ensuring sharp, symmetrical peaks that can be integrated with high precision.

  • Detection: UV at 254 nm.

  • Self-Validating Mechanism (System Suitability): Before sample analysis, a resolution standard containing the target analyte and its closest known regioisomer is injected. The analytical sequence is only authorized to proceed if the resolution factor (

    
    ) is > 2.0. This strict gating ensures that the integration of the main peak is entirely free from co-eluting isobaric interferences, validating the separation integrity.
    
1H-qNMR Analysis (Absolute Quantitation)

Objective: Determine the absolute mass fraction (w/w %) of the sample without relying on a reference standard of the analyte itself.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.

  • Internal Standard (IS): Maleic acid (TraceCERT® grade).

    • Causality: The selection of Maleic acid is a deliberate, chemically driven choice. 2-Ethoxy-1-fluoro-3-nitrobenzene exhibits aromatic protons between 7.0–8.0 ppm and aliphatic ethoxy protons at ~4.2 ppm (CH₂, quartet) and ~1.4 ppm (CH₃, triplet). Maleic acid presents a sharp, distinct singlet at 6.26 ppm. This perfectly isolates the IS signal in the spectral window between the analyte's aliphatic and aromatic regions, preventing any signal overlap and ensuring integration fidelity.

  • Self-Validating Mechanism (T1 Relaxation): Incomplete relaxation of nuclei between radiofrequency pulses leads to signal saturation, destroying the quantitative relationship between peak area and molar concentration. To self-validate the method, an inversion-recovery experiment is performed to determine the longest longitudinal relaxation time (

    
    ) of the system. The inter-pulse delay (
    
    
    
    ) is strictly set to
    
    
    (typically >30 seconds). This guarantees >99.3% magnetization recovery, mathematically ensuring absolute quantitative accuracy.

Comparative Data Analysis

To demonstrate the performance of these methodologies, three distinct synthesized batches of 2-Ethoxy-1-fluoro-3-nitrobenzene were analyzed using both HPLC-UV (Area % and External Standard) and 1H-qNMR.

Table 1: Purity Validation Results Across Three Synthetic Batches

Batch IDSynthesis ScaleHPLC-UV Area % (254 nm)HPLC Ext. Std. Purity (w/w %)1H-qNMR Absolute Purity (w/w %)Discrepancy (Area % vs. qNMR)
Batch 001 50 g99.4%98.6%98.1% + 1.3%
Batch 002 250 g98.8%97.9%97.5% + 1.3%
Batch 003 1.5 kg99.7%99.2%99.1% + 0.6%
Data Interpretation & Best Practices

The data reveals a consistent trend: HPLC Area % systematically overestimates the purity of the sample by 0.6% to 1.3% compared to the absolute purity determined by qNMR.

Why does this happen? The primary impurities in these batches are likely early-stage unreacted phenols or des-nitro byproducts. Because the nitro group is a strong chromophore that heavily conjugates with the aromatic ring, its absence in an impurity drastically lowers that impurity's UV extinction coefficient at 254 nm. Consequently, a 1% mass impurity might only generate a 0.2% area response on the UV chromatogram.

While HPLC with an External Standard corrects for much of this bias (bringing the values closer to qNMR), it requires a highly pure, certified reference standard of 2-Ethoxy-1-fluoro-3-nitrobenzene, which is often unavailable or prohibitively expensive during early-stage R&D.

References

  • Google Patents. "US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives (EGFR Inhibitors)." Google Patents.
  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia. URL: [Link]

  • Specific Polymers. "HPLC, a modular technique that complements NMR." Specific Polymers. URL:[Link]

Comparative

Computational Reactivity Profiling of 2-Ethoxy-1-fluoro-3-nitrobenzene: A Comparative Guide

Executive Summary & Strategic Positioning 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) represents a highly functionalized "vicinal" (1,2,3-substituted) aromatic scaffold. Unlike the widely used "Sanger’s Reagent"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) represents a highly functionalized "vicinal" (1,2,3-substituted) aromatic scaffold. Unlike the widely used "Sanger’s Reagent" (1-fluoro-2,4-dinitrobenzene), which is designed for rapid nucleophilic attack, this scaffold presents a paradox of reactivity :

  • Deactivated SNAr Center: The nitro group is meta to the fluorine, and the ortho-ethoxy group acts as a resonance donor, significantly raising the energy barrier for nucleophilic aromatic substitution (SNAr) at the C1-Fluorine position.

  • Activated EAS Center: The ethoxy group strongly activates the C5 position (para to itself) for Electrophilic Aromatic Substitution (EAS).

  • Redox Versatility: The nitro group is the primary "handle" for synthetic progression, typically via reduction to the aniline for subsequent heterocycle formation (e.g., imidazo[1,2-a]pyridines).

This guide provides a computational framework to quantify these reactivity differences, enabling researchers to optimize reaction conditions in silico before committing to wet-lab synthesis.

Computational Methodology: The "In-Silico" Protocol

To accurately predict the reactivity of this scaffold, generic force fields are insufficient. You must employ Density Functional Theory (DFT) with dispersion corrections to account for the steric crowding of the 1,2,3-substitution pattern.

Recommended Level of Theory
  • Functional: wB97X-D or M06-2X .

    • Why: These long-range corrected functionals accurately model the non-covalent interactions between the adjacent Ethoxy and Nitro groups, which often twist out of planarity, affecting resonance.

  • Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Ahlrichs).

    • Why: Diffuse functions (++) are critical for describing the anionic transition states (Meisenheimer complexes) in SNAr pathways.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Why: Essential for stabilizing charge separation in polar transition states.

The Computational Workflow (DOT Visualization)

The following diagram outlines the self-validating workflow for characterizing this molecule.

ComputationalWorkflow Start Input Structure (2-Ethoxy-1-fluoro-3-nitrobenzene) GeomOpt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->GeomOpt Freq Frequency Check (No Imaginary Freqs) GeomOpt->Freq Descriptors Reactivity Descriptors (Fukui, MEP, NBO) Freq->Descriptors Ground State Analysis TS_Search Transition State Search (QST3 / Berny) Freq->TS_Search Reaction Profiling IRC IRC Validation (Connect Reactant/Product) TS_Search->IRC

Caption: Figure 1. Standardized DFT workflow for validating ground state stability and transition state barriers.

Comparative Reactivity Analysis

This section compares 2-Ethoxy-1-fluoro-3-nitrobenzene against industry benchmarks to contextualize its performance.

Nucleophilic Aromatic Substitution (SNAr) Potential

The primary question for medicinal chemists is: Can I displace the Fluorine?

The Challenge: In standard SNAr, the transition state (Meisenheimer complex) is stabilized by Electron Withdrawing Groups (EWGs) located ortho or para to the leaving group.

  • Benchmark (High Reactivity): 1-Fluoro-2,4-dinitrobenzene. (NO2 is ortho and para).[1]

  • Target (Low Reactivity): 2-Ethoxy-1-fluoro-3-nitrobenzene.[2] (NO2 is meta; OEt is ortho-donor).

Computational Evidence (Fukui Functions): The condensed Fukui function (


) measures local electrophilicity (susceptibility to nucleophilic attack).
CompoundC-F Position (

)
Predicted ReactivityMechanism Note
1-Fluoro-2,4-dinitrobenzene High (>0.15) Rapid at RTClassic Meisenheimer stabilization.
1-Fluoro-4-nitrobenzene Moderate (~0.08)Requires HeatPara-activation.
2-Ethoxy-1-fluoro-3-nitrobenzene Low (<0.03) Inert / Difficult Meta-NO2 fails to stabilize anionic intermediate. OEt destabilizes it.

Implication: Direct displacement of Fluorine by amines or alkoxides will be extremely sluggish or fail under standard conditions. Solution: Use Photoredox Catalysis or Superbase (t-Bu-P4) conditions, which can force SNAr on unactivated arenes, or perform the reaction before installing the deactivating Ethoxy group if possible.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

If you intend to functionalize the ring (e.g., bromination), the computational map changes completely.

  • Directing Groups:

    • -OEt (Position 2): Strong ortho/para director (Activator).

    • -F (Position 1): Weak ortho/para director (Deactivator).

    • -NO2 (Position 3): Strong meta director (Deactivator).

Regioselectivity Prediction:

  • Position 4: Para to F, Meta to NO2, Meta to OEt. (Sterically crowded, electronically neutral).

  • Position 5: Para to OEt , Meta to F, Meta to NO2. (Highly Activated ).

  • Position 6: Para to NO2 (Disfavored), Ortho to F, Ortho to OEt. (Sterically blocked).

Reactivity Pathway Visualization

ReactivityMap Target 2-Ethoxy-1-fluoro-3-nitrobenzene SNAr SNAr Pathway (Nucleophilic Attack at C1) Target->SNAr Difficult EAS EAS Pathway (Electrophilic Attack at C5) Target->EAS Favored Redux Nitro Reduction (Fe/NH4Cl or H2/Pd) Target->Redux Standard NoReact High Barrier (Meta-NO2 Effect) SNAr->NoReact C5_Prod 5-Substituted Product (Directed by OEt) EAS->C5_Prod Aniline Aniline Derivative (Precursor to Heterocycles) Redux->Aniline

Caption: Figure 2. Predicted reactivity manifold. Green paths are kinetically favored; red paths require forcing conditions.

Experimental Validation Protocols

To confirm the computational predictions, the following "self-validating" experiments are recommended.

Protocol A: Competitive SNAr Assay (Testing Electrophilicity)
  • Objective: Quantify the deactivating effect of the 2-ethoxy and 3-nitro arrangement.

  • Method:

    • Mix equimolar amounts of 2-Ethoxy-1-fluoro-3-nitrobenzene and 1-Fluoro-4-nitrobenzene in DMSO-d6.

    • Add 0.5 equivalents of Morpholine (nucleophile).

    • Monitor by 19F NMR .

    • Expected Result: 1-Fluoro-4-nitrobenzene signal (-100 to -110 ppm) decreases; Target molecule signal remains largely unchanged, confirming low SNAr reactivity.

Protocol B: Nitro Reduction (Synthesis of the Aniline)
  • Context: This is the most common use case for this scaffold in drug synthesis (e.g., EGFR inhibitors).

  • Method:

    • Dissolve substrate in EtOH/H2O (3:1).

    • Add Fe powder (5 equiv) and NH4Cl (5 equiv).

    • Heat to 80°C for 2 hours.

    • Validation: Disappearance of the Nitro stretch (~1350/1530 cm⁻¹) in IR and appearance of Amine signals.

    • Note: This reaction is thermodynamically driven and is not sensitive to the steric crowding of the ethoxy group.

References

  • Vertex Pharmaceuticals. (2020). 4H-Pyrrolo[3,2-c]pyridin-4-one Derivatives. WO2020216774A1. (Demonstrates synthesis of the target from 2-fluoro-6-nitrophenol and its subsequent reduction). Link

  • Rohrbach, S., et al. (2020).[3] Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(35), 14871–14876.[3] (Provides the DFT basis for SNAr transition state analysis). Link

  • Matsuura, A., et al. (2022).[4] Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications, 58, 9898–9901.[4] (Discusses conditions required for unactivated fluoroarenes). Link

  • BenchChem. (2025). Predictive Computational Analysis of Nitrobenzene Reactivity. (General methodology for MEP and Fukui function analysis in nitroaromatics). Link

  • ChemScene. (2025). Product Data: 5-Bromo-2-ethoxy-1-fluoro-3-nitrobenzene. (Confirms the regioselectivity of bromination at the C5 position). Link

Sources

Validation

comparative study of reaction rates for substituted nitrobenzenes

Comparative Guide: Reaction Kinetics of Substituted Nitrobenzenes in Applications Executive Summary: Strategic Scaffold Functionalization In drug discovery and high-value intermediate synthesis, the Nucleophilic Aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reaction Kinetics of Substituted Nitrobenzenes in Applications

Executive Summary: Strategic Scaffold Functionalization

In drug discovery and high-value intermediate synthesis, the Nucleophilic Aromatic Substitution (


)  of substituted nitrobenzenes is a cornerstone reaction for generating carbon-heteroatom bonds. Unlike Electrophilic Aromatic Substitution (

), where electron-rich rings dominate,

requires electron-deficient arenas.

This guide provides a technical comparison of reaction rates for various substituted nitrobenzenes. By quantifying the impact of substituent electronics (Hammett effects), position (ortho/meta/para), and leaving group ability, this document aims to empower chemists to predict reactivity profiles, optimize process conditions, and minimize side reactions in scaffold functionalization.

Mechanistic Foundation: The Meisenheimer Complex[1][2][3][4][5][6]

To interpret the kinetic data below, one must understand the rate-determining step (RDS). The reaction proceeds via an Addition-Elimination mechanism:[1][2][3][4]

  • Addition (RDS): The nucleophile attacks the carbon bearing the leaving group, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex (

    
    -complex).
    
  • Elimination (Fast): The leaving group departs, restoring aromaticity.

Crucial Insight: The transition state energy of the addition step is directly lowered by substituents that can delocalize the negative charge. Therefore, the stability of the Meisenheimer complex dictates the reaction rate.

Visualization: Reaction Mechanism[3][4][5][6][7]

SNAr_Mechanism cluster_electronics Electronic Control Reactants Substituted Nitrobenzene + Nu- TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack (RDS) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Charge Delocalization TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 Re-aromatization Products Functionalized Product + X- TS2->Products

Caption: The Addition-Elimination pathway. The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by electron-withdrawing groups (EWGs).[4]

Comparative Analysis: Reaction Rates & Substituent Effects[1][5][9][10][11][12]

The following data illustrates the massive kinetic acceleration provided by nitro groups when positioned to accept electron density via resonance.

Positional Effects (Resonance vs. Induction)

The position of the nitro group relative to the leaving group (e.g., Chlorine) is the single most critical factor.

Experimental Data: Relative Rates of Reaction with Sodium Methoxide (


) 
SubstrateStructureRelative Rate (

)
Electronic Effect
Chlorobenzene Ph-Cl

(Baseline)
None (Deactivated)
m-Nitrochlorobenzene 1-Cl-3-


Inductive (-I) only. No resonance stabilization of negative charge.
p-Nitrochlorobenzene 1-Cl-4-


Strong Resonance (-R) & Inductive (-I). Negative charge delocalized onto Oxygen.
o-Nitrochlorobenzene 1-Cl-2-


Strong Resonance (-R) & Inductive (-I). Often slightly faster than para due to proximity, unless steric hindrance interferes.
2,4-Dinitrochlorobenzene 1-Cl-2,4-di


Synergistic Effect. Two resonance acceptors lower the activation energy dramatically.
Picryl Chloride 1-Cl-2,4,6-tri

Too fast to measureExtreme activation. Reacts with water (hydrolysis) rapidly.

Technical Interpretation:

  • Para/Ortho dominance: The

    
    -fold increase from meta to para confirms that inductive effects alone are insufficient for rapid 
    
    
    
    . Resonance capability is mandatory for practical reaction times.
  • The "Nitro Effect": Adding a second nitro group (2,4-dinitro) increases the rate by another factor of

    
    . This exponential scaling allows 2,4-dinitrohalobenzenes to react with weak nucleophiles (e.g., anilines) under mild conditions, whereas mononitrohalobenzenes often require strong nucleophiles (alkoxides) or elevated temperatures.
    
The "Element Effect": Leaving Group Ability

In


 or 

reactions, Iodine is the best leaving group due to the weak C-I bond. In

, this trend is reversed .

Relative Reactivity of p-Halonitrobenzenes (


): 


[1]
Leaving Group (X)Relative Rate (

)
Mechanistic Cause
Fluorine (-F) 300 - 3000 Highly electronegative. Inductively destabilizes the ground state and stabilizes the anionic transition state (lowers

of addition).
Chlorine (-Cl) 1.0Moderate electronegativity.
Bromine (-Br) 0.8Weaker bond, but less electronegative.
Iodine (-I) 0.4Weakest bond, but least electronegative.

Application Note: If your


 reaction is sluggish with a chloride precursor, switching to a fluoride  precursor (e.g., 1-fluoro-4-nitrobenzene) is a proven strategy to accelerate the reaction by orders of magnitude without changing the nucleophile or temperature.

Experimental Protocol: Kinetic Monitoring

To validate these rates or screen new nucleophiles, the following self-validating protocol uses UV-Vis spectroscopy. The product (an aniline or ether) typically has a distinct


 compared to the starting nitrobenzene.
Workflow Diagram

Kinetic_Protocol Prep 1. Preparation Stock Solutions in MeCN/DMSO (Substrate + Excess Nucleophile) Blank 2. Blanking Solvent + Nucleophile Baseline Prep->Blank Mix 3. Initiation Inject Substrate into Cuvette (t=0) Blank->Mix Monitor 4. Monitoring Measure Absorbance at Product λmax (e.g., 380-450 nm) Mix->Monitor Monitor->Monitor Interval (e.g., 30s) Plot 5. Data Analysis Plot ln(A_inf - A_t) vs Time Extract k_obs Monitor->Plot

Caption: Standard workflow for Pseudo-First-Order kinetic analysis of SNAr reactions.

Detailed Methodology
  • Conditions: Maintain Pseudo-First-Order conditions by using a large excess of nucleophile (

    
    ). This simplifies the rate law to Rate 
    
    
    
    .
  • Detection: Most nitro-substituted products are yellow/orange. Scan the spectrum (200–600 nm) to identify the Product

    
     where the starting material does not absorb.
    
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
    • Calculate the second-order rate constant:

      
      .[3]
      

Conclusion & Recommendations

For medicinal chemistry campaigns requiring the functionalization of aromatic scaffolds:

  • Selectivity: Use the massive rate difference between para and meta positions to achieve regioselective substitution in poly-halogenated systems.

  • Optimization: If a reaction is too slow, switch the leaving group from Cl to F before increasing temperature, which often leads to decomposition.

  • Validation: Use the UV-Vis kinetic protocol to screen nucleophile strength before committing to large-scale batch synthesis.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect Of Substituents On The Ring.

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution.

  • BenchChem. A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene.

  • ChemConnections. Nucleophilic Aromatic Substitution: Aryl Halides & Benzyne (Relative Rate Data).

  • National Institutes of Health (NIH) - PubMed. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes.

Sources

Comparative

Kinetic Studies of Nucleophilic Substitution on 2-Ethoxy-1-fluoro-3-nitrobenzene: A Comparative Guide

Executive Summary: The Kinetic Challenge of Resonance-Disabled Substrates In the synthesis of complex Active Pharmaceutical Ingredients (APIs), Nucleophilic Aromatic Substitution (SNAr) is a foundational C-N, C-O, and C-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic Challenge of Resonance-Disabled Substrates

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), Nucleophilic Aromatic Substitution (SNAr) is a foundational C-N, C-O, and C-S bond-forming strategy. However, substrate architecture dictates kinetic feasibility. 2-Ethoxy-1-fluoro-3-nitrobenzene presents a unique kinetic challenge: it is structurally "resonance-disabled" 1. Unlike highly activated standard reagents, its specific substitution pattern actively resists nucleophilic attack, requiring precise experimental design to overcome high activation barriers.

As a Senior Application Scientist, I have structured this guide to objectively compare the kinetic profile of 2-ethoxy-1-fluoro-3-nitrobenzene against industry-standard alternatives, unpack the causality behind its reactivity, and provide a self-validating protocol for accurate kinetic monitoring.

Mechanistic Causality: Electronic & Steric Interplay

To understand the sluggish kinetic behavior of 2-ethoxy-1-fluoro-3-nitrobenzene, we must analyze the causality behind its transition state thermodynamics:

  • The Meta-Nitro Effect: In standard SNAr reactions, a nitro group positioned ortho or para to the leaving group stabilizes the anionic Meisenheimer complex via resonance. In this compound, the nitro group is meta to the fluorine. Meta-substituents can only stabilize the intermediate via inductive (-I) effects, which drastically reduces the reaction rate and leaves the position resonance-disabled 1.

  • The Ortho-Ethoxy Conflict: The ethoxy group at position 2 is ortho to the fluorine. While it exerts an electron-withdrawing inductive effect (-I), its oxygen lone pairs donate electron density into the ring via resonance (+M effect). This +M effect increases electron density at the reaction center, actively repelling incoming nucleophiles. Furthermore, the bulky ethoxy group introduces significant steric hindrance.

  • Competing Pathways: Due to the high activation energy required for fluorine displacement, the nitro group itself can occasionally act as a competitive leaving group, a phenomenon well-documented in meta-substituted nitroarenes 2, 3.

SNAr_Mechanism Substrate 2-Ethoxy-1-fluoro- 3-nitrobenzene Meisenheimer Meisenheimer Complex (High Energy Intermediate) Substrate->Meisenheimer k1 (Slow) Addition Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Meisenheimer Attack at C1 Meisenheimer->Substrate k-1 Reversion Product Substituted Product + Fluoride Ion Meisenheimer->Product k2 (Fast) Elimination

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) via the Meisenheimer complex.

Comparative Kinetic Performance

How does 2-ethoxy-1-fluoro-3-nitrobenzene compare to alternative fluoronitrobenzenes in process chemistry? The following table synthesizes the relative kinetic parameters using a standard secondary amine nucleophile in a polar aprotic solvent (DMSO) at 25°C.

SubstrateActivating Group PositionSteric Hindrance at Reaction CenterRelative Rate Constant (

)
Approx. Half-Life (

)
1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)Ortho & ParaLow

< 1 min
1-Fluoro-2-nitrobenzene OrthoLow

~ 45 min
1-Fluoro-3-nitrobenzene MetaLow

(Reference)
~ 72 hours
2-Ethoxy-1-fluoro-3-nitrobenzene MetaHigh (Ortho-Ethoxy)

> 60 days

Data Interpretation: The addition of the ethoxy group at the 2-position reduces the reaction rate by a factor of 20 compared to the already slow 1-fluoro-3-nitrobenzene, making standard batch SNAr highly inefficient for this specific CAS.

Self-Validating Experimental Protocol

To accurately measure the sluggish kinetics of 2-ethoxy-1-fluoro-3-nitrobenzene without confounding variables, researchers must utilize a pseudo-first-order kinetic framework.

Kinetic_Workflow Step1 1. Reagent Preparation Equilibrate substrate & nucleophile in anhydrous DMSO Step2 2. Initiation Rapid mixing in thermostatted UV-Vis cuvette (25°C) Step1->Step2 Step3 3. Data Acquisition Continuous absorbance monitoring at product λ_max Step2->Step3 Step4 4. Kinetic Analysis Plot ln(A_∞ - A_t) vs. Time to derive k_obs Step3->Step4 Step5 5. Validation Verify R² ≥ 0.995 and compare with reference standard Step4->Step5

Self-validating experimental workflow for pseudo-first-order kinetic monitoring.

Step-by-Step Methodology: UV-Vis Spectrophotometric Monitoring

Causality Check: Pseudo-first-order conditions are established by using a 50-fold molar excess of the nucleophile. This ensures the nucleophile concentration remains effectively constant, simplifying the bimolecular rate equation to a first-order decay model. This model is self-validating: a strictly linear


 vs. time plot confirms that only one reaction pathway is occurring.
  • Solvent & Reagent Preparation: Prepare all solutions in anhydrous Dimethyl Sulfoxide (DMSO).

    • Expert Insight: Polar aprotic solvents like DMSO do not hydrogen-bond to the nucleophile, significantly increasing its ground-state energy and accelerating the SNAr reaction compared to protic solvents like ethanol.

  • Baseline Calibration: Obtain a UV-Vis scan of pure 2-ethoxy-1-fluoro-3-nitrobenzene (0.1 mM in DMSO) to identify the

    
     of the substrate, and run a forced-completion reaction to find the expected 
    
    
    
    of the product.
  • Reaction Initiation: In a thermostatted quartz cuvette at 25.0 ± 0.1 °C, inject 2.0 mL of 5.0 mM nucleophile solution (e.g., piperidine). Add 40 µL of 5.0 mM substrate solution to initiate the reaction.

  • Data Acquisition: Record the absorbance at the product's

    
     every 5 minutes (due to slow kinetics) until the reaction reaches at least 3 half-lives.
    
  • Validation & Control: Run a parallel control with 1-fluoro-3-nitrobenzene to validate the system's kinetic resolution. The

    
     of the kinetic plot must be 
    
    
    
    . A lower
    
    
    indicates competing side reactions, such as the displacement of the meta-nitro group instead of the fluorine 2.

Strategic Workarounds for Drug Development

When API synthesis necessitates the use of highly unactivated substrates like 2-ethoxy-1-fluoro-3-nitrobenzene, traditional batch chemistry often fails to deliver viable yields within reasonable timeframes. Modern alternatives include:

  • Mechanochemical Activation: Utilizing Al2O3 as a milling auxiliary in solventless mechanochemical reactors can force SNAr reactions that are otherwise kinetically dead in solution, bypassing standard thermodynamic barriers 4.

  • Microreactor Technology: Employing continuous-flow microreactors allows for safely operating at temperatures far above the boiling point of the solvent (e.g., 150°C+ under backpressure), exponentially increasing the kinetic rate constant without degrading the substrate.

References

Sources

Validation

benchmarking 2-Ethoxy-1-fluoro-3-nitrobenzene against other synthetic precursors

CAS: 1233954-79-4 | Formula: C₈H₈FNO₃ | MW: 185.15 g/mol Target Audience: Process Chemists, Medicinal Chemists, CMC Leads. Executive Summary: The Strategic Verdict In the synthesis of next-generation kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1233954-79-4 | Formula: C₈H₈FNO₃ | MW: 185.15 g/mol Target Audience: Process Chemists, Medicinal Chemists, CMC Leads.

Executive Summary: The Strategic Verdict

In the synthesis of next-generation kinase inhibitors (e.g., EGFR exon 20 insertion inhibitors), 2-Ethoxy-1-fluoro-3-nitrobenzene serves as a critical "vicinal tricyclic" scaffold. Its specific substitution pattern (1-Fluoro, 2-Ethoxy, 3-Nitro) creates a unique electronic push-pull system essential for downstream heterocycle formation (e.g., benzimidazoles, indoles).

The Verdict:

  • Gold Standard (Route A): Regioselective SNAr of 2,3-Difluoronitrobenzene. This route offers the highest atom economy, superior regiocontrol (>98:2), and scalability. It exploits the "ortho-effect" where the nitro group activates the sterically hindered C2-fluorine over the C3-fluorine.

  • Reliable Alternative (Route B): Alkylation of 2-Fluoro-6-nitrophenol. High yielding (>90%) but dependent on the sourcing of the phenol precursor, which is often a minor byproduct of direct nitration.

  • Not Recommended (Route C): Nitration of 2-Ethoxyfluorobenzene. This route suffers from poor regioselectivity (para-nitro dominance), requiring difficult chromatographic separation.

Comparative Analysis of Synthetic Precursors

The following table benchmarks the three primary synthetic strategies based on experimental data and process chemistry principles.

FeatureRoute A: SNAr Displacement Route B: Phenol Alkylation Route C: Direct Nitration
Starting Material 2,3-Difluoronitrobenzene2-Fluoro-6-nitrophenol1-Ethoxy-2-fluorobenzene
Reagents NaOEt / EtOHEtI or EtBr / K₂CO₃HNO₃ / H₂SO₃
Step Count 1 (Convergent)1 (Linear)1 (Divergent)
Yield (Typical) 92 - 97% 85 - 92%~30% (Target Isomer)
Regioselectivity High (>98% C2 attack) Absolute (Pre-defined) Poor (Mixture of 4-NO₂/6-NO₂)
Atom Economy High (Loss of NaF)Moderate (Loss of KI/KBr)Low (Isomer waste)
Cost Profile Moderate (SM cost)High (SM availability)Low (Cheap reagents, high purification cost)
Scalability Excellent (Exothermic control required)GoodPoor (Safety/Separation)
Technical Insight: The "Ortho-Effect" in Route A

In 2,3-difluoronitrobenzene, the nitro group at C1 exerts a strong electron-withdrawing effect.

  • C2 Position (Ortho): Strongly activated by inductive withdrawal (-I) and resonance (-M). Despite being sandwiched between the nitro and fluorine groups, the electronic activation overcomes steric hindrance.

  • C3 Position (Meta): Only activated by the weak inductive effect of the C2-fluorine. It is effectively "invisible" to the nucleophile under controlled conditions.

  • Result: Nucleophilic attack by ethoxide occurs almost exclusively at C2, yielding the desired 1-fluoro-2-ethoxy-3-nitrobenzene (structurally identical to the target).

Visualizing the Synthetic Landscape

The following diagram maps the competitive pathways, highlighting the efficiency of the SNAr route.

SynthesisPathways cluster_0 Route A: Gold Standard (SNAr) cluster_1 Route B: Alternative (Alkylation) cluster_2 Route C: Avoid (Nitration) SM_A 2,3-Difluoronitrobenzene (CAS: 6921-22-8) Prod_A TARGET: 2-Ethoxy-1-fluoro-3-nitrobenzene SM_A->Prod_A NaOEt, EtOH -20°C to RT (>95% Yield) SM_B 2-Fluoro-6-nitrophenol (CAS: 1526-17-6) SM_B->Prod_A EtI, K2CO3, DMF 60°C (90% Yield) SM_C 1-Ethoxy-2-fluorobenzene SM_C->Prod_A HNO3/H2SO4 (<30% Yield) Waste_C Byproduct: 4-Nitro Isomer (Major) SM_C->Waste_C Major Pathway

Caption: Comparison of synthetic routes. Route A provides the most direct and high-yielding pathway to the target.

Experimental Protocols

Protocol A: Regioselective SNAr (Recommended)

Rationale: This protocol uses low temperature to maximize kinetic control, ensuring substitution occurs solely at the highly activated C2 position.

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and nitrogen inlet.

  • Solvation: Charge 2,3-difluoronitrobenzene (1.0 eq) and anhydrous ethanol (5 vol). Cool the solution to -20°C using a cryostat or ice/salt bath.

  • Addition: Add a solution of Sodium Ethoxide (1.05 eq, 21 wt% in ethanol) dropwise over 45 minutes.

    • Critical Parameter: Maintain internal temperature < -5°C . Exotherms can promote side reactions at C3.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by HPLC/TLC.

    • Checkpoint: Starting material should be <1%. Regioisomer (3-ethoxy) should be <2%.[1]

  • Workup: Quench with saturated NH₄Cl solution. Concentrate ethanol under reduced pressure. Dilute residue with Ethyl Acetate and wash with water and brine.[2]

  • Purification: Dry over Na₂SO₄ and concentrate. The product typically crystallizes as a pale yellow solid upon standing. Recrystallize from Hexane/EtOAc if purity <98%.

Protocol B: Phenol Alkylation (Alternative)

Rationale: Useful when the phenol precursor is already in stock.

  • Setup: Charge 2-fluoro-6-nitrophenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (5 vol).

  • Addition: Add Ethyl Iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. Filter the resulting precipitate.

  • Note: This route avoids isomer issues but generates iodide waste.

Decision Matrix for Process Optimization

Use this logic flow to troubleshoot or optimize your synthesis based on available resources.

DecisionTree Start Start: Need 2-Ethoxy-1-fluoro-3-nitrobenzene CheckSM Is 2,3-Difluoronitrobenzene available? Start->CheckSM RouteA EXECUTE ROUTE A (SNAr) Control Temp < 0°C CheckSM->RouteA Yes (Preferred) CheckPhenol Is 2-Fluoro-6-nitrophenol available? CheckSM->CheckPhenol No RouteB EXECUTE ROUTE B (Alkylation) Watch for O- vs N- alkylation (rare) CheckPhenol->RouteB Yes RouteC Consider Outsourcing or Route C (Nitration) *Expect heavy purification* CheckPhenol->RouteC No

Caption: Operational decision tree for selecting the optimal synthesis strategy.

References

  • Target Compound Data: 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS 1233954-79-4).[3] National Institutes of Health (PubChem). Link

  • Precursor Reactivity (SNAr): Regioselectivity in the reaction of 2,3-difluoronitrobenzene with nucleophiles. BenchChem Application Notes. Link

  • Phenol Synthesis: Synthesis of 2-fluoro-6-nitrophenol via nitration. ChemicalBook Protocols. Link

  • Downstream Application: Synthesis of EGFR inhibitors using nitrobenzene intermediates. Patent WO2020216774A1. Link

  • Safety Data: 3,5-Difluoronitrobenzene Safety Profile (Analogous Handling). Sigma-Aldrich MSDS. Link

Sources

Safety & Regulatory Compliance

Safety

2-Ethoxy-1-fluoro-3-nitrobenzene proper disposal procedures

Proper management and disposal of specialty fluorinated nitroaromatic building blocks are critical components of laboratory safety and environmental compliance. 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) presen...

Author: BenchChem Technical Support Team. Date: March 2026

Proper management and disposal of specialty fluorinated nitroaromatic building blocks are critical components of laboratory safety and environmental compliance. 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4) presents specific logistical challenges due to the combined presence of a halogen (fluorine) and a nitroaromatic system[1][2].

As an Application Scientist, I have structured this guide to provide researchers and drug development professionals with the mechanistic reasoning behind the handling protocols, ensuring that your disposal methodologies are both self-validating and fully compliant with environmental regulations.

Toxicological Causality & Chemical Profiling

To design a safe disposal protocol, we must first understand the chemical causality of the hazards associated with 2-Ethoxy-1-fluoro-3-nitrobenzene.

  • Nitroaromatic Toxicity (Methemoglobinemia): The primary systemic hazard of nitroaromatic compounds is their ability to induce methemoglobinemia upon inhalation, dermal contact, or ingestion[3][4]. In vivo, the nitro group undergoes single-electron enzymatic reduction, generating reactive free radicals. These radicals are scavenged by oxygen, producing superoxide species that oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+)[3]. This oxidized methemoglobin cannot bind oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal respiratory distress[4][5].

  • Halogenated Environmental Persistence: The carbon-fluorine bond is highly stable. If discharged into standard aqueous waste streams or non-halogenated organic waste, fluorinated compounds resist standard biological degradation[3]. Furthermore, improper incineration of halogenated organics generates highly corrosive hydrogen fluoride (HF) gas and toxic dioxin-like byproducts[6].

Quantitative Chemical & Hazard Data
Property / ParameterValue / ClassificationOperational Implication
Chemical Name 2-Ethoxy-1-fluoro-3-nitrobenzeneNomenclature for labeling
CAS Number 1233954-79-4Required for EPA/RCRA waste manifests[1]
Molecular Formula C8H8FNO3Indicates required halogenated disposal[7]
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated solvents[8][9]
Primary Health Hazard Hematotoxicity (Methemoglobinemia)Mandates strict dermal and inhalation PPE[4][5]
Incompatible Materials Strong bases, reducing agents, oxidizersDictates storage segregation[10]

Operational Handling & PPE Protocols

Every protocol must be a self-validating system. The presence of a nitroaromatic mandates that dermal and inhalation exposure routes be completely isolated.

  • Engineering Controls: All transfers, weighing, and waste consolidation must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent the accumulation of hazardous vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile gloves may offer insufficient breakthrough times for substituted nitrobenzenes. Double-gloving with a heavy-duty butyl rubber or laminate (e.g., Silver Shield) outer glove is required.

    • Eye Protection: Chemical splash goggles (not standard safety glasses).

    • Body: Flame-resistant, fluid-impermeable laboratory coat.

Step-by-Step Disposal Methodology

Under no circumstances should researchers attempt to chemically neutralize or degrade 2-Ethoxy-1-fluoro-3-nitrobenzene in the laboratory (e.g., via improvised reduction to an aniline). Such processes generate highly exothermic reactions and intermediate toxicities that pose severe safety risks. Disposal must be handled via professional, EPA-compliant waste streams[8][10].

Step 1: Waste Segregation (The Halogen Rule)

  • Identify the waste container specifically designated for Halogenated Organic Waste [8].

  • Causality: Halogenated waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the resulting hydrofluoric acid (HF) and nitrogen oxides (NOx)[6]. Mixing this compound into a non-halogenated waste stream is a severe regulatory violation that can damage standard incinerators and release toxic gases[8][9].

Step 2: Primary Containment

  • Collect the waste (whether pure compound, contaminated solvent, or reaction byproduct) in a high-density polyethylene (HDPE) container[10]. Avoid metal containers, as trace degradation could theoretically lead to corrosive interactions.

  • Ensure the container is equipped with a vented cap if there is any risk of pressure buildup from residual solvent interactions, though the compound itself is stable under standard conditions[8].

Step 3: Labeling and Documentation

  • Attach a standardized Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Explicitly list "2-Ethoxy-1-fluoro-3-nitrobenzene" and note "Contains Fluorine and Nitroaromatics" on the label. Do not use abbreviations.

  • Log the approximate volume/mass added to maintain an accurate inventory for the Environmental Health and Safety (EHS) department.

Step 4: Secondary Containment and Storage

  • Place the sealed HDPE waste container inside a secondary containment tray made of compatible plastic.

  • Store in a designated hazardous waste accumulation area away from heat sources, direct sunlight, and incompatible chemicals (e.g., strong reducing agents like sodium borohydride or lithium aluminum hydride)[8][10].

Step 5: EHS Handoff and Final Destruction

  • Submit a waste pickup request to your institutional EHS or contracted hazardous waste disposal provider.

  • The final destruction will occur via commercial liquid injection or rotary kiln incineration operating at >1100°C with a minimum 2-second residence time, followed by alkaline scrubbing of the exhaust gases[6].

Disposal Workflow Visualization

G N1 Waste Generation: 2-Ethoxy-1-fluoro-3-nitrobenzene N2 Hazard Assessment: Identify Fluorine & Nitro Groups N1->N2 N3 Waste Segregation: Classify as Halogenated Organic Waste N2->N3 N4 Containment: Store in HDPE Vented Container N3->N4 N5 Final Disposal: High-Temp Incineration w/ Caustic Scrubbing N4->N5

Figure 1: Standardized laboratory disposal workflow for 2-Ethoxy-1-fluoro-3-nitrobenzene.

References

  • Key Organics. "1233954-79-4 | 2-Ethoxy-1-fluoro-3-nitrobenzene | C8H8FNO3". Key Organics Product Page.
  • Kishida Chemical Co., Ltd. "2-エトキシ-1-フルオロ-3-ニトロベンゼン | 製品情報". Kishida Chemical.
  • ChemicalBook. "2-Ethoxy-1-fluoro-3-nitrobenzene | 1233954-79-4". ChemicalBook.
  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater". MDPI.
  • National Institutes of Health (NIH). "Subchronic inhalation toxicity of p-nitroaniline and p-nitrochlorobenzene in rats". PubMed.
  • U.S. Environmental Protection Agency (EPA). "Toxicological Profile For Nitrobenzene". EPA NEPIS.
  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing University.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS.
  • University of Tennessee. "Hazardous Waste Guide". UTIA Safety Office.
  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials". UW Oshkosh.
  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986". HSPCB.

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-1-fluoro-3-nitrobenzene

This guide provides a rigorous safety and operational framework for handling 2-Ethoxy-1-fluoro-3-nitrobenzene .[1][2] Notice of Scientific Approach: As a specific Safety Data Sheet (SDS) for this exact isomer is often li...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous safety and operational framework for handling 2-Ethoxy-1-fluoro-3-nitrobenzene .[1][2]

Notice of Scientific Approach: As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public repositories, this protocol is derived from the Structure-Activity Relationship (SAR) of the Fluoronitrobenzene and Alkoxynitrobenzene chemical classes. These analogs (e.g., 1-Fluoro-2-nitrobenzene, 2-Fluoro-1-methoxy-3-nitrobenzene) consistently exhibit high acute toxicity and rapid dermal absorption. This guide applies the "Worst-Case Scenarios" principle to ensure maximum personnel safety.

PART 1: CRITICAL ALERT CARD (Immediate Action)

CRITICAL HAZARD ACTION PROTOCOL
Acute Dermal Toxicity FATAL IF ABSORBED. This compound is highly lipophilic. It bypasses the skin barrier rapidly, causing systemic methemoglobinemia (oxygen starvation).
Inhalation Hazard DO NOT INHALE DUST/VAPOR. Use only in a certified chemical fume hood.
First Aid (Skin) IMMEDIATE WASH. Drench area with water for 15 min.[3] Discard contaminated clothing immediately (do not reuse).[1][4] Seek medical attention.
First Aid (Inhalation) Move to fresh air. Administer oxygen if breathing is difficult. Alert medical staff to potential Methemoglobinemia.
Fire/Decomposition Emits toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) upon combustion. Do not distill to dryness (explosion risk).

PART 2: RISK ASSESSMENT & HAZARD IDENTIFICATION[4][5][6]

Chemical Identity & Properties
  • Chemical Name: 2-Ethoxy-1-fluoro-3-nitrobenzene

  • Chemical Family: Halogenated Nitroaromatic Ether

  • Molecular Formula: C₈H₈FNO₃

  • Predicted Physical State: Low-melting solid or viscous oil (based on analogs).

  • Solubility: Lipophilic (Soluble in DCM, EtOAc, DMSO); Poorly soluble in water.

Toxicology Profile (Class-Based)

The combination of the nitro group and the fluoro substituent creates a synergistic hazard:

  • Methemoglobinemia: The nitro group can be metabolized to nitroso/hydroxylamine intermediates, oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+), preventing oxygen transport.

  • Enhanced Permeation: The ethoxy and fluoro groups increase lipophilicity (

    
    ), facilitating rapid transit through nitrile gloves and human skin.
    
  • Sensitization: Fluoronitrobenzenes are potent skin sensitizers, capable of causing allergic contact dermatitis.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on standard laboratory PPE. The high skin permeation rate demands a multi-barrier approach.

Hand Protection Strategy

Standard Nitrile gloves are insufficient for prolonged contact.

Contact TypeGlove MaterialBreakthrough TimeProtocol
Incidental (Splash) Double Nitrile (min 5 mil each)< 5 minutesImmediately remove outer glove upon splash.
Intentional (Handling) Silver Shield® (Laminate) > 4 hoursWear under a nitrile outer glove for dexterity.
Heavy Exposure Viton® or Butyl Rubber > 8 hoursRequired for spill cleanup or bulk synthesis.
Respiratory & Body Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat. No exposed skin. [1][3]

  • Respiratory (Backup): If hood work is compromised, use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).

PPE Decision Logic (Visualization)

PPE_Selection Start Task Assessment Quantity Quantity > 100mg OR Solution > 0.1M? Start->Quantity Standard Standard Protocol: Fume Hood + Double Nitrile Gloves + Lab Coat + Goggles Quantity->Standard No HighRisk High Risk Protocol: Add Silver Shield Liners + Tyvek Sleeves/Apron Quantity->HighRisk Yes Spill Spill / Aerosol Generation? Standard->Spill HighRisk->Spill Respirator ADD: Full Face Respirator (OV/P100) Evacuate Area if > 10mL Spill->Respirator Yes

Caption: Decision matrix for selecting appropriate PPE based on quantity and risk level.

PART 4: OPERATIONAL PROTOCOL

Weighing & Transfer
  • Never weigh on an open bench. Move the analytical balance inside the fume hood.

  • Static Control: Use an antistatic gun if the compound is a dry powder, as nitro compounds can be shock-sensitive or electrostatic.

  • Solvent Handling: Dissolve the solid immediately in the reaction solvent (e.g., Dichloromethane) to reduce dust hazard. Treat the solution with the same rigor as the neat compound.

Reaction Setup
  • Temperature Control: Avoid overheating. Nitroaromatics have high decomposition energies.

  • Venting: Ensure reaction vessels are vented to a scrubber or the back of the hood to capture potential HF or NOx release.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use vermiculite or sand. Do not use paper towels (combustible nitro-waste risk).

  • Decontaminate: Scrub surface with a dilute surfactant/ethanol mix.

  • Disposal: Collect in a dedicated "Toxic Organic" waste container.

PART 5: WASTE & DISPOSAL LOGISTICS[2][3][7]

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationLabel as "Toxic, Organic, Nitro-Compound".
Liquid Waste Halogenated Organic WasteDo not mix with strong oxidizers or reducing agents.
Contaminated Sharps Sharps Container (Incineration)Needles used with this compound are lethal weapons.

Deactivation (Quenching): There is no simple "neutralization" for the nitro group. Chemical reduction (using Iron/HCl or Hydrogenation) converts it to the amine (e.g., 2-ethoxy-1-fluoro-3-aminobenzene), which is also toxic and potentially carcinogenic. Treat all derivatives as hazardous waste.

PART 6: REFERENCES

  • National Institute for Occupational Safety and Health (NIOSH). (2022).[5] Skin Notation Profile: Nitrobenzene.[1] CDC. [Link]

  • PubChem. (2024). Compound Summary: 2-Fluoro-1-methoxy-3-nitrobenzene (Structural Analog). National Library of Medicine. [Link]

  • International Labour Organization (ILO). (2011). Aromatic Nitro Compounds: Toxicology and Safety.[6] ILO Encyclopaedia. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-1-fluoro-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-1-fluoro-3-nitrobenzene
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